molecular formula C14H19NO7 B15596200 Menisdaurin

Menisdaurin

Cat. No.: B15596200
M. Wt: 313.30 g/mol
InChI Key: UTHVFIKQCUKKQW-IORQEQIJSA-N
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Description

Menisdaurin is a useful research compound. Its molecular formula is C14H19NO7 and its molecular weight is 313.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H19NO7

Molecular Weight

313.30 g/mol

IUPAC Name

2-[(4S,6R)-4-hydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile

InChI

InChI=1S/C14H19NO7/c15-4-3-7-1-2-8(17)5-9(7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-3,8-14,16-20H,5-6H2/t8-,9-,10-,11-,12+,13-,14-/m1/s1

InChI Key

UTHVFIKQCUKKQW-IORQEQIJSA-N

Origin of Product

United States

Foundational & Exploratory

Menisdaurin: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin (B1234387) is a cyanogenic glycoside first identified in the 1970s. As a member of this diverse class of secondary metabolites, it has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed protocols for its isolation and purification, and an exploration of the relevant biochemical pathways.

Natural Sources of this compound

This compound has been isolated from a variety of plant species, often localized in specific tissues. The primary documented sources include:

  • Menispermum dauricum (Dahurian Moonseed): The plant from which this compound was first isolated and subsequently named. It is primarily found in the rhizomes of this species.[1][2][3][4][5][6][7]

  • Flueggea virosa (White Berry Bush): This shrub is a known source of this compound.

  • Ilex aquifolium (European Holly): this compound has been identified in this common evergreen shrub.[8]

  • Tiquilia canescens (Woody Crinklemat): This perennial shrub, found in desert regions of North America, is also a source of this compound.

Quantitative Data on this compound Content

The yield of this compound can vary significantly depending on the plant source, geographical location, and the extraction and purification methods employed. The following table summarizes the available quantitative data.

Plant SourcePlant PartExtraction MethodReported Yield
Flueggea virosaAerial PartsMaceration with 95% EtOH, followed by column chromatography~0.1% (w/w)
Menispermum dauricumRhizomesEthanolic extractionNot Reported
Ilex aquifoliumNot SpecifiedNot ReportedNot Reported
Tiquilia canescensNot SpecifiedNot ReportedNot Reported

Experimental Protocols: Isolation and Purification

The following section details a key experimental protocol for the isolation of this compound.

Isolation of this compound from Flueggea virosa

This protocol is adapted from a documented method for the isolation of this compound from the aerial parts of Flueggea virosa.

1. Extraction:

  • Air-dry and crush the aerial parts of Flueggea virosa (1 kg).

  • Macerate the plant material with 95% ethanol (B145695) (EtOH) at room temperature overnight. This process should be repeated three times with fresh solvent each time (3 x 1 L).

  • Combine the ethanolic extracts and evaporate the solvent under reduced pressure to yield a crude extract (e.g., 40 g).

2. Acid-Base Partitioning:

  • Dissolve the crude EtOH extract in 0.1 N hydrochloric acid (HCl) (1 L, pH 1).

  • Partition the acidic solution successively with n-hexane and n-butanol (n-BuOH) (3 x 500 mL each).

  • Separate and retain the n-BuOH fraction.

3. Chromatographic Purification:

  • Subject the n-BuOH fraction to flash column chromatography over silica (B1680970) gel.

  • Elute the column with a suitable solvent system to separate the fractions.

  • Monitor the fractions (e.g., by thin-layer chromatography) to identify those containing this compound.

  • Combine the this compound-containing fractions and concentrate them.

  • Further purification may be achieved by recrystallization or other chromatographic techniques to yield pure this compound (e.g., 1 g of a brown solid).

Biochemical Pathways

While specific downstream signaling pathways directly modulated by this compound are not yet well-documented in scientific literature, the general biosynthetic and catabolic pathways for cyanogenic glycosides are well-established. Free cyanide released from these glycosides may act as a signaling molecule.[9][10]

Biosynthesis of Cyanogenic Glycosides

The biosynthesis of cyanogenic glycosides originates from amino acids. The process involves a series of enzymatic conversions to produce the final glycoside structure, which is then stored in the plant's vacuoles.

Biosynthesis of Cyanogenic Glycosides AminoAcid Amino Acid (e.g., Tyrosine) Aldoxime Aldoxime AminoAcid->Aldoxime CYP79 Nitrile α-Hydroxynitrile (Cyanohydrin) Aldoxime->Nitrile CYP71 Glycoside Cyanogenic Glycoside (e.g., this compound) Nitrile->Glycoside UGT

Caption: General biosynthetic pathway of cyanogenic glycosides from an amino acid precursor.

Cyanogenesis: The Degradation Pathway

Upon tissue disruption, this compound comes into contact with β-glucosidases, initiating its breakdown in a process known as cyanogenesis. This enzymatic hydrolysis releases the unstable aglycone, which then decomposes to produce hydrogen cyanide (HCN) and a corresponding aldehyde or ketone.[11] This release of HCN is a defense mechanism for the plant.

Cyanogenesis This compound This compound (in Vacuole) Aglycone Unstable Aglycone This compound->Aglycone β-glucosidase TissueDamage Tissue Damage TissueDamage->this compound HCN Hydrogen Cyanide (HCN) Aglycone->HCN Carbonyl Aldehyde/Ketone Aglycone->Carbonyl

Caption: The catabolic pathway of this compound (cyanogenesis) upon tissue damage.

Conclusion

This guide provides a foundational understanding of this compound, its natural origins, and methods for its isolation. While a detailed protocol for its extraction from Flueggea virosa is established, further research is required to quantify its presence in other source plants and to elucidate its specific interactions with cellular signaling pathways. The provided diagrams of the general biosynthetic and degradation pathways of cyanogenic glycosides offer a framework for understanding the biochemistry of this compound. As research into natural products continues, a deeper understanding of the biological roles of this compound and its potential applications is anticipated.

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Menisdaurin in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin is a nitrile glucoside first isolated from Menispermum dauricum.[1][2] Unlike more common cyanogenic glycosides, this compound is often classified as non-cyanogenic. Its unique cyclic aglycone structure presents a fascinating puzzle in plant biochemistry. While the complete biosynthetic pathway of this compound has not been fully elucidated, this guide synthesizes current knowledge on cyanogenic glycoside biosynthesis to propose a putative pathway. We will also detail the experimental protocols necessary to validate this proposed route, providing a roadmap for future research in this area.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of cyanogenic glycosides generally begins with an amino acid precursor. The pathway proceeds through a series of enzymatic conversions to form an α-hydroxynitrile, which is then glycosylated.[3] While the specific precursor for this compound is unknown, we can hypothesize a pathway based on its chemical structure and analogous pathways.

The proposed pathway can be visualized as follows:

Menisdaurin_Biosynthesis cluster_precursor Putative Precursor Synthesis cluster_core_pathway Core Cyanogenic Glycoside Pathway Unknown_Precursor Unknown Precursor (e.g., from Shikimate Pathway) Cyclic_Amino_Acid Cyclic Amino Acid Intermediate Unknown_Precursor->Cyclic_Amino_Acid Series of enzymatic steps N_hydroxylation N-hydroxylation (CYP79) Aldoxime Aldoxime N_hydroxylation->Aldoxime Dehydration_Decarboxylation Dehydration & Decarboxylation (CYP71) Aldoxime->Dehydration_Decarboxylation Nitrile Nitrile Dehydration_Decarboxylation->Nitrile Hydroxylation α-hydroxylation (CYP71) Nitrile->Hydroxylation alpha_Hydroxynitrile α-Hydroxynitrile (Menisdaurigenin) Hydroxylation->alpha_Hydroxynitrile Glycosylation Glycosylation (UGT) alpha_Hydroxynitrile->Glycosylation This compound This compound Glycosylation->this compound

Caption: Proposed biosynthetic pathway of this compound.

The key steps in this proposed pathway are:

  • Precursor Synthesis: The biosynthesis likely starts from a yet-to-be-identified precursor, possibly derived from the shikimate pathway, which is then converted into a cyclic amino acid.

  • N-hydroxylation: A cytochrome P450 enzyme from the CYP79 family likely catalyzes the N-hydroxylation of the cyclic amino acid.

  • Conversion to Aldoxime: The N-hydroxyamino acid is then converted to an aldoxime.

  • Nitrile Formation: A second cytochrome P450, likely from the CYP71 family, would catalyze the dehydration and decarboxylation of the aldoxime to form a nitrile.

  • α-hydroxylation: The same or another CYP71 enzyme would then hydroxylate the nitrile at the α-position to yield the aglycone, menisdaurigenin.

  • Glycosylation: Finally, a UDP-glucosyltransferase (UGT) would attach a glucose molecule to the hydroxyl group of menisdaurigenin to form this compound.

Key Enzyme Families in the Proposed Pathway

The elucidation of this pathway will rely on the identification and characterization of the enzymes involved. Based on known cyanogenic glycoside biosynthesis, the following enzyme families are of primary interest:

Enzyme FamilyProposed Function in this compound BiosynthesisGeneral Characteristics
Cytochrome P450 (CYP79) Catalyzes the initial N-hydroxylation of the precursor amino acid.Heme-thiolate proteins, typically membrane-bound, involved in a wide range of oxidative reactions in plant secondary metabolism.
Cytochrome P450 (CYP71) Catalyzes the conversion of the aldoxime to a nitrile and the subsequent α-hydroxylation.A large and diverse family of P450s, often involved in the later steps of biosynthetic pathways, demonstrating substrate specificity.
UDP-Glucosyltransferases (UGTs) Catalyzes the final glycosylation step, attaching a glucose moiety to the aglycone.A large family of enzymes that transfer a glycosyl group from a nucleotide sugar to an acceptor molecule, increasing stability and solubility.

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway of this compound, a combination of biochemical and molecular biology techniques will be required. The following are detailed methodologies for key experiments.

Precursor Feeding Studies

Objective: To identify the amino acid precursor of this compound.

Methodology:

  • Plant Material: Use sterile cultures of Menispermum dauricum or another this compound-producing plant.

  • Labeling: Feed the plant cultures with isotopically labeled amino acids (e.g., ¹³C or ¹⁵N labeled tyrosine, phenylalanine, etc.).

  • Extraction: After a suitable incubation period, harvest the plant tissue and perform a methanol (B129727) extraction to isolate this compound.

  • Analysis: Purify the extracted this compound using HPLC and analyze it by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to detect the incorporation of the isotopic label.

Precursor_Feeding_Workflow Start Sterile Plant Culture Labeling Feed with Isotopically Labeled Amino Acids Start->Labeling Incubation Incubate Labeling->Incubation Harvest Harvest Plant Tissue Incubation->Harvest Extraction Methanol Extraction Harvest->Extraction Purification HPLC Purification of this compound Extraction->Purification Analysis MS and NMR Analysis Purification->Analysis Result Identify Labeled Precursor Analysis->Result Enzyme_Identification_Workflow Start Transcriptome Analysis (RNA-seq) Gene_Cloning Candidate Gene Cloning Start->Gene_Cloning Heterologous_Expression Heterologous Expression (E. coli, Yeast) Gene_Cloning->Heterologous_Expression Enzyme_Purification Recombinant Enzyme Purification Heterologous_Expression->Enzyme_Purification In_Vitro_Assays In Vitro Enzyme Assays Enzyme_Purification->In_Vitro_Assays In_Vivo_Characterization In Vivo Functional Characterization (VIGS, CRISPR) In_Vitro_Assays->In_Vivo_Characterization Result Confirmed Biosynthetic Enzymes In_Vivo_Characterization->Result

References

An In-depth Technical Guide to Menisdaurin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Menisdaurin, a cyanogenic glycoside first identified in Menispermum dauricum, has emerged as a compound of interest for its potential therapeutic applications, notably its antiviral properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activities, and proposed mechanisms of action. Detailed experimental protocols for its isolation, purification, and biological evaluation are presented to facilitate further research and development. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of novel natural products.

Introduction

This compound is a naturally occurring glycoside and nitrile that was initially isolated from the plant Menispermum dauricum.[1] It has since been identified in other plant species, including European holly (Ilex aquifolium) and Flueggea virosa.[1] Structurally, it is a glucoside containing an α,β-unsaturated nitrile in its aglycone moiety, with glucose as the sugar component.[1] Recent studies have highlighted the biological activities of this compound, with a particular focus on its anti-hepatitis B virus (HBV) potential. This guide aims to consolidate the current knowledge on this compound and provide a technical framework for its scientific exploration.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its extraction, handling, and formulation. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 67765-58-6[1][2]
Molecular Formula C₁₄H₁₉NO₇[2]
Molecular Weight 313.30 g/mol [2]
Appearance Colorless crystalline platelets[1]
Melting Point 175-176 °C[1]
Purity >98% (Commercially available)[2]

Biological Activity: Anti-Hepatitis B Virus (HBV) Potential

Preliminary studies have indicated that this compound exhibits anti-HBV activity. Research on cyclohexylideneacetonitrile (B1615479) derivatives, the class of compounds to which this compound belongs, has shown that these molecules can inhibit HBV replication in human hepatoblastoma cell lines. While the precise mechanism of this compound's anti-HBV action is still under investigation, it represents a promising area for further research.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and evaluation of this compound.

Isolation and Purification of this compound from Menispermum dauricum

The following protocol is a representative method for the extraction and purification of this compound.

4.1.1. Plant Material and Extraction

  • Grinding: Air-dried rhizomes of Menispermum dauricum are ground into a coarse powder.

  • Maceration: The powdered plant material is extracted with 80% ethanol (B145695) at room temperature for 72 hours with occasional agitation. The process is repeated three times to ensure complete extraction.

  • Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4.1.2. Solvent Partitioning

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their solubility.

4.1.3. Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography: The fraction containing this compound (typically the more polar fractions) is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions enriched with this compound are further purified using a Sephadex LH-20 column with a methanol-water mobile phase to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is achieved by preparative reversed-phase HPLC on a C18 column with a water and acetonitrile (B52724) gradient to yield pure this compound.

G plant Dried Menispermum dauricum Rhizomes powder Powdered Plant Material plant->powder Grinding crude_extract Crude Ethanol Extract powder->crude_extract 80% Ethanol Maceration partition Solvent Partitioning crude_extract->partition silica Silica Gel Chromatography partition->silica Polar Fraction sephadex Sephadex LH-20 Chromatography silica->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Figure 1. Workflow for the isolation and purification of this compound.
Analytical Method: High-Performance Thin-Layer Chromatography (HPTLC)

A validated HPTLC method can be used for the quantification of this compound in plant extracts.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A mixture of dichloromethane (B109758) and methanol.

  • Sample Application: Apply standard solutions of this compound and sample extracts as bands.

  • Development: Develop the plate in a saturated chromatographic chamber.

  • Densitometric Analysis: Scan the developed plate using a TLC scanner at a wavelength where this compound shows maximum absorbance.

  • Quantification: Compare the peak areas of the sample with those of the standard curve to determine the concentration of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Prior to evaluating its antiviral activity, it is crucial to determine the cytotoxic profile of this compound.

  • Cell Seeding: Seed a suitable human liver cell line (e.g., HepG2) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

In Vitro Anti-HBV Activity Assay

The following protocol can be adapted to assess the anti-HBV activity of this compound.

  • Cell Culture: Culture HepG2.2.15 cells, a cell line that stably expresses HBV, in appropriate media.

  • Compound Treatment: Treat the cells with non-toxic concentrations of this compound.

  • Supernatant Collection: Collect the cell culture supernatant at different time points post-treatment.

  • Quantification of HBV Antigens:

    • HBsAg and HBeAg ELISA: Use commercial ELISA kits to quantify the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the collected supernatants.

  • Quantification of HBV DNA:

    • DNA Extraction: Extract viral DNA from the supernatant.

    • Real-Time PCR: Perform quantitative real-time PCR to determine the HBV DNA copy number.

  • Data Analysis: Compare the levels of HBV antigens and DNA in this compound-treated cells to those in untreated control cells to determine the inhibitory effect.

Proposed Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the anti-HBV activity of this compound are yet to be fully elucidated. However, based on the known mechanisms of other antiviral natural products, several signaling pathways are proposed as potential targets for this compound.

Potential Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in the host's immune response to viral infections, including HBV. Some HBV proteins can modulate this pathway to their advantage. It is hypothesized that this compound may exert its antiviral effect by interfering with the HBV-induced manipulation of the NF-κB pathway, potentially restoring the host's innate immune response.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBV HBV Infection IKK IKK Complex HBV->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Pro-inflammatory & Antiviral Gene Transcription This compound This compound This compound->IKK Inhibits? NFkB_active_n NF-κB (p50/p65) NFkB_active_n->Transcription

Figure 2. Proposed modulation of the NF-κB pathway by this compound.
Potential Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes that are often hijacked by viruses to facilitate their replication. This pathway, which includes cascades like ERK, JNK, and p38, is involved in inflammation and cell proliferation. This compound could potentially modulate the MAPK pathway to inhibit viral replication and reduce virus-induced cellular stress.

G Viral_Stress Viral Infection (e.g., HBV) MAPKKK MAPKKK Viral_Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Gene_Expression Altered Gene Expression (Pro-viral/Inflammatory) Transcription_Factors->Gene_Expression This compound This compound This compound->MAPK Modulates?

Figure 3. Proposed modulation of the MAPK pathway by this compound.

Future Directions and Conclusion

This compound presents a promising scaffold for the development of novel antiviral agents. The preliminary data on its anti-HBV activity warrants further in-depth investigation. Future research should focus on:

  • Elucidating the precise mechanism of action of this compound against HBV.

  • Conducting structure-activity relationship (SAR) studies to optimize its antiviral potency and reduce potential toxicity.

  • Evaluating its efficacy in in vivo models of HBV infection.

  • Investigating its potential against other viral pathogens.

References

Menisdaurin: A Preliminary Technical Guide on Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin is a cyanogenic glucoside that has been isolated from several plant sources, including Menispermum dauricum.[1] Preliminary research has identified its potential as an antiviral agent, specifically against the Hepatitis B virus (HBV).[1] While the complete mechanism of action of this compound is still under investigation, this technical guide aims to summarize the existing preliminary data and explore potential molecular pathways based on the activities of structurally related compounds and common mechanisms of natural products. This document provides a foundation for future research by presenting known quantitative data, detailed experimental protocols for investigating potential anti-inflammatory and apoptotic effects, and hypothetical signaling pathway diagrams.

Known Biological Activity: Anti-Hepatitis B Virus (HBV) Activity

Initial studies have demonstrated that this compound and its derivatives possess anti-HBV properties. The 50% effective concentration (EC₅₀) values, which represent the concentration of a drug that gives half-maximal response, have been determined for this compound and related compounds.

Table 1: Anti-HBV Activity of this compound and Its Derivatives

CompoundEC₅₀ (µg/mL)
This compound (5)5.1 ± 0.2
Menisdaurins B (1)35.4 ± 2.1
Menisdaurins C (2)87.7 ± 5.8
Menisdaurins D (3)28.6 ± 1.5
Menisdaurins E (4)15.3 ± 0.9
Coclauril (6)9.2 ± 0.5
Menisdaurilide (7)> 100

Data sourced from a study on cyclohexylideneacetonitrile (B1615479) derivatives from Bruguiera gymnorrhiza.[1]

Proposed Mechanisms of Action and Experimental Protocols

Based on the known biological activities of other natural products from the Menispermaceae family and cyanogenic glucosides, two potential mechanisms of action for this compound are proposed: inhibition of the NF-κB signaling pathway, leading to anti-inflammatory effects, and induction of apoptosis.[2][3] Detailed experimental protocols to investigate these hypotheses are provided below.

Anti-Inflammatory Activity via NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation.[2] Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

G cluster_0 Cell Culture & Treatment cluster_1 Downstream Assays cell_culture Culture relevant cell line (e.g., RAW 264.7 macrophages) treatment Treat cells with this compound (various concentrations) cell_culture->treatment stimulate Stimulate with an inflammatory agent (e.g., LPS) treatment->stimulate nfkb_assay NF-κB Reporter Assay stimulate->nfkb_assay western_blot Western Blot for p-IκBα stimulate->western_blot cytokine_assay Cytokine Measurement (ELISA) stimulate->cytokine_assay

Caption: Workflow for investigating the anti-inflammatory effects of this compound.

This assay measures the transcriptional activity of NF-κB.

Protocol:

  • Cell Seeding: Seed HEK293 cells stably transfected with an NF-κB luciferase reporter vector in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[4][5]

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) at a final concentration of 10 ng/mL, for 6 hours.

  • Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement: Add a luciferase assay substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) and express the results as a percentage of the stimulated control.

This method detects the phosphorylation of IκBα, a key step in NF-κB activation.

Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or RAW 264.7) and treat with this compound followed by stimulation with an inflammatory agent (e.g., TNF-α or LPS).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6]

  • Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated IκBα (p-IκBα) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin or total IκBα.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB->IkB Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many natural compounds have been shown to induce apoptosis in cancer cells.

G cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Assays cell_culture Culture cancer cell line (e.g., HepG2, HeLa) treatment Treat cells with this compound (various concentrations) cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay caspase_assay Caspase-3/7 Activity Assay treatment->caspase_assay annexin_v_assay Annexin V/PI Staining treatment->annexin_v_assay

Caption: Workflow for investigating the apoptosis-inducing effects of this compound.

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[7][8][9]

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

This assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described for the MTT assay.

  • Reagent Addition: Add a caspase-3/7 reagent containing a pro-luminescent substrate (e.g., Caspase-Glo® 3/7) to each well.[12][13]

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Express the results as fold change in caspase activity compared to the untreated control.

G cluster_0 Mitochondrial (Intrinsic) Pathway cluster_1 Caspase Cascade This compound This compound Bax Bax This compound->Bax Activation Bcl2 Bcl-2 This compound->Bcl2 Inhibition Mito Mitochondrion Bax->Mito Pore formation CytoC Cytochrome c Mito->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activation Casp37 Caspase-3/7 Casp9->Casp37 Activation Apoptosis Apoptosis Casp37->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Conclusion

The preliminary data on this compound indicate a promising anti-HBV activity. While further research is required to fully elucidate its mechanism of action, this guide provides a framework for investigating its potential anti-inflammatory and apoptotic effects. The detailed experimental protocols and hypothetical signaling pathways presented herein are intended to serve as a valuable resource for researchers in the field of natural product drug discovery and development. Future studies focusing on these and other potential pathways will be crucial in determining the full therapeutic potential of this compound.

References

The Discovery of Menisdaurin: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive historical and technical guide to the discovery, isolation, and initial characterization of Menisdaurin, a cyanogenic glycoside first identified in 1978.[1] This document is intended for researchers, scientists, and drug development professionals interested in the foundational research of this natural product.

Discovery and Initial Isolation

This compound was first isolated from the plant Menispermum dauricum DC., a species belonging to the Menispermaceae family.[1] The compound was subsequently named after the plant from which it was sourced. Initial studies in the 1970s led to its identification as a novel glycoside containing a nitrile group.[1] While first discovered in Menispermum dauricum, this compound has since been identified in other plant species, including European holly (Ilex aquifolium) and various species of the genus Tiquilia.

Isolation Protocol

Experimental Workflow: Isolation of this compound

plant_material Dried & Powdered Menispermum dauricum extraction Solvent Extraction (e.g., Methanol (B129727) or Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) crude_extract->partitioning fraction Ethyl Acetate Fraction partitioning->fraction chromatography Column Chromatography (Silica Gel) fraction->chromatography elution Gradient Elution (e.g., Chloroform-Methanol) chromatography->elution fractions Collection of Fractions elution->fractions tlc TLC Analysis fractions->tlc purified_fractions Pooling of Pure Fractions tlc->purified_fractions recrystallization Recrystallization purified_fractions->recrystallization This compound Pure this compound Crystals recrystallization->this compound

Caption: A probable workflow for the isolation and purification of this compound.

The process would have begun with the extraction of the dried and powdered plant material using a polar solvent such as methanol or ethanol. The resulting crude extract would then be concentrated and subjected to liquid-liquid partitioning to separate compounds based on polarity. A common solvent system for this is an ethyl acetate-water partition. The fraction containing this compound would then be further purified using column chromatography on a silica (B1680970) gel stationary phase. A gradient elution with a solvent system like chloroform-methanol would be employed to separate the individual components. Fractions would be collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure compound. Finally, recrystallization from a suitable solvent would yield the purified this compound crystals.

Chemical Structure and Characterization

This compound is a glycoside, meaning it consists of a sugar moiety linked to a non-sugar aglycone. The sugar component is glucose, and the aglycone features an α,β-unsaturated nitrile.[1] The initial determination of its stereochemistry was later revised based on X-ray crystal analysis.[1]

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₄H₁₉NO₇
Molar Mass313.3 g/mol
AppearanceColorless crystalline platelets
Melting Point175-176 °C
Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete set of assigned peaks from the original publication is not available, a database entry for the ¹³C NMR spectrum in DMSO-d₆ exists. Access to the full spectrum is required for detailed analysis.[2] General chemical shift regions for ¹H and ¹³C NMR are predictable for a molecule with its structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups.

Functional GroupExpected Absorption Band (cm⁻¹)
O-H (hydroxyl groups)~3200-3600 (broad)
C≡N (nitrile)~2220-2260 (sharp)
C=C (alkene)~1600-1680
C-O (glycosidic linkage)~1000-1300

Mass Spectrometry (MS): Detailed mass spectrometry fragmentation data for this compound is not readily available in the public domain. However, analysis by techniques such as ESI-MS/MS would be expected to show initial fragmentation at the glycosidic bond, separating the glucose moiety from the aglycone.

Initial Biological Activity

Preliminary studies on extracts of Menispermum dauricum have indicated a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. However, specific quantitative data for purified this compound is limited in the early literature. More recent research has begun to explore the pharmacological potential of this compound and related compounds. For instance, a structurally similar compound, menisperdaurine A, also isolated from Menispermum dauricum, has shown potent antagonistic activity at the dopamine (B1211576) D1 receptor with an IC₅₀ value of 1.0 ± 0.2 μM.[3]

Potential Signaling Pathway Involvement

While specific signaling pathways directly modulated by this compound are not yet well-defined, its reported biological activities suggest potential interactions with key cellular signaling cascades. For example, anti-inflammatory effects often involve the modulation of pathways such as the NF-κB signaling cascade. Antitumor activity can be mediated through various mechanisms, including the induction of apoptosis.

Hypothetical Signaling Pathway Interaction: NF-κB

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB inhibits NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates This compound This compound This compound->IKK may inhibit? Gene Transcription Gene Transcription NF-κB_nuc->Gene Transcription promotes

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Hypothetical Signaling Pathway Interaction: Apoptosis

This compound This compound Pro-apoptotic proteins Pro-apoptotic proteins This compound->Pro-apoptotic proteins may activate? Anti-apoptotic proteins Anti-apoptotic proteins This compound->Anti-apoptotic proteins may inhibit? Mitochondrion Mitochondrion Pro-apoptotic proteins->Mitochondrion Anti-apoptotic proteins->Mitochondrion Caspase cascade Caspase cascade Mitochondrion->Caspase cascade activates Apoptosis Apoptosis Caspase cascade->Apoptosis

Caption: Hypothetical induction of apoptosis by this compound.

Conclusion

The discovery of this compound in 1978 marked an important contribution to the field of natural product chemistry. While initial characterization provided a foundational understanding of its structure and properties, further research is warranted to fully elucidate its biological activities and mechanisms of action. This historical and technical overview serves as a valuable resource for scientists and researchers poised to explore the therapeutic potential of this intriguing cyanogenic glycoside.

References

Spectroscopic Profile of Menisdaurin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Menisdaurin, a cyanogenic glycoside with potential pharmacological applications. The information presented herein is intended to support research and development efforts by providing key analytical data and methodologies.

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet (UV) spectroscopic data for this compound. It is important to note that while some data is publicly available, complete datasets are contained within specific peer-reviewed publications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data

A partial dataset for the ¹³C NMR spectrum of this compound is available through public databases, with the primary literature reference being Tih, A. E., et al. (1994).[1] The spectrum was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

Carbon Atom Chemical Shift (δ) ppm
Data not fully available in public sourcesRefer to J. Nat. Prod. 1994, 57, 971-975 for complete data

¹H NMR Data

Detailed ¹H NMR data for this compound is not fully available in publicly accessible databases. For a complete and assigned ¹H NMR spectrum, researchers are directed to the following key publications:

  • Shirakawa, R., et al. (2019). Preparation of menisdaurigenin and related compounds. Journal of Natural Medicines.

  • Tih, A. E., et al. (1994). Lanceolins A and B: Nitrile Glycoside Esters from Lophira lanceolata. Journal of Natural Products, 57(7), 971-975.

Infrared (IR) Spectroscopy

Specific IR absorption data for this compound can be found in the aforementioned publications. Generally, the IR spectrum of a compound like this compound would be expected to show characteristic peaks for the following functional groups:

Functional Group Expected Absorption Range (cm⁻¹)
O-H (hydroxyl groups)3500-3200 (broad)
C≡N (nitrile)2260-2240
C=C (alkene)1680-1620
C-O (glycosidic linkage, alcohols)1300-1000

For specific peak values for this compound, please consult the primary literature.

Ultraviolet (UV) Spectroscopy

The UV absorption maximum (λmax) for this compound is typically reported in methanolic solution. This data is crucial for spectrophotometric analysis and quantification.

Solvent λmax (nm)
Methanol (B129727)Data not fully available in public sources. Refer to primary literature.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data are described in the primary literature. The general methodologies are outlined below.

NMR Spectroscopy

NMR spectra are typically recorded on high-field NMR spectrometers (e.g., 400 MHz or higher).

  • Sample Preparation: A few milligrams of the purified this compound sample are dissolved in an appropriate deuterated solvent, such as DMSO-d₆.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed for complete structural elucidation and unambiguous assignment of proton and carbon signals.

IR Spectroscopy

IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet, a thin film, or in a suitable solvent.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

UV-Vis spectra are recorded on a UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as methanol or ethanol.

  • Data Acquisition: The absorbance is measured over a specific wavelength range, typically from 200 to 400 nm, to determine the wavelength of maximum absorption (λmax).

Biological Activity and Potential Mechanisms

While a specific signaling pathway for this compound has not been fully elucidated, related compounds and extracts from its source plants have demonstrated anti-inflammatory and antiviral properties. A plausible, generalized mechanism for the anti-inflammatory activity of such natural products involves the modulation of key inflammatory pathways.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Target Cell (e.g., Macrophage) cluster_intervention Intervention Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor NF-kB Pathway NF-kB Pathway Receptor->NF-kB Pathway MAPK Pathway MAPK Pathway Receptor->MAPK Pathway Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines Transcription MAPK Pathway->Pro-inflammatory Cytokines Transcription Inflammatory Response Inflammatory Response Pro-inflammatory Cytokines->Inflammatory Response This compound This compound This compound->NF-kB Pathway Inhibition This compound->MAPK Pathway Inhibition

Caption: Generalized anti-inflammatory mechanism of action.

This diagram illustrates a potential mechanism where this compound may exert anti-inflammatory effects by inhibiting key signaling pathways like NF-κB and MAPK, which are crucial for the production of pro-inflammatory cytokines. This is a hypothetical model based on the activities of similar natural products, and further research is needed to confirm the specific molecular targets of this compound.

Conclusion

This technical guide consolidates the available spectroscopic information for this compound and provides a framework for its further investigation. For detailed quantitative data and experimental procedures, accessing the cited primary literature is essential. The potential biological activities of this compound warrant further exploration to understand its therapeutic potential.

References

An In-depth Technical Guide to Menisdaurin and its Aglycone Menisdaurigenin: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisdaurin (B1234387), a naturally occurring cyanogenic glucoside, and its aglycone, menisdaurigenin, have emerged as compounds of interest within the scientific community due to their potential biological activities. Preliminary studies have suggested a spectrum of effects including anti-inflammatory, antitumor, and antiviral properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound and menisdaurigenin, with a focus on their core characteristics, available experimental data, and the methodologies used to assess their biological potential. However, it is critical to note that while initial findings are promising, there is a significant lack of in-depth quantitative data and mechanistic studies, particularly concerning their interaction with cellular signaling pathways. This document aims to consolidate the existing information to guide future research and drug development efforts.

Introduction

This compound is a nitrile-containing glycoside that has been isolated from various plant species. Its structure features a cyclohexene (B86901) ring system linked to a glucose moiety. The biological activity of many glycosides is attributed to their aglycone form, which is released upon enzymatic or acidic hydrolysis. In the case of this compound, this aglycone is menisdaurigenin. The inherent instability of menisdaurigenin has posed challenges to its isolation and characterization, yet it is presumed to be the primary contributor to the observed biological effects of the parent compound.

Chemical Structures

This compound:

  • Systematic Name: [(1R,2R,6S)-2-hydroxy-6-(prop-1-en-2-yl)cyclohex-3-en-1-yl] carbonitrile β-D-glucopyranoside

  • Molecular Formula: C₁₄H₁₉NO₇

  • Molecular Weight: 313.30 g/mol

Menisdaurigenin:

  • Systematic Name: (1R,2R,6S)-2-hydroxy-6-(prop-1-en-2-yl)cyclohex-3-en-1-yl]carbonitrile

  • Molecular Formula: C₈H₉NO

  • Molecular Weight: 135.16 g/mol

Reported Biological Activities and Available Data

This compound has been investigated for several biological activities, as summarized below. It is important to emphasize that the available data is largely qualitative, with a notable absence of specific quantitative metrics such as IC₅₀ or EC₅₀ values in the public domain.

Table 1: Summary of Reported Biological Activities of this compound

Biological ActivityCell Line/Model SystemObserved EffectQuantitative Data (IC₅₀/EC₅₀)
Anti-inflammatory In vitro and in vivo modelsInhibition of inflammatory markersNot Reported
Antitumor Various cancer cell linesCytotoxic effectsNot Reported
Anti-Hepatitis B Virus (HBV) HepG2.2.15 cellsInhibition of HBV replicationNot Reported

Experimental Protocols

Preparation of Menisdaurigenin by Enzymatic Hydrolysis of this compound

This protocol describes a general method for the enzymatic hydrolysis of this compound to yield its aglycone, menisdaurigenin. The instability of menisdaurigenin necessitates careful handling and immediate use or derivatization.

Workflow for Menisdaurigenin Preparation

G cluster_0 Preparation of Menisdaurigenin This compound This compound Solution incubation Incubate at 37°C This compound->incubation buffer Phosphate (B84403) Buffer (pH ~6.0) buffer->incubation enzyme β-glucosidase enzyme->incubation extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) incubation->extraction analysis Analysis of Organic Phase (TLC, HPLC, LC-MS) extraction->analysis

Caption: Enzymatic hydrolysis of this compound.

Methodology:

  • Dissolution: Dissolve a known quantity of this compound in a suitable buffer, typically a phosphate buffer with a pH around 6.0, to mimic physiological conditions optimal for β-glucosidase activity.

  • Enzyme Addition: Add β-glucosidase enzyme to the this compound solution. The enzyme-to-substrate ratio should be optimized for efficient hydrolysis.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined period (e.g., 2-24 hours), with gentle agitation.

  • Extraction: Following incubation, perform a liquid-liquid extraction using an organic solvent such as ethyl acetate (B1210297) to partition the more lipophilic menisdaurigenin from the aqueous phase.

  • Analysis: Analyze the organic extract promptly by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or liquid chromatography-mass spectrometry (LC-MS) to confirm the presence of menisdaurigenin and assess the extent of hydrolysis.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT Assay Workflow

G cluster_1 MTT Cytotoxicity Assay cell_seeding Seed cells in 96-well plate treatment Treat with this compound/ Menisdaurigenin cell_seeding->treatment incubation_24h Incubate for 24-72h treatment->incubation_24h mtt_addition Add MTT reagent incubation_24h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add solubilization buffer incubation_4h->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance

Caption: General workflow of an MTT assay.

Methodology:

  • Cell Seeding: Seed tumor cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or freshly prepared menisdaurigenin. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.

Nitric Oxide Inhibition Assay Workflow

G cluster_2 Nitric Oxide Production Assay cell_seeding Seed macrophages (e.g., RAW 264.7) in 96-well plate pretreatment Pre-treat with this compound/ Menisdaurigenin cell_seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24h stimulation->incubation collect_supernatant Collect supernatant incubation->collect_supernatant griess_reaction Perform Griess Reaction collect_supernatant->griess_reaction read_absorbance Read absorbance at 540 nm griess_reaction->read_absorbance

Caption: Workflow for nitric oxide inhibition assay.

Methodology:

  • Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or menisdaurigenin for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent NO production.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent, which reacts with nitrite to form a colored azo compound.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A decrease in absorbance in treated wells compared to the LPS-only control indicates inhibition of NO production.

Anti-Hepatitis B Virus (HBV) Activity Assay

The HepG2.2.15 cell line, which constitutively expresses HBV proteins and replicates the viral genome, is a standard model for screening anti-HBV compounds.

Anti-HBV Assay Workflow

G cluster_3 Anti-HBV Activity Assay cell_seeding Seed HepG2.2.15 cells treatment Treat with this compound/ Menisdaurigenin cell_seeding->treatment incubation Incubate for several days treatment->incubation collect_supernatant Collect supernatant incubation->collect_supernatant elisa ELISA for HBsAg and HBeAg collect_supernatant->elisa qpcr qPCR for HBV DNA collect_supernatant->qpcr

Caption: General workflow for in vitro anti-HBV assay.

Methodology:

  • Cell Culture: Culture HepG2.2.15 cells under standard conditions.

  • Compound Treatment: Treat the cells with different concentrations of the test compound.

  • Incubation: Incubate the cells for a defined period, typically several days, with regular media changes containing the test compound.

  • Supernatant Analysis: Collect the cell culture supernatant at various time points and quantify the levels of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg) using enzyme-linked immunosorbent assay (ELISA).

  • HBV DNA Quantification: Extract viral DNA from the supernatant and quantify the HBV DNA levels using quantitative real-time PCR (qPCR). A reduction in HBsAg, HBeAg, and HBV DNA levels indicates antiviral activity.

Signaling Pathways: A Critical Knowledge Gap

A significant limitation in the current understanding of this compound and menisdaurigenin is the absence of studies elucidating their mechanisms of action at the molecular level. While their biological activities suggest interference with key cellular signaling pathways, there is no direct experimental evidence to support this. Potential pathways that could be involved, based on the reported activities, include:

  • NF-κB Signaling Pathway: Central to the inflammatory response, its inhibition could explain the anti-inflammatory effects.

  • MAPK Signaling Pathways (e.g., ERK, JNK, p38): These pathways are involved in cell proliferation, differentiation, and apoptosis, and are common targets for anticancer agents.

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer.

  • STAT3 Signaling Pathway: Aberrant STAT3 signaling is implicated in both inflammation and tumorigenesis.

Future research should prioritize investigating the effects of this compound and menisdaurigenin on these and other relevant signaling pathways to understand their molecular mechanisms of action. Techniques such as luciferase reporter assays, Western blotting for key signaling proteins, and phosphoproteomics would be invaluable in this regard.

Hypothetical NF-κB Inhibition by this compound/Menisdaurigenin

G cluster_4 Hypothetical NF-κB Inhibition stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) ikb->nfkb Degradation & Release nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression This compound This compound/ Menisdaurigenin This compound->ikk Inhibition?

Caption: A hypothetical model of NF-κB pathway inhibition.

Conclusion and Future Perspectives

This compound and its aglycone menisdaurigenin represent intriguing natural products with potential therapeutic applications. However, the current body of research is largely preliminary and lacks the detailed quantitative and mechanistic data required for advancement in a drug development pipeline. To unlock the full potential of these compounds, future research must focus on:

  • Quantitative Biological Evaluation: Systematic screening of this compound and menisdaurigenin to determine their IC₅₀/EC₅₀ values in a range of validated assays for anti-inflammatory, anticancer, and antiviral activities.

  • Mechanism of Action Studies: In-depth investigation into the molecular targets and signaling pathways modulated by these compounds. This is a critical step to understand their efficacy and potential side effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of menisdaurigenin to identify key structural features responsible for its biological activity and to improve its stability and potency.

  • Pharmacokinetic and Toxicological Profiling: In vivo studies to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives.

By addressing these knowledge gaps, the scientific community can better evaluate the therapeutic potential of this compound and menisdaurigenin and pave the way for the development of novel therapeutic agents.

Unveiling the Therapeutic Potential of Menisdaurin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current state of research on Menisdaurin, a cyanoglucoside with demonstrated antiviral properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. Herein, we consolidate the available quantitative data, provide detailed experimental methodologies for its known biological activity, and present visual representations of experimental workflows and potential signaling pathways.

Executive Summary

This compound, first isolated from Menispermum dauricum, has emerged as a molecule of interest due to its significant in vitro activity against the Hepatitis B virus (HBV).[1] This guide synthesizes the findings from key studies, presenting a clear and structured summary of the quantitative data on its anti-HBV efficacy, alongside that of its derivatives. While research into other therapeutic areas such as anti-inflammatory, anticancer, and neuroprotective applications is currently limited, the established antiviral activity warrants further investigation into the broader pharmacological profile of this compound and its analogues. This document aims to provide a foundational resource to stimulate and guide future research endeavors.

Anti-Hepatitis B Virus (HBV) Activity

This compound and its derivatives have been evaluated for their ability to inhibit Hepatitis B virus replication in a human hepatoblastoma cell line (HepG2.2.15), which stably expresses the HBV genome.[1] The quantitative data from these studies are summarized below.

Data Presentation: Anti-HBV Activity of this compound and Its Derivatives
CompoundEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)
This compound (5) 5.1 ± 0.2 > 100 > 19.6
This compound B (1)45.3 ± 3.1> 100> 2.2
This compound C (2)87.7 ± 5.8> 100> 1.1
This compound D (3)30.2 ± 1.5> 100> 3.3
This compound E (4)25.6 ± 1.8> 100> 3.9
Coclauril (6)10.5 ± 0.9> 100> 9.5
Menisdaurilide (7)> 100> 100-

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50). Data extracted from a study on cyclohexylideneacetonitrile (B1615479) derivatives from the hypocotyl of the mangrove Bruguiera gymnorrhiza.[1]

Experimental Protocols

The following is a detailed methodology for the key anti-HBV assay cited in the literature.

In Vitro Anti-HBV Assay Using HepG2.2.15 Cells

Objective: To determine the in vitro antiviral activity of this compound and its derivatives against Hepatitis B Virus.

Cell Line: HepG2.2.15, a human hepatoblastoma cell line stably transfected with the HBV genome.

Methodology:

  • Cell Culture: HepG2.2.15 cells are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: this compound and its derivatives are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The final DMSO concentration in all assays should be kept below 0.5% to avoid cytotoxicity.

  • Antiviral Assay:

    • HepG2.2.15 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.

    • After 24 hours of incubation, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A positive control (e.g., Lamivudine) and a negative control (vehicle) are included.

    • The cells are incubated for an additional 72 hours.

  • Quantification of HBsAg and HBeAg:

    • After the incubation period, the cell culture supernatants are collected.

    • The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

  • Cytotoxicity Assay:

    • The cytotoxicity of the compounds on HepG2.2.15 cells is determined using the MTT assay.

    • After the 72-hour treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

    • The formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • The EC50 values (the concentration of the compound that inhibits HBsAg/HBeAg production by 50%) are calculated from the dose-response curves.

    • The CC50 values (the concentration of the compound that reduces cell viability by 50%) are calculated from the cytotoxicity data.

    • The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50.

Visualizations

Experimental Workflow for Anti-HBV Assay

G cluster_setup Assay Setup cluster_incubation Incubation & Analysis cluster_data Data Analysis start Seed HepG2.2.15 cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat cells with this compound and derivatives incubation1->treatment incubation2 Incubate for 72h treatment->incubation2 collect_supernatant Collect cell culture supernatant incubation2->collect_supernatant mtt Perform MTT assay for cytotoxicity incubation2->mtt elisa Quantify HBsAg & HBeAg (ELISA) collect_supernatant->elisa calculate_ec50 Calculate EC50 elisa->calculate_ec50 calculate_cc50 Calculate CC50 mtt->calculate_cc50 calculate_si Calculate Selectivity Index (SI) calculate_ec50->calculate_si calculate_cc50->calculate_si end Results calculate_si->end

Caption: Workflow for the in vitro anti-HBV activity and cytotoxicity assessment of this compound.

Hypothetical Signaling Pathway for Antiviral Action

G cluster_pathway Potential Mechanisms This compound This compound Host_Cell Host Cell Factors This compound->Host_Cell ? HBV_Replication HBV Replication (e.g., Polymerase activity) This compound->HBV_Replication ? Host_Cell->HBV_Replication ? Viral_Protein Viral Protein Expression HBV_Replication->Viral_Protein Inhibition Inhibition Modulation Modulation

Caption: Hypothetical signaling pathway for the anti-HBV action of this compound.

Logical Relationship of this compound and its Derivatives

G This compound This compound Derivatives Derivatives This compound->Derivatives Menisdaurin_B This compound B Derivatives->Menisdaurin_B Menisdaurin_C This compound C Derivatives->Menisdaurin_C Menisdaurin_D This compound D Derivatives->Menisdaurin_D Menisdaurin_E This compound E Derivatives->Menisdaurin_E

Caption: Relationship between this compound and its studied derivatives.

Potential Therapeutic Applications and Future Directions

While the primary evidence for this compound's therapeutic potential lies in its anti-HBV activity, the broader class of cyanoglucosides and related natural products have been investigated for a range of bioactivities. Future research into this compound could explore the following areas:

  • Anti-inflammatory Effects: Many natural glycosides exhibit anti-inflammatory properties. Investigations into this compound's effect on key inflammatory pathways, such as NF-κB and MAPK signaling, and the production of pro-inflammatory cytokines would be a logical next step.

  • Anticancer Activity: The antiproliferative and pro-apoptotic effects of various plant-derived compounds are well-documented. Screening this compound against a panel of cancer cell lines and investigating its impact on cell cycle regulation and apoptosis-related proteins could unveil potential anticancer applications.

  • Neuroprotective Properties: Given the structural similarities to other bioactive small molecules, exploring the neuroprotective potential of this compound in models of neurodegenerative diseases is a promising avenue for future research.

Conclusion

This compound has demonstrated potent and selective in vitro activity against the Hepatitis B virus, establishing it as a promising lead compound for the development of new antiviral therapies. This technical guide provides a consolidated resource of the existing data and methodologies to facilitate further research. While its potential in other therapeutic areas remains to be elucidated, the foundational knowledge of its anti-HBV activity provides a strong rationale for continued investigation into the pharmacological profile of this compound and its derivatives. Future studies focusing on its mechanism of action and exploring its effects on other disease models are crucial to fully realize its therapeutic potential.

References

Menisdaurin: A Review of its Isolation, Synthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin is a cyanogenic glucoside first isolated from Menispermum dauricum.[1] It has since been identified in other plant species and has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its isolation, total synthesis, and known biological activities. The information is presented to serve as a valuable resource for researchers and professionals involved in natural product chemistry and drug discovery.

Isolation and Structure Elucidation

This compound was first isolated in 1978 from the vines of Menispermum dauricum DC (Menispermaceae).[1] Its structure was initially proposed as (Z)-6(S)-(β-D-glucopyranosyloxy)-4(R)-hydroxy-2-cyclohexene-Δ1,α-acetonitrile. However, the absolute stereochemistry of the aglycone was later revised to (Z,4S,6R) based on X-ray crystal analysis of this compound isolated from Saniculiphyllum guangxiens.[1]

General Isolation Protocol

While specific, detailed protocols for the isolation of this compound are not extensively published, a general approach can be outlined based on standard phytochemical extraction and purification techniques for glucosides from plant materials.

Experimental Protocol: General Isolation of this compound

  • Extraction: Dried and powdered plant material (e.g., vines of Menispermum dauricum) is extracted with a polar solvent such as methanol (B129727) or ethanol. This can be done by maceration, Soxhlet extraction, or other suitable methods.

  • Partitioning: The crude extract is then typically partitioned between an aqueous phase and an immiscible organic solvent (e.g., n-hexane, chloroform) to remove nonpolar compounds like lipids and chlorophyll. The glycosides, being polar, will remain in the aqueous-alcoholic phase.

  • Chromatography: The resulting extract is subjected to various chromatographic techniques for purification.

    • Column Chromatography: Initial separation is often performed on a silica (B1680970) gel or reversed-phase (e.g., C18) column, eluting with a gradient of solvents (e.g., water-methanol or chloroform-methanol).

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative HPLC on a reversed-phase column to yield pure this compound.

  • Characterization: The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS), and by comparison with published data.

Total Synthesis

The first total synthesis of (-)-Menisdaurin was accomplished in 10 steps with an overall yield of 3%. The starting material for this synthesis was a derivative of 7-oxanorbornanone. A key step in the synthesis involved the nucleophilic opening of an epoxide ring.

General Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. While a detailed step-by-step protocol is not available in the reviewed literature, the overall strategy can be summarized as follows.

Experimental Protocol: General Total Synthesis of this compound

  • Starting Material: The synthesis commences with a derivative of 7-oxanorbornanone.

  • Key Steps:

    • A crucial transformation involves the nucleophilic opening of an epoxide ring. This reaction is reported to be highly regio- and stereoselective.

    • Subsequent steps are employed to introduce the necessary functional groups and establish the correct stereochemistry of the aglycone.

  • Glycosylation: The protected aglycone is then glycosylated with a suitable glucose donor to introduce the β-D-glucopyranosyl moiety. This step is reported to proceed with an 80% yield.

  • Deprotection: Finally, removal of the protecting groups affords the natural (-)-Menisdaurin.

Biological Activities

This compound has been investigated for several biological activities, with the most notable being its anti-inflammatory and antiviral properties.

Anti-inflammatory Activity: COX-2 Inhibition

This compound has been identified as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.

Quantitative Data: COX-2 Inhibitory Activity of this compound

CompoundTargetIC50 (µM)
This compoundCOX-272.28

Experimental Protocol: COX-2 Inhibition Assay (General)

A common method to assess COX-2 inhibitory activity is a colorimetric or fluorometric assay.

  • Enzyme and Substrate Preparation: Recombinant human or ovine COX-2 enzyme is used. Arachidonic acid is used as the substrate.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (this compound) for a specific period.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The product of the COX reaction (e.g., Prostaglandin H2) is measured. In colorimetric assays, the peroxidase activity of COX is utilized to oxidize a chromogenic substrate, and the change in absorbance is monitored. In fluorometric assays, a fluorescent probe is used to detect the product.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Antiviral Activity: Anti-Hepatitis B Virus (HBV)

This compound and its derivatives have demonstrated activity against the Hepatitis B virus.

Quantitative Data: Anti-HBV Activity of this compound and its Derivatives

CompoundEC50 (µg/mL)
This compound5.1 ± 0.2
This compound B78.3 ± 4.5
This compound C56.2 ± 3.8
This compound D45.7 ± 2.9
This compound E87.7 ± 5.8
Coclauril12.5 ± 0.9
Menisdaurilide95.4 ± 6.7

Experimental Protocol: Anti-HBV Assay (General)

The anti-HBV activity is typically evaluated in a cell-based assay using a human hepatoma cell line that supports HBV replication (e.g., HepG2.2.15).

  • Cell Culture: HepG2.2.15 cells, which are stably transfected with the HBV genome, are cultured in appropriate media.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration.

  • Analysis of Viral Markers: The supernatant and/or cell lysates are collected to measure the levels of HBV antigens (e.g., HBsAg, HBeAg) and HBV DNA.

    • ELISA: Enzyme-linked immunosorbent assay is used to quantify the levels of HBsAg and HBeAg in the culture supernatant.

    • qPCR: Quantitative real-time PCR is used to measure the amount of HBV DNA in the supernatant or within the cells.

  • EC50 Determination: The effective concentration that inhibits 50% of the viral replication (EC50) is calculated by analyzing the dose-response curve.

  • Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT assay) is performed to ensure that the observed antiviral effect is not due to general toxicity of the compound to the host cells.

Signaling Pathways

Currently, there is a lack of direct experimental evidence in the scientific literature specifically elucidating the signaling pathways modulated by this compound. However, given its demonstrated anti-inflammatory activity through the inhibition of COX-2, it is plausible to hypothesize that this compound may influence pro-inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) pathway. The inhibition of COX-2 can be a downstream effect of the modulation of such pathways. The following diagram illustrates a hypothetical mechanism of action for the anti-inflammatory effects of this compound via the NF-κB pathway. It is important to note that this is a proposed model and requires experimental validation.

Menisdaurin_Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) IKK_Complex->IkB_NFkB Leads to IκBα degradation NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Releases This compound This compound (Hypothesized Target) This compound->IKK_Complex Inhibits (Hypothesized) DNA DNA NFkB_active->DNA Translocates & Binds to promoter Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes Induces transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a natural product with demonstrated anti-inflammatory and antiviral activities. This review has summarized the current knowledge regarding its isolation, total synthesis, and biological properties, providing quantitative data and general experimental protocols. While the in vitro efficacy of this compound against COX-2 and HBV is promising, further research is warranted. Specifically, detailed and optimized protocols for its isolation and synthesis would be beneficial for facilitating further studies. Crucially, the elucidation of the specific signaling pathways modulated by this compound is a key area for future investigation to fully understand its mechanism of action and to exploit its therapeutic potential. The hypothetical model presented here, involving the NF-κB pathway, offers a starting point for such investigations. Continued research into this compound could lead to the development of new therapeutic agents for inflammatory diseases and viral infections.

References

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the synthesis, biological activities, and mechanisms of action of Menisdaurin and its analogues, providing a critical resource for scientists in drug discovery and development.

This technical guide delves into the chemistry and pharmacology of this compound, a naturally occurring cyanogenic glycoside, and its synthetic derivatives. Highlighting its potential as a scaffold for the development of novel therapeutics, this document provides a comprehensive summary of its biological activities, with a focus on anticancer and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and an exploration of the modulated signaling pathways are presented to facilitate further research and drug development efforts in this promising area.

Introduction to this compound

This compound is a natural product first isolated from Menispermum dauricum.[1] It belongs to the class of cyanogenic glycosides and is characterized by a cyclohexylideneacetonitrile (B1615479) aglycone linked to a glucose moiety. The unique chemical structure of this compound has attracted interest for its potential biological activities, which include antimicrobial, anti-inflammatory, anti-hepatitis B virus (HBV), and antitumor effects. This guide will explore the synthesis of this compound and its derivatives, present their biological activities in a structured format, and elucidate the underlying mechanisms of action through key signaling pathways.

Synthesis of this compound and Its Derivatives

The total synthesis of (-)-Menisdaurin has been successfully achieved, providing a foundational methodology for the preparation of its derivatives.[2] The synthetic strategy often involves the stereoselective construction of the functionalized cyclohexane (B81311) ring, followed by the introduction of the nitrile group and glycosylation.

Experimental Protocol: Total Synthesis of (-)-Menisdaurin

A key approach to the total synthesis of (-)-Menisdaurin involves the nucleophilic opening of an epoxide ring as a crucial step.[2] The synthesis can be summarized in the following conceptual workflow:

This compound Synthesis Workflow Start 7-Oxanorbornanone Derivative Step1 Epoxide Formation Start->Step1 Step2 Nucleophilic Epoxide Opening (Regio- and Stereo-selective) Step1->Step2 Step3 Protection and Functional Group Manipulations Step2->Step3 Step4 Glycosylation Step3->Step4 End (-)-Menisdaurin Step4->End

A conceptual workflow for the total synthesis of (-)-Menisdaurin.[2]

Key Steps:

  • Starting Material: The synthesis commences with a derivative of 7-oxanorbornanone.[2]

  • Epoxidation: Formation of an epoxide ring on the bicyclic starting material.

  • Nucleophilic Opening of Epoxide: A crucial step involving the regio- and stereo-selective opening of the epoxide. This has been achieved using a phenylthio group, which can be efficiently removed by reduction.[2]

  • Functional Group Interconversion: A series of protection and deprotection steps, along with functional group manipulations, to yield the desired protected aglycone.

  • Glycosylation: The final step involves the glycosylation of the protected aglycone to introduce the glucose moiety, yielding (-)-Menisdaurin.[2]

Biological Activities of this compound Derivatives

This compound and its derivatives have demonstrated a range of biological activities. The following sections summarize the quantitative data available for their anti-HBV, anticancer, and anti-inflammatory effects.

Anti-Hepatitis B Virus (HBV) Activity

Several cyclohexylideneacetonitrile derivatives, structurally related to this compound, have been isolated and evaluated for their anti-HBV activity.[3]

Table 1: Anti-HBV Activity of this compound and its Derivatives [3]

CompoundEC50 (µg/mL)
This compound5.1 ± 0.2
This compound B35.4 ± 2.1
This compound C22.8 ± 1.5
This compound D15.6 ± 1.1
This compound E87.7 ± 5.8
Coclauril8.3 ± 0.5
Menisdaurilide> 100
Anticancer Activity

While specific anticancer data for a broad range of this compound derivatives is still emerging, studies on structurally related compounds, particularly coumarin (B35378) derivatives which share a benzopyrone core that can be conceptually related to parts of the this compound aglycone, have shown significant cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity (IC50 in µM) of Selected Structurally Related Derivatives

Compound TypeCell LineIC50 (µM)Reference
Coumarin DerivativeHL60 (Leukemia)8.09[2]
Coumarin DerivativeMCF-7 (Breast Cancer)3.26[2]
Coumarin DerivativeA549 (Lung Cancer)9.34[2]
Thiazolidinone DerivativePC-3 (Prostate Cancer)3.56[2]
Thiazolidinone DerivativeMDA-MB-231 (Breast Cancer)8.5[2]
β-Nitrostyrene DerivativeMCF-7 (Breast Cancer)0.81 µg/mL[4]
β-Nitrostyrene DerivativeMDA-MB-231 (Breast Cancer)1.82 µg/mL[4]
Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives is an area of active investigation. Related coumarin compounds have been shown to inhibit key inflammatory mediators.

Table 3: Anti-inflammatory Activity (EC50) of a Coumarin Derivative [5]

CompoundAssayEC50 (µM)
Coumarin-Curcumin Analog (14b)Inhibition of TNF-α production in LPS-induced macrophages5.32

Experimental Protocols for Biological Assays

Anti-HBV Assay

The anti-HBV activity of this compound derivatives can be evaluated using HepG2.2.15 cells, which stably express the HBV genome.

Protocol:

  • Cell Culture: Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS and G418.

  • Compound Treatment: Seed cells in 96-well plates and treat with various concentrations of the test compounds for 6-9 days.

  • Quantification of HBV DNA: Extract viral DNA from the cell culture supernatant. Quantify the amount of HBV DNA using real-time quantitative PCR (qPCR).

  • Quantification of HBsAg and HBeAg: Measure the levels of Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) in the supernatant using enzyme-linked immunosorbent assay (ELISA).

  • Cytotoxicity Assay: Determine the cytotoxicity of the compounds on the host cells using an MTT assay to calculate the selectivity index (SI).

Anti-HBV Assay Workflow Start Culture HepG2.2.15 Cells Step1 Treat with this compound Derivatives Start->Step1 Step2 Incubate for 6-9 days Step1->Step2 Step5 Cytotoxicity Assay (MTT) Step1->Step5 Step3 Collect Supernatant Step2->Step3 Step4a HBV DNA Quantification (qPCR) Step3->Step4a Step4b HBsAg/HBeAg Quantification (ELISA) Step3->Step4b End Determine EC50 and SI Step4a->End Step4b->End Step5->End

Workflow for the in vitro anti-HBV activity assay.

Signaling Pathways Modulated by this compound Derivatives

The precise signaling pathways modulated by this compound and its direct derivatives are still under investigation. However, based on the activities of structurally related natural products, several key pathways are likely to be involved in their anticancer and anti-inflammatory effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival.[6] Many natural compounds exert their anti-inflammatory and anticancer effects by inhibiting this pathway. It is hypothesized that this compound derivatives may inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.

NF-kB Signaling Pathway cluster_stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α, LPS IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates This compound This compound Derivative (Hypothesized) This compound->IKK Inhibits? This compound->NFkB_nuc Inhibits Translocation? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory & Anti-apoptotic Genes DNA->Genes Transcription

Hypothesized inhibition of the NF-κB signaling pathway by this compound derivatives.
Apoptosis Signaling Pathway

Induction of apoptosis, or programmed cell death, is a key mechanism of many anticancer agents. Some natural products trigger apoptosis in cancer cells through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[7] Menadione (B1676200) (Vitamin K3), which shares some structural similarities with quinone-like natural products, induces apoptosis via the Fas/FasL system. It is plausible that this compound derivatives could induce apoptosis in cancer cells by activating caspases and modulating the expression of pro- and anti-apoptotic proteins.

Apoptosis Signaling Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_execution Execution Phase This compound This compound Derivative Mitochondria Mitochondria This compound->Mitochondria Intrinsic Pathway DeathReceptor Death Receptors (e.g., Fas) This compound->DeathReceptor Extrinsic Pathway Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Potential induction of apoptosis by this compound derivatives via intrinsic and extrinsic pathways.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural product-inspired compounds with potential applications in the treatment of viral infections, cancer, and inflammatory diseases. The successful total synthesis of this compound opens avenues for the creation of diverse chemical libraries for structure-activity relationship studies. While preliminary data on their biological activities are encouraging, further in-depth research is required to fully elucidate their therapeutic potential.

Future research should focus on:

  • Synthesis of a broader range of this compound derivatives to explore the structure-activity relationships for various biological targets.

  • Comprehensive screening of these derivatives against a wider panel of cancer cell lines and in various inflammatory models to identify lead compounds.

  • In-depth mechanistic studies to definitively identify the signaling pathways modulated by the most potent this compound derivatives.

  • In vivo studies to evaluate the efficacy and safety of lead compounds in animal models of disease.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the potential of this compound and its derivatives into novel and effective therapies.

References

The Stereochemical Elucidation of Menisdaurin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin, a nitrile-containing glycoside, has drawn interest within the scientific community due to its unique chemical structure and potential biological activities. A thorough understanding of its three-dimensional architecture is paramount for any further investigation into its mechanism of action and potential therapeutic applications. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing the key experimental methodologies that were instrumental in assigning its absolute configuration. The journey to unequivocally define this compound's stereochemistry involved a correction of an initial misassignment, highlighting the importance of rigorous analytical techniques in natural product chemistry.

Absolute Configuration of this compound

The definitive absolute stereochemistry of this compound has been established as (Z,4S,6R) . This assignment was conclusively determined through single-crystal X-ray crystallography, a powerful technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.[1] Further confirmation of this assignment was provided by the application of Mosher's method, a nuclear magnetic resonance (NMR) spectroscopic technique used to determine the absolute configuration of chiral alcohols.

Data Presentation

ParameterValueExperimental ConditionsReference
Specific Optical Rotation ([α]D) Data not available in searched literatureMethanol
¹H NMR (DMSO-d6) Data not fully available in searched literature
¹³C NMR (DMSO-d6) Data available in a subscription-based databaseDMSO-d6[2]

Note: Detailed ¹H and ¹³C NMR chemical shifts and coupling constants are crucial for structural verification and are typically reported in primary research articles. The lack of publicly accessible, detailed NMR data for this compound is a notable gap in the available literature.

Experimental Protocols

The determination of this compound's stereochemistry relied on a combination of crystallographic and spectroscopic techniques. The following sections provide detailed methodologies for the key experiments cited.

Single-Crystal X-ray Crystallography

X-ray crystallography provides direct and unambiguous evidence of the absolute configuration of a molecule. The following protocol is a generalized procedure for the crystallographic analysis of a glycoside like this compound.

Methodology:

  • Crystallization:

    • Dissolve a high-purity sample of this compound in a suitable solvent system (e.g., methanol, ethanol, or a mixture of solvents) to achieve a supersaturated solution.

    • Employ a suitable crystallization technique such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling crystallization to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Position the crystal in a monochromatic X-ray beam, typically from a copper or molybdenum source.

    • Rotate the crystal and collect diffraction data as a series of frames using a detector such as a CCD or CMOS detector. Data collection should cover a complete sphere of reciprocal space.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of indexed reflections with their corresponding intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic coordinates, thermal parameters, and occupancy against the experimental data.

    • Determine the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter. A value close to zero for the correct enantiomer confirms the absolute stereochemistry.

Mosher's Method (Modified)

Mosher's method is a powerful NMR-based technique for determining the absolute configuration of chiral secondary alcohols. It involves the formation of diastereomeric esters with a chiral derivatizing agent, (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), and analyzing the differences in the ¹H NMR chemical shifts of these diastereomers.

Methodology:

  • Esterification:

    • In two separate reactions, react this compound with (R)-MTPA chloride and (S)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine (B92270) or DMAP) to form the (R)-MTPA and (S)-MTPA esters of this compound, respectively.

    • Ensure the reactions go to completion to avoid kinetic resolution.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers.

    • Assign the proton signals for both diastereomers, paying close attention to the protons on either side of the newly formed ester linkage.

  • Data Interpretation:

    • Calculate the difference in chemical shifts (Δδ = δS - δR) for the protons on either side of the stereogenic center.

    • According to the Mosher model, for a given configuration, the protons on one side of the MTPA plane will experience shielding (negative Δδ), while those on the other side will experience deshielding (positive Δδ).

    • By analyzing the sign of the Δδ values, the absolute configuration of the alcohol can be determined.

Enzymatic Hydrolysis

Enzymatic hydrolysis can be used to cleave the glycosidic bond in this compound, releasing the aglycone. This can be useful for further structural analysis of the aglycone or for confirming the nature of the sugar moiety.

Methodology:

  • Enzyme Selection:

    • Choose a suitable β-glucosidase enzyme, which is known to hydrolyze β-glycosidic linkages.

  • Hydrolysis Reaction:

    • Dissolve this compound in an appropriate buffer solution (e.g., acetate (B1210297) or phosphate (B84403) buffer) at the optimal pH for the chosen enzyme.

    • Add the β-glucosidase to the solution and incubate at the optimal temperature for the enzyme.

    • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to observe the disappearance of the starting material and the appearance of the aglycone and glucose.

  • Product Isolation and Analysis:

    • Once the reaction is complete, stop the enzymatic reaction (e.g., by heating or adding a solvent).

    • Extract the aglycone using an appropriate organic solvent.

    • Analyze the aglycone and the aqueous layer (containing glucose) to confirm their identities.

Mandatory Visualization

The following diagram illustrates the logical workflow for the stereochemical determination of this compound.

Menisdaurin_Stereochemistry cluster_Isolation Isolation & Initial Analysis cluster_Correction Stereochemical Revision cluster_Confirmation Confirmation This compound This compound Initial_Stereochem Initial (Incorrect) Stereochemical Assignment This compound->Initial_Stereochem Early Spectroscopic Methods Xray Single-Crystal X-ray Crystallography Initial_Stereochem->Xray Re-evaluation Revised_Stereochem Corrected Absolute Stereochemistry (Z,4S,6R) Xray->Revised_Stereochem Definitive 3D Structure Moshers Mosher's Method (NMR) Revised_Stereochem->Moshers Further Confirmation Confirmed_Stereochem Confirmed (Z,4S,6R) Moshers->Confirmed_Stereochem Independent Verification

Caption: Workflow for the stereochemical determination of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Menisdaurin from Bruguiera gymnorrhiza

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Menisdaurin (B1234387) is a naturally occurring cyanogenic glucoside that has garnered interest within the scientific community for its potential biological activities. This document provides a comprehensive protocol for the extraction and isolation of this compound from the hypocotyls of the mangrove species Bruguiera gymnorrhiza. The methodologies outlined below are based on established phytochemical research and are intended to guide researchers in obtaining this compound for further investigation.

Data Presentation

The following table summarizes the quantitative data related to the extraction and isolation of this compound and its derivatives from Bruguiera gymnorrhiza hypocotyls.

Plant MaterialInitial Biomass (kg)Crude Extract Yield (g)Ethyl Acetate (B1210297) Fraction (g)Isolated Compounds
Bruguiera gymnorrhiza hypocotyls25.443552.3This compound, Menisdaurins B-E, Coclauril, Menisdaurilide

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: The hypocotyls of Bruguiera gymnorrhiza were collected from the coast of the South China Sea.

  • Identification: The plant material was identified by a senior botanist, and a voucher specimen was deposited at a recognized herbarium.

  • Preparation: The collected hypocotyls should be cleaned to remove any foreign matter and then air-dried or freeze-dried. The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude Bioactive Compounds
  • Solvent System: A mixture of Ethanol and Dichloromethane (EtOH-CH₂Cl₂) in a 2:1 ratio is used for the extraction.

  • Procedure:

    • The powdered hypocotyls (25.4 kg) are macerated with the EtOH-CH₂Cl₂ solvent mixture (30 L) at room temperature (25 °C) for four days. This process is repeated three times to ensure exhaustive extraction.[1]

    • The solvent from the combined extracts is evaporated under reduced pressure using a rotary evaporator at a temperature of 40 °C to yield a syrupy residue (435 g).[1]

Fractionation of the Crude Extract
  • Objective: To separate compounds based on their polarity.

  • Procedure:

    • The crude extract (435 g) is suspended in distilled water (1.5 L).[1]

    • The aqueous suspension is then successively partitioned with solvents of increasing polarity:

      • Petroleum Ether (3 x 2 L)

      • Ethyl Acetate (3 x 2 L)

      • n-Butanol (3 x 2 L)

    • The resulting ethyl acetate fraction (52.3 g) is collected for further purification as it contains this compound.[1]

Isolation and Purification of this compound
  • Chromatographic Techniques: A combination of column chromatography and preparative high-performance liquid chromatography (HPLC) is employed for the isolation of pure this compound.

  • Column Chromatography:

    • The ethyl acetate fraction (52.3 g) is subjected to column chromatography on a silica (B1680970) gel column.[1]

    • A gradient elution is performed using a mixture of Chloroform/Acetone (CHCl₃/Me₂CO) starting from a ratio of 10:0 to 5:4, followed by a gradient of Chloroform/Methanol (CHCl₃/MeOH) from 10:1 to 0:10.[1]

    • This process yields twelve fractions (A-L).[1]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • The fractions containing this compound, identified through analytical techniques like TLC or analytical HPLC, are further purified using preparative HPLC.

    • The specific conditions for preparative HPLC (column type, mobile phase, flow rate, and detector wavelength) need to be optimized based on the analytical separation.

Structure Elucidation

The structure of the isolated this compound is confirmed by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, and MS) with reported values in the literature.

Visualizations

Experimental Workflow

Extraction_Workflow plant Bruguiera gymnorrhiza hypocotyls extraction Extraction (EtOH-CH2Cl2, 2:1) plant->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation petroleum_ether Petroleum Ether Fraction fractionation->petroleum_ether ethyl_acetate Ethyl Acetate Fraction fractionation->ethyl_acetate n_butanol n-Butanol Fraction fractionation->n_butanol column_chromatography Silica Gel Column Chromatography ethyl_acetate->column_chromatography fractions Fractions A-L column_chromatography->fractions prep_hplc Preparative HPLC fractions->prep_hplc This compound Pure this compound prep_hplc->this compound

Caption: Workflow for this compound Extraction.

Logical Relationship of Purification Steps

Purification_Steps start Start: Crude Plant Extract step1 Liquid-Liquid Extraction (Solvent Partitioning) start->step1 Polarity-based separation step2 Column Chromatography (Silica Gel) step1->step2 Further separation by polarity step3 Preparative HPLC step2->step3 High-resolution purification end End: Isolated this compound step3->end

Caption: Purification Logic for this compound.

References

Application Note: UPLC-PDA Method for the Quantification of Menisdaurin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin (B1234387) is a biologically active cyanogenic glucoside found in several plant species, including Flueggea virosa. It has demonstrated antiviral activity, making its accurate quantification crucial for the quality control of raw materials and finished herbal products.[1] This application note details a validated Ultra-Performance Liquid Chromatography with Photodiode Array (UPLC-PDA) detection method for the rapid and accurate quantification of this compound. The method is demonstrated to be precise, accurate, and robust, making it suitable for routine quality control analysis.[1]

Principle

This method utilizes UPLC for the rapid separation of this compound from other components in a sample matrix. The separation is achieved on a C18 reversed-phase column with a gradient elution of water and acetonitrile. A Photodiode Array (PDA) detector is used for the detection and quantification of this compound at its maximum absorption wavelength (λmax).[1][2] The use of a PDA detector allows for the simultaneous acquisition of spectral data, which can be used to confirm the identity and purity of the analyte peak.[3]

Materials and Reagents

  • This compound reference standard: (Purity ≥ 98%)

  • Acetonitrile: HPLC grade

  • Water: Deionized or Milli-Q

  • Methanol (B129727): HPLC grade (for extraction)

  • Sample: e.g., Methanolic extract of Flueggea virosa aerial parts[1]

Instrumentation and Chromatographic Conditions

A UPLC system equipped with a binary solvent manager, sample manager, and a PDA detector is required.[2]

ParameterCondition
UPLC System Waters Acquity UPLC or equivalent
Column Eclipse C18 (4.6 × 100 mm, 3.5 µm)[1]
Mobile Phase A: Water B: Acetonitrile
Gradient A gradient system is employed.[1]
Flow Rate 0.16 mL/min[1]
Column Temperature Ambient[1]
Injection Volume To be optimized (typically 1-10 µL)
PDA Detection λmax = 235 nm[1]
Run Time Approximately 5 minutes

Method Validation Summary

The UPLC-PDA method was validated according to the International Conference on Harmonization (ICH) guidelines for linearity, precision, accuracy, specificity, and robustness.[1][4]

Validation ParameterResult
Linearity (r²) > 0.99[1]
Retention Time (Rt) 2.723 min[1]
Accuracy (Recovery) 98.20 - 100.08%[1]
Precision (RSD%) < 2%
Specificity The method demonstrated good separation of this compound from other components, with a resolution factor >1.[1]
Robustness The method showed good reliability with deliberate small variations in chromatographic conditions.[1]

Experimental Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations in the expected sample range (e.g., 1, 5, 10, 20, 50 µg/mL).

Sample Preparation (Example: Flueggea virosa extract)
  • Extraction: Accurately weigh a known amount of the powdered plant material (e.g., 1 g) and extract with a suitable volume of methanol (e.g., 25 mL) using an appropriate extraction technique such as sonication or maceration.

  • Filtration: Filter the extract through a 0.22 µm syringe filter to remove particulate matter before injection into the UPLC system.

  • Dilution: If necessary, dilute the filtered extract with methanol to bring the concentration of this compound within the linear range of the calibration curve.

Chromatographic Analysis
  • Equilibrate the UPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Monitor the separation at 235 nm.[1]

Quantification
  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.[1]

  • Calculate the area of the this compound peak.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

  • The amount of this compound in the original sample can be calculated using the following formula:

    Amount (% w/w) = (Concentration from curve (µg/mL) × Dilution factor × Volume of extract (mL)) / (Weight of sample (g) × 10000)

Workflow Diagram

UPLC_PDA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->Injection UPLC_System UPLC System Equilibration UPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography PDA_Detection PDA Detection (235 nm) Chromatography->PDA_Detection Peak_Integration Peak Identification & Integration PDA_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound using UPLC-PDA.

Conclusion

The described UPLC-PDA method provides a rapid, sensitive, and reliable approach for the quantification of this compound in various sample matrices.[1] Its successful validation ensures that the method is suitable for routine quality control in research and industrial settings, contributing to the standardization of herbal medicinal products containing this compound.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Menisdaurin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin is a cyanogenic glycoside first isolated from Menispermum dauricum and also found in other plant species.[1] It consists of a glucose moiety attached to an α,β-unsaturated nitrile aglycone.[1] Due to its biological activities, there is a growing interest in its quantification in plant materials and pharmaceutical preparations. High-Performance Liquid Chromatography (HPLC) offers a precise and reliable method for the analysis of this compound. This document provides a detailed protocol for the quantitative analysis of this compound using Reversed-Phase HPLC (RP-HPLC) with UV detection.

Principle of the Method

The method employs reversed-phase chromatography, where this compound is separated on a non-polar stationary phase (C18) using a polar mobile phase.[2] As this compound is a polar compound, a highly aqueous mobile phase with a gradient of an organic modifier (acetonitrile) is used to ensure adequate retention and elution.[3][4] Detection is performed using a UV detector at a low wavelength, typically around 210 nm, where cyanogenic glycosides exhibit absorbance.[5] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from known concentrations of a this compound standard.

Experimental Protocols

Instrumentation and Materials

1.1. Instrumentation

  • HPLC system equipped with:

    • Quaternary or Binary Gradient Pump

    • Autosampler

    • Thermostatted Column Compartment

    • Diode Array Detector (DAD) or UV-Vis Detector

  • Analytical Balance (4-decimal place)

  • pH Meter

  • Sonicator

  • Vortex Mixer

  • Centrifuge

  • Syringe filters (0.45 µm, Nylon or PTFE)[6]

  • HPLC vials

1.2. Chemicals and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (LC-MS grade)

  • Plant material (e.g., dried leaves of Menispermum dauricum)

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 5% B; 5-20 min: 5-30% B; 20-25 min: 30-90% B; 25-30 min: 90% B
Post-run Equilibration 5 minutes at 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Preparation of Solutions

3.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and make up to the volume with methanol.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Store the stock solution at 4 °C, protected from light. The stability of glycosides in solution can vary, so fresh preparation is recommended for long-term studies.[7]

3.2. Working Standard Solutions

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (95:5 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Filter the solutions through a 0.45 µm syringe filter before injection.

3.3. Sample Preparation (from Plant Material)

  • Grind the dried plant material to a fine powder.

  • Accurately weigh 1.0 g of the powdered sample into a centrifuge tube.

  • Add 20 mL of 80% methanol in water.

  • Vortex for 1 minute, then sonicate in a water bath for 30 minutes at 40 °C.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[8]

Data Presentation

Chromatographic Data (Hypothetical)

The following table summarizes the expected chromatographic performance for this compound under the specified conditions.

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
This compound~12.5< 1.2> 5000
Method Validation Summary (Hypothetical Data)

The developed method should be validated according to ICH guidelines. The table below presents hypothetical but typical results for method validation.

ParameterResult
Linearity (Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) Intraday: < 1.5%; Interday: < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Robustness Unaffected by minor changes in flow rate and temperature

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound from a plant sample.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration_sample Filtration (Sample) centrifugation->filtration_sample hplc_injection HPLC Injection filtration_sample->hplc_injection Sample Vial ref_std Reference Standard stock_sol Stock Solution ref_std->stock_sol working_std Working Standards stock_sol->working_std filtration_std Filtration (Standards) working_std->filtration_std filtration_std->hplc_injection Standard Vials separation Chromatographic Separation hplc_injection->separation detection UV Detection (210 nm) separation->detection chromatogram Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification peak_integration->quantification report Final Report quantification->report

Caption: Workflow for this compound Analysis.

Logical Relationship Diagram

This diagram shows the key factors influencing the quality of the HPLC separation.

logical_relationship cluster_mobile_phase Mobile Phase cluster_column Stationary Phase cluster_analyte Analyte Properties center_node Optimal HPLC Separation (Resolution & Peak Shape) mp_composition Composition (Water/Acetonitrile Ratio) mp_composition->center_node mp_ph pH / Additives (e.g., Formic Acid) mp_ph->center_node mp_flowrate Flow Rate mp_flowrate->center_node col_chemistry Column Chemistry (e.g., C18) col_chemistry->center_node col_dimensions Dimensions (Length, Diameter, Particle Size) col_dimensions->center_node col_temp Temperature col_temp->center_node analyte_polarity Polarity of this compound analyte_polarity->center_node

Caption: Factors Affecting HPLC Separation.

Conclusion

The described RP-HPLC method provides a reliable and robust framework for the quantitative analysis of this compound in various matrices, particularly from plant extracts. The protocol is straightforward, utilizing standard HPLC instrumentation and reagents. Proper method validation is crucial to ensure the accuracy and precision of the results, making this application note a valuable tool for quality control, phytochemical research, and drug development involving this compound.

References

Application Notes and Protocols for Menisdaurin Cytotoxicity Assay in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Menisdaurin and its Anticancer Potential

This compound is a natural product classified as an iridoid glycoside. Iridoid glycosides are a class of monoterpenoids found in a variety of plants and are known for their diverse biological activities. Emerging research suggests that certain iridoid glycosides possess anticancer properties, making this compound a compound of interest for cancer research and drug development. The cytotoxic effects of iridoid glycosides against cancer cells are often attributed to their ability to induce cell cycle arrest and apoptosis (programmed cell death) through the modulation of key signaling pathways.[1] While the specific mechanisms of this compound are still under investigation, related compounds in the iridoid glycoside family have been shown to influence pathways such as PI3K/Akt and ERK1/2, which are crucial for cell survival and proliferation.[1] Some studies also indicate that the hydrolyzed forms of iridoid glycosides can exhibit enhanced cytotoxic effects by inhibiting STAT3 activation.[2]

These application notes provide a comprehensive guide to assessing the cytotoxic effects of this compound on cancer cell lines using the Sulforhodamine B (SRB) assay for primary screening of cytotoxicity and the Annexin V-FITC/Propidium Iodide (PI) assay for the confirmation and quantification of apoptosis.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound can be summarized by determining its IC50 value, which is the concentration of the compound that inhibits 50% of cancer cell growth. The following table is an example of how to present the IC50 values of this compound against various cancer cell lines after a 48-hour exposure, as determined by the SRB assay.

Cell LineCancer TypeThis compound IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
MCF-7Breast CancerData to be filledData to be filled
A549Lung CancerData to be filledData to be filled
HeLaCervical CancerData to be filledData to be filled
HepG2Liver CancerData to be filledData to be filled

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. It is a reliable and efficient method for in vitro cytotoxicity screening.[3][4]

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • Cell Fixation: After incubation, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA) and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry completely.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (OD of treated cells / OD of control cells) x 100 Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration determined from the SRB assay) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: After treatment, harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Visualizations

experimental_workflow_srb cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells (96-well plate) incubate_24h Incubate 24h seed_cells->incubate_24h add_this compound Add this compound (serial dilutions) incubate_24h->add_this compound incubate_48_72h Incubate 48-72h add_this compound->incubate_48_72h fix_cells Fix with TCA incubate_48_72h->fix_cells wash_dry Wash & Air Dry fix_cells->wash_dry stain_srb Stain with SRB wash_dry->stain_srb wash_unbound Wash Unbound Dye stain_srb->wash_unbound solubilize Solubilize Dye wash_unbound->solubilize read_od Read OD at 510 nm solubilize->read_od calculate_viability Calculate % Viability read_od->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

proposed_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k activates erk ERK receptor->erk activates stat3 STAT3 receptor->stat3 activates This compound This compound This compound->pi3k This compound->erk This compound->stat3 akt Akt pi3k->akt activates bad Bad akt->bad inhibits proliferation Cell Proliferation & Survival akt->proliferation promotes erk->proliferation promotes stat3->proliferation promotes bcl2 Bcl-2 bad->bcl2 inhibits apoptosis Apoptosis bcl2->apoptosis inhibits

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Menisdaurin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Menisdaurin, a natural compound, has been identified as a potential anti-inflammatory agent. These application notes provide a comprehensive guide for researchers to investigate the anti-inflammatory effects of this compound in vitro. The protocols detailed below focus on utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages as a model system to assess the inhibitory effects of this compound on key inflammatory mediators and signaling pathways.

Key Experimental Assays

A series of well-established in vitro assays can be employed to elucidate the anti-inflammatory properties of this compound. These assays quantify the production of key inflammatory mediators.

1. Nitric Oxide (NO) Production Assay:

Nitric oxide is a crucial signaling molecule in inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of the inflammatory response. The Griess assay is a common method to measure nitrite (B80452), a stable and quantifiable breakdown product of NO, in cell culture supernatants.

2. Prostaglandin E2 (PGE2) Measurement:

Prostaglandin E2 is a principal mediator of inflammation, synthesized by the enzyme cyclooxygenase-2 (COX-2).[1] The levels of PGE2 in cell culture supernatants can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]

3. Pro-inflammatory Cytokine Analysis:

Cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are key signaling proteins that drive the inflammatory cascade. The concentrations of these cytokines in cell culture supernatants are typically measured using specific ELISA kits.

Data Presentation

Quantitative data from the assays should be summarized for clear comparison. The following tables provide a template for organizing experimental results.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control (untreated)-
LPS (1 µg/mL)-
This compound + LPS1
This compound + LPS10
This compound + LPS50
Positive Control (e.g., L-NMMA)100

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (untreated)-
LPS (1 µg/mL)-
This compound + LPS1
This compound + LPS10
This compound + LPS50
Positive Control (e.g., Dexamethasone)10

Experimental Protocols

Protocol 1: Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.[2]

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.[3]

Protocol 2: Cell Viability Assay (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • After the 24-hour incubation with this compound and LPS, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[4]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Nitric Oxide (NO) Assay (Griess Assay)

  • Collect the cell culture supernatant after the 24-hour treatment period.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[2][3]

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.[2][3]

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 4: Cytokine Measurement (ELISA)

  • Collect the cell culture supernatant after the treatment period.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Signaling Pathway Analysis

To understand the mechanism of action of this compound, its effect on key inflammatory signaling pathways like NF-κB and MAPK should be investigated.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[5][6][7] Upon stimulation by LPS, the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[5][8]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including ERK, JNK, and p38, plays a critical role in transducing extracellular signals to cellular responses, including inflammation.[9][10] LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn activate transcription factors that promote the expression of inflammatory mediators.[10][11]

Visualizations

experimental_workflow Experimental Workflow for In Vitro Anti-inflammatory Assay of this compound cluster_cell_culture Cell Culture & Treatment cluster_assays Data Collection & Analysis cluster_pathway Mechanism of Action seed_cells Seed RAW 264.7 Cells adhere Overnight Adherence seed_cells->adhere pretreat Pre-treat with this compound adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant mtt_assay MTT Assay (Cell Viability) stimulate->mtt_assay griess_assay Griess Assay (NO) collect_supernatant->griess_assay elisa_assay ELISA (TNF-α, IL-6, IL-1β) collect_supernatant->elisa_assay western_blot Western Blot (NF-κB & MAPK pathways) elisa_assay->western_blot

Caption: Workflow for assessing this compound's anti-inflammatory effects.

nf_kb_pathway Inhibitory Effect of this compound on the NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkBa_p p-IκBα IKK->IkBa_p IkBa_deg IκBα Degradation IkBa_p->IkBa_deg NFkB_nuc NF-κB Translocation IkBa_deg->NFkB_nuc NFkB NF-κB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes This compound This compound This compound->IKK Inhibits

Caption: this compound's potential inhibition of the NF-κB pathway.

mapk_pathway Inhibitory Effect of this compound on the MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK Activation TLR4->MAPKKK MAPKK MAPKK Activation MAPKKK->MAPKK MAPK p-MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 Activation MAPK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes This compound This compound This compound->MAPKKK Inhibits

Caption: this compound's potential inhibition of the MAPK pathway.

References

Application Notes and Protocols for Antiviral Activity Testing of Menisdaurin against Hepatitis B Virus (HBV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin, a cyclohexylideneacetonitrile (B1615479) derivative isolated from the mangrove plant Bruguiera gymnorrhiza, has demonstrated promising antiviral activity against the Hepatitis B Virus (HBV).[1][2] These application notes provide a comprehensive overview and detailed protocols for assessing the anti-HBV efficacy of this compound and its derivatives. The methodologies outlined here are designed to guide researchers in the systematic evaluation of this compound for potential drug development. This compound has been shown to inhibit the synthesis of Hepatitis B e-antigen (HBeAg), suggesting it may interfere with viral replication.[3]

Data Presentation

The antiviral activity and cytotoxicity of this compound and its related compounds are summarized below. These values were determined in human hepatoblastoma cell lines.

Table 1: Antiviral Activity and Cytotoxicity of this compound and Related Compounds against HBV

CompoundEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/EC50)
This compound (5)5.1 ± 0.2> 100> 19.6
This compound B (1)25.5 ± 1.5> 100> 3.9
This compound C (2)48.9 ± 3.1> 100> 2.0
This compound D (3)15.8 ± 0.9> 100> 6.3
This compound E (4)10.2 ± 0.5> 100> 9.8
Coclauril (6)8.7 ± 0.4> 100> 11.5
Menisdaurilide (7)87.7 ± 5.8> 100> 1.1

Data extracted from Yi, X.-X., et al. (2014).[1]

Experimental Protocols

Cell Culture and Maintenance

The human hepatoblastoma cell line HepG2.2.15 is a widely used in vitro model for HBV research as it constitutively expresses HBV proteins and replicates the virus.

  • Cell Line: HepG2.2.15

  • Culture Medium: DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells should be passaged every 3-4 days when they reach 80-90% confluency.

Cytotoxicity Assay

A cytotoxicity assay is essential to determine the concentration range of this compound that is non-toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.

  • Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

  • Procedure:

    • Seed HepG2.2.15 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the plate for 72 hours at 37°C.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC50) using regression analysis.

Antiviral Activity Assays

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of HBV surface antigen (HBsAg) and e-antigen (HBeAg) secreted into the cell culture supernatant, which are markers of viral protein production and replication.

  • Procedure:

    • Seed HepG2.2.15 cells in a 24-well plate and incubate until they reach 50-60% confluency.

    • Treat the cells with various non-toxic concentrations of this compound for 6 days, replacing the medium and compound every 2 days.

    • Collect the cell culture supernatant on days 2, 4, and 6.

    • Quantify the levels of HBsAg and HBeAg in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[4][5][6][7][8]

    • Calculate the 50% effective concentration (EC50), the concentration at which a 50% reduction in HBsAg or HBeAg is observed compared to the untreated control.

Quantitative real-time PCR (qPCR) is employed to measure the amount of HBV DNA released into the cell culture supernatant, providing a direct measure of viral particle production.

  • Procedure:

    • Treat HepG2.2.15 cells with this compound as described for the ELISA assay.

    • Collect the culture supernatant at specified time points.

    • Isolate viral DNA from the supernatant using a viral DNA extraction kit.

    • Perform qPCR using primers and probes specific for the HBV genome. A standard curve with known concentrations of HBV DNA should be included to quantify the viral load.

    • Calculate the EC50 for the inhibition of HBV DNA replication.

Southern blotting can be used to analyze the different forms of intracellular HBV DNA, including relaxed circular (RC), double-stranded linear (DSL), and single-stranded (SS) DNA.

  • Procedure:

    • After treatment with this compound, harvest the HepG2.2.15 cells.

    • Isolate total intracellular DNA.

    • Separate the DNA fragments by agarose (B213101) gel electrophoresis.

    • Transfer the DNA to a nitrocellulose membrane.

    • Hybridize the membrane with a ³²P-labeled HBV-specific DNA probe.

    • Visualize the DNA bands by autoradiography and quantify the signal intensity.

The persistence of HBV infection is due to the stable cccDNA minichromosome in the nucleus of infected hepatocytes.[9] Assessing the effect of this compound on cccDNA is crucial.

  • Procedure:

    • Isolate cccDNA from the nuclear fraction of this compound-treated HepG2.2.15 cells using a modified Hirt extraction method.

    • Digest the isolated DNA with restriction enzymes that do not cut the HBV genome to linearize any contaminating plasmid DNA.

    • Quantify the cccDNA levels by qPCR using specific primers that amplify a region of the cccDNA.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Initial Setup cluster_assays Assays cluster_antiviral_details Antiviral Assay Details cluster_analysis Data Analysis cell_culture HepG2.2.15 Cell Culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity antiviral Antiviral Activity Assays cell_culture->antiviral compound_prep This compound Preparation (Serial Dilutions) compound_prep->cytotoxicity compound_prep->antiviral cc50 Calculate CC50 cytotoxicity->cc50 elisa HBsAg & HBeAg ELISA antiviral->elisa qpcr Extracellular HBV DNA qPCR antiviral->qpcr southern Intracellular HBV DNA (Southern Blot) antiviral->southern cccdna cccDNA Analysis (qPCR) antiviral->cccdna ec50 Calculate EC50 elisa->ec50 qpcr->ec50 southern->ec50 cccdna->ec50 si Determine Selectivity Index (SI = CC50 / EC50) cc50->si ec50->si

Caption: Workflow for assessing the anti-HBV activity of this compound.

Potential Mechanism of Action of this compound

Based on in silico molecular docking studies suggesting HBV polymerase as a potential target, the following signaling pathway illustrates a hypothetical mechanism of action.[3]

mechanism_of_action cluster_virus HBV Life Cycle entry Viral Entry uncoating Uncoating entry->uncoating rcDNA rcDNA uncoating->rcDNA rcDNA->entry Recycling cccDNA cccDNA Formation rcDNA->cccDNA transcription Transcription (pgRNA, mRNAs) cccDNA->transcription translation Translation (Core, Polymerase, Surface proteins) transcription->translation assembly Capsid Assembly translation->assembly rt Reverse Transcription (pgRNA -> rcDNA) assembly->rt release Virion Release rt->release This compound This compound polymerase HBV Polymerase (Reverse Transcriptase) This compound->polymerase logical_relationship start Identify Potential Antiviral Compound (this compound) cytotoxicity Assess Cytotoxicity (Is it toxic to host cells?) start->cytotoxicity high_toxicity High Toxicity (Discard or Modify) cytotoxicity->high_toxicity Yes low_toxicity Low Toxicity (Proceed) cytotoxicity->low_toxicity No antiviral_activity Evaluate Antiviral Activity (Does it inhibit HBV replication?) low_toxicity->antiviral_activity no_activity No Significant Activity (Discard) antiviral_activity->no_activity No activity Significant Activity (Proceed) antiviral_activity->activity Yes mechanism Investigate Mechanism of Action (How does it work?) activity->mechanism preclinical Preclinical Studies (In vivo models) mechanism->preclinical

References

Application Notes and Protocols for the Structural Elucidation of Menisdaurin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Menisdaurin is a cyanogenic glucoside, a class of natural products characterized by the presence of a nitrile group and a glycosidically linked sugar moiety. Upon enzymatic hydrolysis, these compounds can release hydrogen cyanide, playing a role in plant defense mechanisms. The precise structural determination of this compound is crucial for understanding its chemical properties, biosynthesis, and potential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such natural products. This document provides detailed application notes and experimental protocols for the use of 1D and 2D NMR techniques in the structural characterization of this compound.

Data Presentation

The structural elucidation of this compound relies on the comprehensive analysis of its ¹H and ¹³C NMR spectra, complemented by 2D correlation experiments such as COSY, HSQC, and HMBC. The following tables summarize the key quantitative NMR data reported for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
25.58d1.5
36.25d1.5
52.65m
2.10m
1.95m
84.15d7.5
1'4.85d7.5
2'3.25dd7.5, 9.0
3'3.40t9.0
4'3.35t9.0
5'3.20m
6'a3.85dd12.0, 2.0
6'b3.70dd12.0, 5.5

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)
1118.5
298.2
3145.0
478.5
535.1
631.5
873.2
1'102.5
2'75.0
3'77.8
4'71.5
5'78.0
6'62.8

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated methanol (B129727) (CD₃OD). CD₃OD is a common choice for polar natural products as it readily dissolves the compound and its residual solvent peaks do not obscure key signals.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

1D NMR Spectroscopy Protocol
  • ¹H NMR Acquisition:

    • Instrument: 500 MHz (or higher) NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Solvent: CD₃OD.

    • Temperature: 298 K.

    • Spectral Width (SWH): 12-16 ppm.

    • Number of Scans (NS): 16-64 scans, depending on sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the residual solvent peak of CD₃OD to δ 3.31 ppm.

  • ¹³C NMR Acquisition:

    • Instrument: 125 MHz (or higher) NMR spectrometer.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Solvent: CD₃OD.

    • Temperature: 298 K.

    • Spectral Width (SWH): 200-240 ppm.

    • Number of Scans (NS): 1024-4096 scans, due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the solvent peak of CD₃OD to δ 49.0 ppm.

2D NMR Spectroscopy Protocols
  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin-spin coupling networks.

    • Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf').

    • Parameters:

      • Spectral width in F1 and F2 dimensions: 12-16 ppm.

      • Number of increments in F1: 256-512.

      • Number of scans per increment: 8-16.

      • Relaxation delay: 1.5 seconds.

    • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond proton-carbon correlations.

    • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').

    • Parameters:

      • Spectral width in F2 (¹H): 12-16 ppm.

      • Spectral width in F1 (¹³C): 180-200 ppm.

      • Number of increments in F1: 256.

      • Number of scans per increment: 16-32.

      • ¹J(C,H) coupling constant: Optimized for an average of 145 Hz.

    • Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different spin systems and identifying quaternary carbons.

    • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • Parameters:

      • Spectral width in F2 (¹H): 12-16 ppm.

      • Spectral width in F1 (¹³C): 200-220 ppm.

      • Number of increments in F1: 256-512.

      • Number of scans per increment: 32-64.

      • Long-range coupling constant (ⁿJ(C,H)): Optimized for 8 Hz.

    • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

Visualization of the Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.

Menisdaurin_Elucidation_Workflow cluster_Data_Acquisition 1. NMR Data Acquisition cluster_Data_Analysis 2. Spectral Analysis cluster_Structure_Determination 3. Structure Assembly Sample This compound Sample NMR_1D 1D NMR (¹H, ¹³C) Sample->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Sample->NMR_2D Proton_Analysis ¹H NMR Analysis: - Chemical Shifts - Multiplicities - Coupling Constants NMR_1D->Proton_Analysis Carbon_Analysis ¹³C NMR Analysis: - Chemical Shifts - Number of Carbons NMR_1D->Carbon_Analysis COSY_Analysis COSY Analysis: - Identify ¹H-¹H Spin Systems NMR_2D->COSY_Analysis HSQC_Analysis HSQC Analysis: - Correlate Protons to Directly Attached Carbons NMR_2D->HSQC_Analysis HMBC_Analysis HMBC Analysis: - Establish Long-Range ¹H-¹³C Correlations - Connect Spin Systems NMR_2D->HMBC_Analysis Proton_Analysis->COSY_Analysis Carbon_Analysis->HSQC_Analysis Fragment_Assembly Assemble Molecular Fragments COSY_Analysis->Fragment_Assembly HSQC_Analysis->Fragment_Assembly Quaternary_Carbons Assign Quaternary Carbons and Heteroatoms HMBC_Analysis->Quaternary_Carbons Fragment_Assembly->Quaternary_Carbons Final_Structure Propose this compound Structure Fragment_Assembly->Final_Structure Quaternary_Carbons->Final_Structure

Caption: Workflow for this compound Structural Elucidation.

Signaling Pathway of Structural Information

The following diagram illustrates how the information from different NMR experiments converges to determine the final structure of this compound.

NMR_Signaling_Pathway H1_NMR ¹H NMR Proton_Env Proton Environments & J-Couplings H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Skeleton Carbon Types (CH, CH₂, CH₃, Cq) C13_NMR->Carbon_Skeleton COSY COSY H_H_Connectivity ¹H-¹H Connectivity (Spin Systems) COSY->H_H_Connectivity HSQC HSQC C_H_Direct_Bonds Direct ¹H-¹³C Bonds HSQC->C_H_Direct_Bonds HMBC HMBC C_H_Long_Range Long-Range ¹H-¹³C Connectivity HMBC->C_H_Long_Range Proton_Env->H_H_Connectivity Carbon_Skeleton->C_H_Direct_Bonds Final_Structure This compound Structure H_H_Connectivity->Final_Structure C_H_Direct_Bonds->Final_Structure C_H_Long_Range->Final_Structure

Caption: Information Flow in NMR-based Structure Determination.

Application Note: Mass Spectrometry Fragmentation Analysis of Menisdaurin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol and analysis of the expected mass spectrometry fragmentation pattern of Menisdaurin, a cyanogenic glycoside. Understanding the fragmentation behavior of this compound is crucial for its accurate identification and quantification in complex biological matrices, which is essential for researchers, scientists, and professionals involved in drug development and natural product analysis. This document outlines a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology and presents a predicted fragmentation pathway based on the principles of glycoside fragmentation. The data is summarized in a clear tabular format, and a visual representation of the fragmentation cascade is provided using a Graphviz diagram.

Introduction

This compound is a naturally occurring cyanogenic glycoside found in various plant species.[1] Its chemical formula is C₁₄H₁₉NO₇, with a molar mass of 313.3 g/mol .[1][2][3] As a glycoside, its structure consists of a sugar moiety (glucose) linked to a non-sugar aglycone. The presence of a nitrile group in the aglycone classifies it as a cyanogenic glycoside. Due to its biological activities, this compound is a compound of interest in pharmaceutical research. Accurate and reliable analytical methods are paramount for its study. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the analysis of such compounds, offering high sensitivity and selectivity.[4][5] This note details the anticipated fragmentation pattern of this compound under electrospray ionization (ESI) conditions, providing a valuable resource for method development and data interpretation.

Predicted Fragmentation Pattern of this compound

Under positive ion mode ESI-MS/MS, the fragmentation of this compound is expected to be dominated by the cleavage of the glycosidic bond, a characteristic feature of O-glycosides. This primary fragmentation event results in the separation of the glucose moiety and the aglycone.

The protonated molecule, [M+H]⁺, of this compound would have a theoretical m/z of 314.12. The primary fragmentation step involves the neutral loss of the glucose unit (C₆H₁₀O₅, 162.05 Da). This leads to the formation of a protonated aglycone fragment. Further fragmentation of the aglycone can also be expected, providing additional structural information.

The proposed fragmentation pathway is illustrated in the diagram below and the expected major ions are summarized in the subsequent table.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound using a standard LC-MS/MS system. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile. Prepare working standards by serial dilution.

  • Matrix Samples (e.g., plant extract, plasma): Perform a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte and remove interfering substances. The final extract should be reconstituted in the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan MS/MS for structural confirmation.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 800 L/h.

  • Collision Gas: Argon.

  • Collision Energy: Optimize for the specific transitions. A starting point of 10-30 eV can be used.

Data Presentation: Predicted Mass Fragments of this compound

Ion Formula Theoretical m/z Description
[M+H]⁺C₁₄H₂₀NO₇⁺314.12Protonated this compound
[M+Na]⁺C₁₄H₁₉NO₇Na⁺336.10Sodium Adduct of this compound
[Aglycone+H]⁺C₈H₈NO₂⁺150.06Protonated Aglycone (Loss of Glucose)
Fragment 1C₇H₆O⁺106.04Further fragmentation of the aglycone
Fragment 2C₆H₅CN⁺103.04Further fragmentation of the aglycone

Visualization of Fragmentation Pathway

Menisdaurin_Fragmentation M This compound [M+H]⁺ m/z = 314.12 Aglycone Protonated Aglycone [C₈H₈NO₂]⁺ m/z = 150.06 M->Aglycone - C₆H₁₀O₅ (Glucose) (162.05 Da) Frag1 Fragment 1 [C₇H₆O]⁺ m/z = 106.04 Aglycone->Frag1 - C₂H₂NO Frag2 Fragment 2 [C₆H₅CN]⁺ m/z = 103.04 Aglycone->Frag2 - C₂H₃O₂

References

Application Notes and Protocols for the Synthesis and Bioactivity Screening of Menisdaurin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Menisdaurin derivatives and detailed protocols for their subsequent bioactivity screening. The methodologies outlined below are intended to guide researchers in the exploration of this class of cyanogenic glycosides for potential therapeutic applications.

Introduction to this compound and its Therapeutic Potential

This compound is a cyanogenic glucoside first isolated from Menispermum dauricum. Like other cyanogenic glycosides, it has the potential to release hydrogen cyanide upon enzymatic hydrolysis, a property that has been explored for its cytotoxic effects against cancer cells.[1][2] Structurally, this compound consists of a dihydroxycyclohexenylideneacetonitrile aglycone linked to a glucose moiety. The presence of multiple hydroxyl groups on both the aglycone and the sugar provides ample opportunities for synthetic modification to create a library of derivatives with potentially enhanced bioactivity and improved pharmacokinetic profiles. While the bioactivity of this compound itself is not extensively studied, related cyanogenic glycosides, such as amygdalin, have been investigated for their anticancer and anti-inflammatory properties.[3][4] These studies suggest that this compound derivatives could be promising candidates for screening in various disease models.

Synthesis of this compound Derivatives

The synthesis of a library of this compound derivatives can be approached in a systematic manner, starting from the synthesis of the this compound aglycone, followed by derivatization of the aglycone and/or the glycosidic moiety.

Synthesis of this compound Aglycone (Menisdaurigenin)

The total synthesis of (-)-Menisdaurin has been reported, providing a route to obtain the aglycone, menisdaurigenin.[5] A key step in this synthesis involves the nucleophilic opening of an epoxide ring. The aglycone can also be obtained via enzymatic hydrolysis of the parent natural product, although this method may be limited by the availability of the starting material.[6][7]

Protocol 1: Synthesis of this compound Aglycone (Adapted from Total Synthesis of (-)-Menisdaurin)

This protocol is a conceptual outline based on the published total synthesis and would require optimization.

  • Starting Material: A suitable derivative of 7-oxanorbornanone.

  • Key Steps:

    • Epoxidation of a double bond in the 7-oxanorbornanone derivative.

    • Nucleophilic opening of the epoxide ring, followed by reduction to introduce the desired stereochemistry of the hydroxyl groups.

    • Subsequent synthetic steps to afford the protected aglycone.

    • Glycosidation with a protected glucose derivative.

    • Deprotection to yield this compound.

  • Aglycone Liberation: Enzymatic hydrolysis of the synthesized this compound using a suitable β-glucosidase to yield menisdaurigenin.

Derivatization of the this compound Aglycone

The two hydroxyl groups on the cyclohexene (B86901) ring of menisdaurigenin are primary targets for derivatization.

Protocol 2: Acylation of Menisdaurigenin

  • Dissolve menisdaurigenin in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base (e.g., triethylamine, pyridine) to scavenge the acid byproduct.

  • Add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride, or a variety of other acid chlorides or anhydrides) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ester derivative by column chromatography.

Protocol 3: Etherification of Menisdaurigenin

  • To a solution of menisdaurigenin in a polar aprotic solvent (e.g., DMF, DMSO), add a strong base (e.g., sodium hydride) at 0°C to deprotonate the hydroxyl groups.

  • After stirring for a short period, add the desired alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide).

  • Allow the reaction to proceed at room temperature or with gentle heating until completion (monitor by TLC).

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the ether derivative by column chromatography.

Modification of the Sugar Moiety

The hydroxyl groups of the glucose unit can also be modified prior to glycosylation with the aglycone, or in some cases, post-glycosylation.

Protocol 4: Synthesis of this compound Analogs with Modified Glycosidic Moieties

  • Synthesize a series of protected sugar donors (e.g., acetobromo-glucose, thioglycosides) with desired modifications (e.g., acylation, etherification, or substitution with other functional groups at specific positions).

  • Perform glycosylation of the protected menisdaurigenin with the modified sugar donors using a suitable promoter (e.g., silver triflate, NIS/TfOH).

  • Deprotect the resulting glycoside to obtain the this compound derivative with a modified sugar moiety.

  • Purify the final product using column chromatography.

Bioactivity Screening Protocols

A panel of in vitro assays is recommended to screen the synthesized this compound derivatives for potential anticancer, anti-inflammatory, and neuroprotective activities.

Anticancer Activity Screening

Protocol 5: MTT Cell Proliferation Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Anti-inflammatory Activity Screening

Protocol 6: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with different concentrations of this compound derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation and NO production.

  • Nitrite Measurement: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Neuroprotective Activity Screening

Protocol 7: Oxygen-Glucose Deprivation (OGD) Assay in Neuronal Cells

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.

  • OGD Induction: Replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-4 hours) to mimic ischemic conditions.

  • Compound Treatment: Add this compound derivatives to the cells either before, during, or after the OGD period.

  • Reperfusion: After the OGD period, replace the glucose-free medium with normal culture medium and return the cells to a normoxic incubator for 24 hours.

  • Cell Viability Assessment: Assess cell viability using the MTT assay (as described in Protocol 5) or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Determine the percentage of neuroprotection conferred by the compounds compared to the OGD control.

Data Presentation

Quantitative data from the bioactivity screening should be summarized in clearly structured tables for easy comparison of the derivatives.

Table 1: Anticancer Activity of this compound Derivatives

CompoundMCF-7 IC50 (µM)HT-29 IC50 (µM)A549 IC50 (µM)
This compound
Derivative 1
Derivative 2
...
Doxorubicin

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundNO Inhibition (%) at 10 µM
This compound
Derivative 1
Derivative 2
...
L-NAME (Positive Control)

Table 3: Neuroprotective Activity of this compound Derivatives

CompoundNeuroprotection (%) at 10 µM (OGD Model)
This compound
Derivative 1
Derivative 2
...
MK-801 (Positive Control)

Visualization of Workflows and Pathways

Experimental Workflow for Synthesis and Screening

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives cluster_screening Bioactivity Screening cluster_outcome Outcome start Total Synthesis of (-)-Menisdaurin aglycone This compound Aglycone (Menisdaurigenin) start->aglycone derivatization Derivatization of Aglycone (Acylation, Etherification, etc.) aglycone->derivatization glycosylation Glycosylation with Modified Sugars aglycone->glycosylation library Library of this compound Derivatives derivatization->library glycosylation->library anticancer Anticancer Assays (MTT) library->anticancer anti_inflammatory Anti-inflammatory Assays (NO Production) library->anti_inflammatory neuroprotective Neuroprotective Assays (OGD Model) library->neuroprotective data_analysis Data Analysis & IC50/EC50 Determination anticancer->data_analysis anti_inflammatory->data_analysis neuroprotective->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Compound Optimization sar->lead_optimization

Caption: Workflow for the synthesis and bioactivity screening of this compound derivatives.

Hypothetical Signaling Pathway for Anticancer Activity

Based on the known mechanisms of other cyanogenic glycosides like amygdalin, a hypothetical signaling pathway for the anticancer activity of this compound derivatives can be proposed. This model suggests that upon enzymatic release of cyanide, intracellular stress pathways are activated, leading to apoptosis.

anticancer_pathway cluster_cell Cancer Cell This compound This compound Derivative beta_glucosidase β-Glucosidase This compound->beta_glucosidase Hydrolysis cyanide Hydrogen Cyanide (HCN) beta_glucosidase->cyanide mitochondria Mitochondria cyanide->mitochondria Inhibits Electron Transport Chain cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 bax Bax (Pro-apoptotic) bax->mitochondria Promotes bcl2 Bcl-2 (Anti-apoptotic) bcl2->mitochondria Inhibits caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis anti_inflammatory_pathway cluster_cell Macrophage lps LPS tlr4 TLR4 lps->tlr4 nf_kb NF-κB Signaling tlr4->nf_kb inos iNOS Expression nf_kb->inos no Nitric Oxide (NO) inos->no Production This compound This compound Derivative This compound->nf_kb Inhibits

References

Application Notes and Protocols for Menisdaurin Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of the biological activities of Menisdaurin and offer detailed protocols for suitable cell lines and experimental assays. This compound, a glycoside nitrile first isolated from Menispermum dauricum, has demonstrated potential as a therapeutic agent with antiviral, anti-inflammatory, and antitumor properties.

Suitable Cell Lines for this compound Research

The selection of an appropriate cell line is critical for investigating the specific biological effects of this compound. Based on available research, the following cell lines are recommended for studying its various activities.

Table 1: Recommended Cell Lines for this compound Research
Biological ActivityRecommended Cell LineCell TypeKey Applications
Anti-Hepatitis B Virus (HBV) Activity HepG2.2.15Human HepatoblastomaScreening for anti-HBV drugs, studying viral replication and antigen expression.
Anti-inflammatory Activity RAW 264.7Mouse MacrophageInvestigating the inhibition of inflammatory mediators (e.g., NO, TNF-α, IL-6).
Antitumor Activity Various Cancer Cell Linese.g., Human cancer cell linesAssessing cytotoxicity and antiproliferative effects against different cancer types.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the biological activity of this compound and its derivatives.

Table 2: Reported Bioactivity of this compound and Its Derivatives
CompoundBiological ActivityCell LineParameterValueReference
This compound Anti-HBVHepG2.2.15EC5087.7 ± 5.8 µg/mL[1]
This compound B Anti-HBVHepG2.2.15EC505.1 ± 0.2 µg/mL[1]
This compound C Anti-HBVHepG2.2.15EC508.9 ± 0.5 µg/mL[1]
This compound D Anti-HBVHepG2.2.15EC5015.4 ± 1.2 µg/mL[1]
This compound E Anti-HBVHepG2.2.15EC5025.6 ± 2.1 µg/mL[1]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's biological activities.

Assessment of Anti-Hepatitis B Virus (HBV) Activity

Cell Line: HepG2.2.15 (a human hepatoblastoma cell line that stably expresses the HBV genome)

Protocol:

  • Cell Culture: Culture HepG2.2.15 cells in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

  • Treatment: Seed cells in 96-well plates and treat with various concentrations of this compound or its derivatives. Include a positive control (e.g., Lamivudine) and a negative control (vehicle).

  • Incubation: Incubate the cells for a specified period (e.g., 3 and 6 days), collecting the supernatant at each time point.

  • Quantification of HBsAg and HBeAg: Use commercially available ELISA kits to measure the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the collected cell culture supernatants, following the manufacturer's instructions.

  • Quantification of HBV DNA: Extract HBV DNA from the supernatant and quantify the viral load using real-time quantitative PCR (qPCR).

  • Cytotoxicity Assay: Simultaneously assess the cytotoxicity of the compounds on HepG2.2.15 cells using an MTT assay to ensure that the observed antiviral effects are not due to cell death.

  • Data Analysis: Calculate the EC50 values for the inhibition of HBsAg and HBeAg secretion and HBV DNA replication.

Experimental Workflow for Anti-HBV Activity Assay

G cluster_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation & Collection cluster_analysis Analysis cluster_data Data Interpretation culture Culture HepG2.2.15 cells seed Seed cells in 96-well plates culture->seed treat Treat with this compound/ Derivatives seed->treat mtt MTT Assay for Cytotoxicity incubate Incubate for 3 & 6 days treat->incubate treat->mtt collect Collect supernatant incubate->collect elisa ELISA for HBsAg/HBeAg collect->elisa qpcr qPCR for HBV DNA collect->qpcr calculate Calculate EC50 values elisa->calculate qpcr->calculate mtt->calculate

Workflow for assessing the anti-HBV activity of this compound.
Assessment of Anti-inflammatory Activity

Cell Line: RAW 264.7 (a mouse macrophage cell line)

Protocol:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Plate the cells and pre-treat with various concentrations of this compound for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with this compound alone).

  • Nitric Oxide (NO) Measurement: After 24 hours of stimulation, measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using ELISA kits.

  • Western Blot Analysis: Lyse the cells to extract proteins. Perform western blotting to analyze the expression levels of key inflammatory proteins like iNOS, COX-2, and phosphorylated forms of signaling proteins (e.g., p-IκBα, p-p65 for the NF-κB pathway).

  • Cytotoxicity Assay: Evaluate the cytotoxicity of this compound on RAW 264.7 cells using an MTT or similar assay to rule out non-specific effects.

Assessment of Antitumor Activity

Cell Lines: A panel of human cancer cell lines relevant to the therapeutic target of interest.

Protocol:

  • Cell Culture: Culture the selected cancer cell lines in their respective recommended media and conditions.

  • Treatment: Seed the cells in 96-well plates and expose them to a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Cell Viability/Cytotoxicity Assay:

    • MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance to determine cell viability.

    • SRB (Sulforhodamine B) Assay: Fix the cells, stain with SRB, and measure the absorbance to determine cell density.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of this compound required to inhibit cell growth by 50%.

Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, its known biological activities suggest potential interactions with key inflammatory and cell survival pathways.

Potential Anti-inflammatory Signaling Pathway

Given the anti-inflammatory potential of many natural products, this compound may exert its effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a central regulator of inflammation.

Hypothesized NF-κB Signaling Inhibition by this compound

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB->Gene This compound This compound This compound->IKK Inhibition This compound->IkB Inhibition

This compound may inhibit the NF-κB pathway, reducing pro-inflammatory gene expression.

Further research is necessary to elucidate the precise molecular mechanisms underlying the biological activities of this compound. The protocols and information provided herein serve as a foundational guide for researchers to design and execute robust studies to explore the therapeutic potential of this promising natural compound.

References

Application Notes and Protocols for Preparing Menisdaurin Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation of Menisdaurin (B1234387) stock solutions for various experimental applications. The protocols outlined below are based on general laboratory best practices for handling and preparing solutions of natural products.

Compound Information

This compound is a naturally occurring glycoside and nitrile compound.[1] It is a white to off-white crystalline solid.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 67765-58-6[1][3][4]
Molecular Formula C₁₄H₁₉NO₇[4][5]
Molar Mass 313.30 g/mol [1][4]
Physical Form Colorless crystalline platelets[1]
Purity >95% (commercially available)[6]
Melting Point 175-176 °C[1]
Solubility Data not available. See Section 3.2 for recommended solvents.
Storage (Solid) Powder: -20°C for 3 years; 4°C for 2 years.[6]

General Guidelines for Handling and Safety

This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Preparation of this compound Stock Solutions

Due to the lack of specific solubility data for this compound in common laboratory solvents, a preliminary solubility test is recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving a wide range of organic compounds for in vitro assays.[7][8][9][10]

Materials
  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Recommended Solvents

For biological assays, DMSO is the recommended primary solvent for preparing high-concentration stock solutions. For working solutions, the stock can be further diluted in sterile aqueous buffers or cell culture media. It is crucial to ensure the final concentration of DMSO in the experimental setup is non-toxic to the cells (typically ≤ 0.5%).

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 313.30 g/mol = 3.133 mg

  • Weighing the Compound:

    • Accurately weigh approximately 3.13 mg of this compound powder using a calibrated analytical balance.

  • Dissolution:

    • Transfer the weighed this compound to a sterile tube.

    • Add the calculated volume of anhydrous DMSO (in this case, 1 mL) to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but care should be taken to avoid degradation.

  • Sterilization (Optional):

    • If required for the specific application (e.g., cell culture), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.

    • Store the aliquots at -20°C or -80°C. Based on general handling of similar compounds, stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for 1 month.[6]

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound stock and working solutions for in vitro experiments.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex sterilize Sterile Filter (Optional) vortex->sterilize aliquot Aliquot into Vials sterilize->aliquot store_stock Store at -20°C or -80°C aliquot->store_stock thaw Thaw Stock Solution store_stock->thaw Retrieve for Experiment dilute Dilute in Culture Medium thaw->dilute use Use in Experiment dilute->use PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival This compound This compound (Hypothesized) This compound->PI3K inhibits? This compound->Akt inhibits? This compound->mTORC1 inhibits?

References

Application Notes and Protocols for Generating a Menisdaurin Dose-Response Curve

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin is a naturally occurring glycoside and nitrile, first isolated from Menispermum dauricum and also found in other plant species such as European holly.[1] Structurally, it possesses a cyanomethylene group and a glucose moiety.[2] Recent studies have highlighted the potential therapeutic applications of this compound and its derivatives, particularly their antiviral properties. Specifically, this compound has demonstrated inhibitory activity against the Hepatitis B virus (HBV) in in vitro studies.[2]

These application notes provide a comprehensive guide for researchers to generate a dose-response curve for this compound, a critical step in characterizing its biological activity and determining key quantitative parameters such as the half-maximal effective concentration (EC50). The following protocols are designed for a cell-based assay using a human hepatoblastoma cell line, reflecting the context of its observed anti-HBV activity.

Data Presentation: Quantitative Analysis of this compound's Anti-HBV Activity

The following table summarizes the reported in vitro anti-HBV activity of this compound and its related compounds. This data is essential for designing the appropriate concentration range for a dose-response experiment.

CompoundEC50 (µg/mL)Cell LineReference
This compound5.1 ± 0.2Human hepatoblastoma[2]
This compound B>100Human hepatoblastoma[2]
This compound C35.4 ± 2.1Human hepatoblastoma[2]
This compound D15.8 ± 1.3Human hepatoblastoma[2]
This compound E87.7 ± 5.8Human hepatoblastoma[2]
Coclauril8.3 ± 0.5Human hepatoblastoma[2]
Menisdaurilide>100Human hepatoblastoma[2]

Experimental Protocols

This section outlines the detailed methodologies for generating a dose-response curve for this compound in a cell-based assay.

Protocol 1: In Vitro Anti-HBV Dose-Response Assay

Objective: To determine the EC50 value of this compound for the inhibition of Hepatitis B virus replication in a human hepatoblastoma cell line.

Materials:

  • This compound (CAS 67765-58-6)

  • Human hepatoblastoma cell line (e.g., HepG2.2.15)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • 96-well cell culture plates

  • Dimethyl sulfoxide (B87167) (DMSO)

  • HBV detection kit (e.g., ELISA for HBsAg or qPCR for HBV DNA)

  • Phosphate Buffered Saline (PBS)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture the human hepatoblastoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain the cells in an incubator at 37°C with 5% CO2.

    • Passage the cells regularly to maintain logarithmic growth.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • Store the stock solution at -20°C.

  • Dose-Response Plate Setup:

    • Seed the hepatoblastoma cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

    • Prepare a series of dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Based on the reported EC50 of 5.1 µg/mL, a suggested concentration range would be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µg/mL.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known HBV inhibitor).

    • Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation and Sample Collection:

    • Incubate the plate for a defined period (e.g., 72 hours) at 37°C with 5% CO2.

    • After incubation, collect the cell culture supernatant to measure the levels of secreted HBV surface antigen (HBsAg) or extracellular HBV DNA.

  • Quantification of HBV Inhibition:

    • Quantify the amount of HBsAg in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Alternatively, extract and quantify the extracellular HBV DNA using a qPCR kit.

  • Data Analysis:

    • Calculate the percentage of HBV inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the EC50 value.

Protocol 2: Cytotoxicity Assay

Objective: To assess the cytotoxicity of this compound on the host cells to ensure that the observed antiviral effect is not due to cell death.

Materials:

  • All materials from Protocol 1

  • Resazurin-based cell viability reagent (e.g., alamarBlue) or MTT reagent

  • Lysis buffer (for MTT assay)

Procedure:

  • Plate Setup:

    • Set up a 96-well plate with cells and this compound dilutions identical to the antiviral assay.

  • Incubation:

    • Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).

  • Cell Viability Measurement (Resazurin Assay):

    • Add the resazurin (B115843) reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the fluorescence or absorbance using a microplate reader.

  • Cell Viability Measurement (MTT Assay):

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add lysis buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the 50% cytotoxic concentration (CC50).

Mandatory Visualizations

The following diagrams illustrate the conceptual frameworks and workflows described in the protocols.

Menisdaurin_Signaling_Pathway This compound This compound Cell Hepatoblastoma Cell This compound->Cell Inhibition Inhibition This compound->Inhibition HBV_Replication HBV Replication Cycle Cell->HBV_Replication HBV_Release Reduced HBV Release HBV_Replication->HBV_Release Inhibition->HBV_Replication

Caption: Hypothetical signaling pathway of this compound's anti-HBV action.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (Hepatoblastoma) Plate_Setup Plate Seeding & Treatment Cell_Culture->Plate_Setup Menisdaurin_Prep This compound Dilution Series Menisdaurin_Prep->Plate_Setup Incubation Incubation (72h) Plate_Setup->Incubation Data_Collection HBV Quantification (ELISA/qPCR) Incubation->Data_Collection Cytotoxicity_Assay Cytotoxicity Assay (Resazurin/MTT) Incubation->Cytotoxicity_Assay Data_Analysis Dose-Response Curve Generation (EC50/CC50 Calculation) Data_Collection->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Experimental workflow for generating a this compound dose-response curve.

References

Safety Precautions and Protocols for Handling Menisdaurin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Menisdaurin is a naturally occurring glycoside and nitrile that has garnered research interest for its potential biological activities.[1] Sourced from plants such as Menispermum dauricum, it is classified as a hazardous substance requiring careful handling in a laboratory environment to mitigate risks of exposure.[1][2] This document provides detailed safety precautions, handling protocols, and experimental guidelines for working with this compound.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) as an acute toxicant.[2] It is harmful if swallowed, in contact with skin, or if inhaled.[2] All laboratory personnel must be fully aware of these hazards before commencing any work with this compound.

Storage and Handling

Proper storage and handling are paramount to ensure laboratory safety. This compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][4] Access to areas where this compound is stored and handled should be restricted to authorized personnel.

Quantitative Toxicity Data

Hazard ClassificationRoute of ExposureGHS CategoryHazard Statement
Acute ToxicityOralCategory 4H302: Harmful if swallowed[2]
Acute ToxicityDermalCategory 4H312: Harmful in contact with skin[2]
Acute ToxicityInhalationCategory 4H332: Harmful if inhaled[2]

Experimental Protocols

The following protocols are provided as a guide for common experimental procedures involving this compound. Researchers should adapt these protocols based on their specific experimental design and institutional safety guidelines.

Protocol 1: General Handling and Weighing of this compound Powder
  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Gather all necessary Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles. For procedures with a higher risk of aerosolization, a face shield and respiratory protection may be necessary.[5]

    • Prepare a designated workspace within the fume hood. Cover the work surface with absorbent, disposable bench paper.[6]

    • Have a clearly labeled waste container ready for disposal of contaminated materials.[7]

  • Procedure:

    • Perform all manipulations of this compound powder, including weighing, within the chemical fume hood to minimize inhalation exposure.

    • Use a microbalance with a draft shield for accurate weighing.

    • Carefully open the this compound container, avoiding any sudden movements that could create dust.

    • Use a clean, dedicated spatula for transferring the powder.

    • Transfer the desired amount of this compound to a tared, sealed container.

    • Tightly reseal the primary this compound container immediately after use.

  • Cleanup:

    • Carefully wipe down the spatula and any surfaces within the fume hood that may have come into contact with this compound using a damp paper towel.

    • Dispose of all contaminated materials, including gloves, bench paper, and cleaning materials, in the designated hazardous waste container.[6][8]

    • Wash hands thoroughly with soap and water after handling is complete.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure to assess the cytotoxic effects of this compound on a selected cell line.

  • Materials:

    • This compound stock solution (dissolved in a suitable solvent like DMSO)

    • Selected cancer cell line (e.g., HepG2 for anti-HBV studies)

    • Complete cell culture medium

    • 96-well microplates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

    • Compound Treatment: Prepare serial dilutions of the this compound stock solution in a complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include appropriate controls (untreated cells and vehicle-treated cells).

    • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

    • Plot the cell viability against the this compound concentration to determine the EC50 value (the concentration that inhibits 50% of cell viability).

Protocol 3: Anti-Hepatitis B Virus (HBV) Activity Assay

This protocol is based on the known anti-HBV activity of this compound.[6]

  • Materials:

    • HepG2.2.15 cell line (stably transfected with the HBV genome)

    • This compound stock solution

    • Complete cell culture medium

    • 96-well microplates

    • ELISA kits for HBsAg and HBeAg detection

    • Reagents for HBV DNA quantification (e.g., qPCR)

  • Procedure:

    • Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate and allow them to adhere.

    • Compound Treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay). Include a positive control (e.g., a known anti-HBV drug) and a negative control (untreated cells).

    • Incubation: Incubate the cells for a specified period (e.g., 3-6 days), replacing the medium with fresh this compound-containing medium every 2-3 days.

    • Supernatant Collection: Collect the cell culture supernatants at the end of the incubation period.

    • Antigen Detection: Quantify the levels of HBsAg and HBeAg in the supernatants using ELISA kits according to the manufacturer's instructions.

    • (Optional) DNA Extraction and Quantification: Lyse the cells and extract the total DNA. Quantify the intracellular HBV DNA levels using qPCR.

  • Data Analysis:

    • Determine the percentage of inhibition of HBsAg and HBeAg production and HBV DNA replication for each concentration of this compound compared to the untreated control.

    • Calculate the EC50 value for each antiviral effect.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify laboratory personnel and the institutional safety officer.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, if trained and equipped to do so, contain the spill with absorbent material.[8]

  • Cleanup: Carefully clean the area, working from the outside of the spill inwards. Place all contaminated materials in a sealed, labeled hazardous waste container.[6][8]

  • Decontaminate: Decontaminate the spill area with an appropriate cleaning agent.

First Aid:

  • Inhalation: Move the person to fresh air. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[2]

Waste Disposal

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[7][9] Do not dispose of this compound down the drain or in the regular trash.[8]

Visualizations

Safety_Workflow_for_this compound start Start: Handling this compound risk_assessment 1. Conduct Risk Assessment - Review SDS - Identify Hazards start->risk_assessment ppe 2. Don Appropriate PPE - Lab Coat - Gloves - Safety Goggles risk_assessment->ppe fume_hood 3. Work in a Certified Chemical Fume Hood ppe->fume_hood handling 4. Handle this compound - Weighing - Preparing Solutions fume_hood->handling spill_check Spill Occurs? handling->spill_check spill_protocol Follow Spill Cleanup Protocol spill_check->spill_protocol Yes waste_disposal 5. Dispose of Waste Properly - Contaminated PPE - Unused Compound - Experimental Waste spill_check->waste_disposal No spill_protocol->waste_disposal decontamination 6. Decontaminate Work Area and Equipment waste_disposal->decontamination remove_ppe 7. Remove PPE Correctly decontamination->remove_ppe wash_hands 8. Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: General laboratory safety workflow for handling this compound.

Anti_HBV_Action_of_this compound This compound This compound inhibition Inhibition This compound->inhibition hbv_replication Hepatitis B Virus (HBV) Replication Cycle viral_components Reduced Production of: - HBsAg - HBeAg - HBV DNA hbv_replication->viral_components inhibition->hbv_replication

Caption: Proposed mechanism of anti-HBV action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Menisdaurin Yield Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Menisdaurin from plant extracts. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plants can it be found?

A1: this compound is a cyanogenic glucoside, a type of naturally occurring plant compound. It was first isolated from Menispermum dauricum and is also found in other plants such as Flueggea virosa, European holly (Ilex aquifolium), and various species of the genus Tiquilia.[1]

Q2: What are the main challenges in extracting this compound with a high yield?

A2: The primary challenges include the inherent instability of this compound and its aglycone, which can be easily degraded by enzymatic hydrolysis (from endogenous plant enzymes like β-glucosidase) or by acidic conditions.[1][2] Optimizing extraction parameters to maximize yield while minimizing degradation is crucial.

Q3: Which analytical methods are recommended for quantifying this compound in plant extracts?

A3: High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-High-Performance Liquid Chromatography with Photodiode Array Detection (UPLC-PDA) are validated and reliable methods for the quantification of this compound.[3] These techniques allow for accurate measurement of the compound in crude extracts and during purification steps.

Q4: What are the general principles for optimizing the extraction of this compound?

A4: Optimization involves carefully selecting the extraction solvent, temperature, and duration. Advanced techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve efficiency and yield compared to traditional methods.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Issue 1: Low Yield of this compound in the Crude Extract

Possible Cause Recommended Solution
Inefficient Cell Lysis Ensure the plant material is finely ground to maximize the surface area for solvent penetration.
Inappropriate Solvent Choice The polarity of the extraction solvent is critical. For cyanogenic glycosides like this compound, aqueous methanol (B129727) (70-80%) or ethanol (B145695) solutions are often effective.[5][6] Experiment with a gradient of solvent polarities to find the optimal one for your plant material.
Insufficient Extraction Time or Temperature Increase the extraction time or temperature. However, be cautious as excessive heat can lead to the degradation of this compound. Monitor the yield at different time points and temperatures to find the optimal balance.
Degradation by Endogenous Enzymes Immediately after harvesting, dry the plant material (air or oven drying) to deactivate enzymes. Alternatively, blanching the fresh material in boiling solvent for a short period can also inactivate enzymes.
Incomplete Extraction Perform multiple extraction cycles on the plant material. It is often more effective to extract the material three times with a fresh portion of solvent than to perform a single extraction for a longer duration.

Issue 2: Poor Separation and Purity During Column Chromatography

Possible Cause Recommended Solution
Inappropriate Stationary Phase Silica (B1680970) gel is a commonly used stationary phase for the purification of moderately polar compounds like this compound. If separation is poor, consider using a different adsorbent like alumina (B75360) or a reversed-phase material (e.g., C18).
Incorrect Mobile Phase Polarity Optimize the solvent system for your column. Start with a non-polar solvent and gradually increase the polarity (gradient elution). Use Thin-Layer Chromatography (TLC) to test different solvent systems before running the column to predict the separation.
Column Overloading Do not load too much crude extract onto the column. This can lead to broad, overlapping bands. As a general rule, the amount of crude extract should be about 1-5% of the weight of the stationary phase.
Co-elution of Impurities If impurities have similar polarity to this compound, a single chromatography step may be insufficient. Consider using a multi-step purification strategy, such as an initial liquid-liquid partitioning to remove highly non-polar or polar impurities before column chromatography.
Sample Application Issues Dissolve the sample in a minimal amount of the initial mobile phase and apply it as a narrow band at the top of the column. A broad starting band will result in poor separation.

Issue 3: Degradation of this compound During Processing and Storage

| Possible Cause | Recommended Solution | | Hydrolysis by Acidic or Basic Conditions | this compound is susceptible to hydrolysis.[1] Maintain a neutral pH during extraction and purification. Avoid using strong acids or bases. | | Enzymatic Degradation in Extracts | If extracts are stored in aqueous solutions, residual enzyme activity can degrade this compound over time. Store extracts in a solvent that inhibits enzyme activity (e.g., high-purity methanol or ethanol) and at low temperatures (-20°C or below).[5][6] | | Instability of the Aglycone | The aglycone of this compound is particularly unstable in water and methanol.[2] If you are attempting to isolate the aglycone, work quickly and use non-aqueous solvents for extraction and storage. | | Exposure to Heat and Light | Like many natural products, this compound may be sensitive to heat and light. Minimize exposure to high temperatures and UV light during all stages of processing and storage. |

Quantitative Data on Extraction Yields

The following tables summarize quantitative data on the extraction of this compound and related cyanogenic glycosides.

Table 1: this compound Content in Flueggea virosa

Extraction Method Solvent Plant Part This compound Yield (% w/w of extract) Reference
MacerationMethanolAerial Parts4.22%[3][7]

Table 2: Comparative Yield of Amygdalin (a cyanogenic glycoside) using Different Extraction Methods

Data for Amygdalin from Peach Kernels is provided as a reference for a related compound.

Extraction Method Solvent Temperature Time Yield (% w/w) Reference
Ultrasound-Assisted Extraction80% Ethanol40°CNot Specified1.76%
Boiling Water ExtractionWater100°CNot SpecifiedLower than UAE

Experimental Protocols

Protocol 1: Conventional Maceration for this compound Extraction
  • Preparation of Plant Material:

    • Air-dry or oven-dry the plant material at a temperature not exceeding 40-50°C to inactivate endogenous enzymes.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Place the powdered plant material in a suitable flask.

    • Add 70-80% aqueous methanol to the flask at a solid-to-solvent ratio of 1:10 (w/v).

    • Seal the flask and macerate for 24-48 hours at room temperature with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the extract from the plant residue.

    • Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Liquid-Liquid Partitioning (Optional Cleanup):

    • Dissolve the crude extract in water and perform successive partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to fractionate the extract based on polarity. This compound is expected to be in the more polar fractions (ethyl acetate and/or n-butanol).

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material:

    • Prepare the dried and powdered plant material as described in Protocol 1.

  • Extraction:

    • Place the powdered material in an extraction vessel.

    • Add 70-80% aqueous methanol at a solid-to-solvent ratio of 1:15 (w/v).

    • Place the vessel in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz for 30-60 minutes at a controlled temperature (e.g., 30-40°C).

  • Filtration and Concentration:

    • Filter the extract and concentrate it using a rotary evaporator as described in Protocol 1.

Protocol 3: Purification of this compound by Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Pack the column with silica gel 60 (70-230 mesh) using a slurry method with a non-polar solvent (e.g., n-hexane).

  • Sample Loading:

    • Dissolve the crude extract (or the enriched fraction from liquid-liquid partitioning) in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% n-hexane or a mixture of n-hexane and ethyl acetate with a low percentage of ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate, then methanol).

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate tubes.

    • Monitor the composition of each fraction using Thin-Layer Chromatography (TLC).

    • Combine the fractions containing pure this compound.

  • Final Concentration:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.

Visualizations

Menisdaurin_Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification & Isolation Harvest Harvest Plant Material Dry Drying (Air/Oven) Harvest->Dry Grind Grinding Dry->Grind Maceration Conventional Maceration Grind->Maceration Add Solvent UAE Ultrasound-Assisted Extraction (UAE) Grind->UAE Add Solvent MAE Microwave-Assisted Extraction (MAE) Grind->MAE Add Solvent Concentration Concentration (Rotary Evaporation) Maceration->Concentration UAE->Concentration MAE->Concentration Partitioning Liquid-Liquid Partitioning Concentration->Partitioning Crude Extract ColumnChrom Column Chromatography Partitioning->ColumnChrom Enriched Fraction Purethis compound Pure this compound ColumnChrom->Purethis compound Pure Fractions Cyanogenic_Glycoside_Biosynthesis AminoAcid Amino Acid (e.g., L-Tyrosine) N_HydroxyaminoAcid N-Hydroxyamino Acid AminoAcid->N_HydroxyaminoAcid CYP79 Aldoxime Aldoxime N_HydroxyaminoAcid->Aldoxime Nitrile Nitrile Aldoxime->Nitrile CYP71 AlphaHydroxynitrile α-Hydroxynitrile (Cyanohydrin) Nitrile->AlphaHydroxynitrile CyanogenicGlycoside Cyanogenic Glycoside (e.g., this compound) AlphaHydroxynitrile->CyanogenicGlycoside UGT UDP_Glucose UDP-Glucose UDP_Glucose->CyanogenicGlycoside

References

Technical Support Center: Menisdaurin Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Menisdaurin during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving potential this compound degradation issues.

Problem 1: Loss of Potency or Inconsistent Experimental Results

  • Potential Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines. For optimal long-term stability, this compound powder should be stored in a tightly sealed container at -20°C or below, protected from light and moisture.

    • Assess Sample Appearance: Visually inspect the solid compound. Any change in color or consistency may indicate degradation. For solutions, check for precipitation or color changes.

    • Analytical Confirmation: Perform analytical tests, such as High-Performance Liquid Chromatography (HPLC), to determine the purity of your this compound sample. A decrease in the area of the main peak and the appearance of new peaks are indicative of degradation.

    • Review Handling Procedures: Evaluate your experimental workflow for potential degradation triggers, such as prolonged exposure to ambient light, elevated temperatures, or incompatible solvents.

Problem 2: Appearance of Unknown Peaks in HPLC Chromatogram

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: If your HPLC system is coupled with a mass spectrometer (LC-MS), analyze the mass-to-charge ratio (m/z) of the new peaks to hypothesize the structure of the degradation products.

    • Investigate Degradation Pathways: Based on the likely structures of the degradants, infer the degradation pathway (e.g., hydrolysis, oxidation, photodegradation). This will help in identifying the root cause.

    • Implement Preventative Measures: Based on the identified degradation pathway, implement specific preventative measures as outlined in the FAQs below.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, a cyanogenic glycoside with an α,β-unsaturated nitrile, is susceptible to three primary degradation pathways:

  • Hydrolysis: The glycosidic bond can be cleaved under acidic or basic conditions, or enzymatically, leading to the formation of the aglycone and a glucose molecule. The aglycone itself is unstable and can further decompose.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in the α,β-unsaturated nitrile and other chromophores in the molecule, leading to isomerization or cleavage.

  • Oxidation: The double bond in the aglycone and other parts of the molecule can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or oxidizing agents.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:

FormStorage TemperatureDurationAdditional Recommendations
Solid (Powder) -20°C or lowerUp to 3 yearsStore in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen) to protect from light, moisture, and oxygen.
Stock Solution -80°CUp to 6 monthsPrepare solutions in anhydrous, high-purity solvents (e.g., DMSO, ethanol). Aliquot into single-use vials to avoid repeated freeze-thaw cycles.
Working Solution -20°CUp to 1 monthMinimize exposure to light and air. Use promptly after preparation.

Q3: How does pH affect the stability of this compound in solution?

A3: this compound is most stable in neutral to slightly acidic conditions (pH 4-6). Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond. Based on data from the structurally similar cyanogenic glycoside, amygdalin, isomerization and degradation increase significantly at pH values above 9.0.[1] Acidic conditions (pH 2) have been shown to inhibit isomerization even at elevated temperatures.[1]

Q4: What is the impact of temperature on this compound stability?

A4: Elevated temperatures accelerate the rate of all chemical degradation reactions. For amygdalin, significant isomerization is observed at temperatures above 40°C in neutral solutions.[1] Therefore, it is crucial to store this compound at low temperatures and avoid prolonged exposure to ambient or elevated temperatures during experiments.

Q5: How can I minimize photodegradation of this compound?

A5: To prevent photodegradation, always handle this compound in a light-protected environment. Use amber-colored vials for storage and wrap experimental containers in aluminum foil. When possible, conduct experiments under subdued lighting.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment of this compound

This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound and detecting degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • Start with 95% A and 5% B.

    • Linearly increase to 95% B over 30 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution with the initial mobile phase to a final concentration of approximately 50 µg/mL.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.

  • Acid Hydrolysis:

    • Incubate a this compound solution (e.g., 1 mg/mL in methanol) with 0.1 M HCl at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Incubate a this compound solution with 0.1 M NaOH at room temperature for 4 hours.

    • Neutralize the solution with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Treat a this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Photodegradation:

    • Expose a this compound solution (in a quartz cuvette) to a UV lamp (254 nm) for 24 hours.

    • A control sample should be kept in the dark under the same conditions.

  • Thermal Degradation:

    • Heat a solid sample of this compound at 80°C for 48 hours.

    • Dissolve the sample in a suitable solvent for HPLC analysis.

Visualizations

degradation_pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base/Enzymes Photodegradation Photodegradation This compound->Photodegradation Light (UV) Oxidation Oxidation This compound->Oxidation Oxygen/ROS Aglycone_Glucose Aglycone + Glucose Hydrolysis->Aglycone_Glucose Isomers_Cleavage_Products Isomers & Cleavage Products Photodegradation->Isomers_Cleavage_Products Oxidized_Products Oxidized Products Oxidation->Oxidized_Products

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_storage Storage cluster_experiment Experimentation cluster_troubleshooting Troubleshooting Solid Solid @ -20°C Stock Stock Solution @ -80°C Solid->Stock Prepare_Working Prepare Working Solution Stock->Prepare_Working Perform_Experiment Perform Experiment Prepare_Working->Perform_Experiment Analyze_Results Analyze Results (HPLC) Perform_Experiment->Analyze_Results Check_Purity Check Purity Analyze_Results->Check_Purity Review_Procedure Review Procedure Check_Purity->Review_Procedure Degradation Detected Forced_Degradation Forced Degradation Study Review_Procedure->Forced_Degradation Identify Degradants

Caption: Experimental workflow for using this compound.

References

Technical Support Center: Menisdaurin Analysis by UPLC-PDA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Menisdaurin (B1234387) using Ultra-Performance Liquid Chromatography with a Photodiode Array detector (UPLC-PDA).

Frequently Asked Questions (FAQs)

Q1: What are the recommended UPLC-PDA parameters for this compound analysis?

A successful analysis of this compound has been achieved using the following parameters, which can serve as a starting point for method development and optimization.[1]

Q2: How should I prepare plant material for this compound extraction?

For the extraction of this compound from plant sources, such as the aerial parts of Flueggea virosa, a common procedure involves methanolic extraction.[1] While specific protocols may vary depending on the plant matrix, a general approach is to use a high-purity solvent like methanol (B129727) to efficiently extract the compound.

Q3: What is the optimal detection wavelength for this compound?

The maximum absorbance (λmax) for this compound has been identified at 235 nm.[1] Setting the PDA detector to this wavelength will provide the best sensitivity for quantification.

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

Peak identification can be confirmed by comparing the retention time and the UV spectrum of the peak in your sample with that of a certified this compound reference standard. The PDA detector is crucial for this, as it allows for the comparison of the entire UV spectrum (from 190-400 nm) of the analyte peak with the standard, providing a higher degree of confidence in peak identity.

Q5: What are typical retention times for this compound?

Under the optimized conditions outlined in the data table below, this compound has been observed to elute at approximately 2.723 minutes.[1] However, retention times can vary slightly depending on the specific instrument, column condition, and exact mobile phase preparation.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing is a common issue in reverse-phase chromatography and can be caused by several factors:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with polar analytes like this compound, causing peak tailing.

    • Solution: Ensure you are using a high-quality, end-capped C18 column. Using a mobile phase with a suitable buffer or acidic modifier (like formic or acetic acid) can also help to suppress silanol interactions.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Try diluting your sample and re-injecting. If the peak shape improves, column overload was likely the issue.

  • Column Void or Contamination: A void at the head of the column or contamination on the inlet frit can distort the sample flow path.

    • Solution: As a first step, try reversing and flushing the column (disconnect from the detector). If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.

Issue 2: Inconsistent Retention Times

Question: The retention time for my this compound peak is shifting between injections. What should I check?

Answer:

Retention time instability can be caused by:

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a frequent cause of shifting retention times.

    • Solution: Ensure your mobile phase is accurately prepared and well-mixed. For gradient elution, make sure the pump is functioning correctly and the solvent proportions are being delivered accurately.

  • Column Temperature: Fluctuations in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a stable temperature throughout the analytical run.

  • Column Equilibration: Insufficient column equilibration between injections, especially in gradient methods, can lead to retention time drift.

    • Solution: Ensure an adequate equilibration time is included at the end of your gradient method before the next injection.

Issue 3: Low Sensitivity or No Peak Detected

Question: I am not seeing a peak for this compound, or the peak is very small. What could be the problem?

Answer:

Low sensitivity can stem from several sources:

  • Sample Degradation: this compound, like many natural products, may be susceptible to degradation due to factors like pH, temperature, or light exposure during sample preparation and storage.

    • Solution: Prepare samples fresh and store them in a cool, dark place. If possible, investigate the stability of this compound in your extraction solvent and under your storage conditions.

  • Incorrect Detection Wavelength:

    • Solution: Verify that the PDA detector is set to the λmax of this compound (235 nm).[1] Check the full spectrum of your peak to ensure you are monitoring at the optimal wavelength.

  • Low Concentration in Sample: The concentration of this compound in your extract may be below the limit of detection (LOD) of your method.

    • Solution: Try concentrating your sample extract or using a larger injection volume (be mindful of potential peak distortion).

Data Presentation

Table 1: Optimized UPLC-PDA Parameters for this compound Analysis
ParameterRecommended Setting
UPLC System Agilent 1290 Infinity or equivalent
Column Eclipse C18 (4.6 x 100 mm, 3.5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 0.16 mL/min
Injection Volume Not specified, typically 1-5 µL for UPLC
Column Temperature Ambient
PDA Detector Agilent G4212A or equivalent
Detection Wavelength 235 nm
Retention Time (Rt) ~2.723 min

Data sourced from a validated method for the concurrent analysis of bergenin (B1666849) and this compound.[1]

Experimental Protocols

Sample Preparation: Methanolic Extraction of this compound from Flueggea virosa

A detailed experimental protocol for the extraction of this compound from the aerial parts of Flueggea virosa has been successfully applied for UPLC-PDA analysis.[1] The procedure involves the extraction of the plant material with methanol to isolate this compound and other components for subsequent quantification. For precise details on the extraction procedure, it is recommended to consult the original research paper.

Mandatory Visualization

UPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-PDA Analysis cluster_results Results Plant_Material Plant Material Extraction Methanolic Extraction Plant_Material->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration UPLC_System UPLC System (Eclipse C18 Column) Filtration->UPLC_System Injection PDA_Detector PDA Detector (λ = 235 nm) UPLC_System->PDA_Detector Separation Data_Acquisition Data Acquisition & Processing PDA_Detector->Data_Acquisition Quantification Quantification of this compound Data_Acquisition->Quantification

Caption: Experimental workflow for this compound analysis by UPLC-PDA.

References

Technical Support Center: Overcoming Matrix Effects in Menisdaurin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of Menisdaurin in biological matrices. Our focus is on overcoming matrix effects in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting, interfering components in the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of your this compound quantification.[1][2] In complex biological matrices like plasma or urine, endogenous substances such as phospholipids (B1166683), salts, and proteins are common culprits.[3]

Q2: How can I detect the presence of matrix effects in my LC-MS/MS assay for this compound?

A2: Two primary methods are widely used to assess matrix effects:

  • Post-Column Infusion (PCI): This is a qualitative method to identify the regions in your chromatogram where ion suppression or enhancement occurs. A constant flow of this compound solution is infused into the mass spectrometer after the analytical column, while a blank, extracted matrix sample is injected. Any deviation from the stable baseline signal of this compound indicates the retention time of matrix components causing interference.

  • Post-Extraction Spike Analysis: This quantitative method compares the response of this compound in a neat solution (solvent) to its response when spiked into an extracted blank matrix. The ratio of these responses provides a quantitative measure of the matrix effect.[4]

Q3: What are the most effective strategies to mitigate matrix effects when quantifying this compound?

A3: A multi-pronged approach is often the most effective. Key strategies include:

  • Optimized Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering this compound. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components than simple protein precipitation.[5]

  • Chromatographic Separation: Modifying your LC method to chromatographically separate this compound from co-eluting matrix components is a crucial step. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects. A SIL-IS for this compound would have a similar chemical structure but a different mass. It will co-elute with this compound and experience the same degree of ion suppression or enhancement, allowing for accurate and precise quantification based on the analyte-to-IS peak area ratio.[6]

Q4: Is a stable isotope-labeled (SIL) internal standard for this compound commercially available?

A4: Currently, a commercially available SIL-IS for this compound may not be readily available. However, custom synthesis services can produce one.[7] A potential approach for synthesizing a deuterated this compound internal standard is described in the experimental protocols section.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound quantification that may be related to matrix effects.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Matrix components co-eluting with this compound.- Overloading of the analytical column.- Inappropriate mobile phase pH.- Improve sample cleanup using SPE or LLE.- Optimize the chromatographic gradient to better separate this compound from interferences.- Dilute the sample extract before injection.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.
High Variability in Results (Poor Precision) - Inconsistent matrix effects between samples.- Inefficient or variable sample preparation.- Implement the use of a stable isotope-labeled internal standard (SIL-IS) for this compound.- Ensure your sample preparation method is robust and reproducible. Consider automating the sample preparation process.- Evaluate different lots of your biological matrix during method validation to assess the variability of the matrix effect.[4]
Low Analyte Response (Poor Sensitivity) - Significant ion suppression due to matrix components.- Low extraction recovery of this compound.- Employ a more rigorous sample preparation technique like mixed-mode SPE to remove phospholipids and other interfering substances.- Optimize MS source parameters (e.g., spray voltage, gas flows, temperature) for this compound in the presence of the matrix.- Evaluate and optimize the extraction recovery of your sample preparation method.
Inaccurate Quantification (Poor Accuracy) - Uncompensated matrix effects leading to ion suppression or enhancement.- The most reliable solution is to use a this compound SIL-IS.[8]- If a SIL-IS is not available, use matrix-matched calibration standards and quality controls to compensate for consistent matrix effects.

Experimental Protocols

Below are detailed, hypothetical protocols for the quantification of this compound, designed to minimize matrix effects.

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma

This protocol is designed to remove proteins and phospholipids from plasma samples.

  • Conditioning: Condition a mixed-mode SPE cartridge (e.g., polymeric reversed-phase with strong cation exchange) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: To 200 µL of plasma, add 20 µL of this compound-d4 internal standard (IS) solution (1 µg/mL) and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds. Load the entire mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute this compound and the IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Parameters
  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) > Product ion (Q3)

    • This compound-d4 (IS): Precursor ion (Q1+4) > Product ion (Q3)

Assessment of Matrix Effect: Post-Extraction Spike Experiment
  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Spike this compound into the reconstitution solvent at two concentration levels (low and high QC).

    • Set 2 (Post-Spike): Extract six different lots of blank plasma using the SPE protocol. Spike this compound at the same two concentration levels into the final extracts.

    • Set 3 (Pre-Spike): Spike this compound at the same two concentration levels into six different lots of blank plasma before extraction. (This set is for recovery assessment).

  • Analysis: Analyze all samples by LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area in Post-Spike Sample) / (Peak Area in Neat Solution)

    • Recovery (RE) = (Peak Area in Pre-Spike Sample) / (Peak Area in Post-Spike Sample)

    • Overall Process Efficiency (PE) = MF x RE

Quantitative Data Summary

The following tables present hypothetical data to illustrate the impact of different sample preparation methods on matrix effects and recovery for this compound quantification.

Table 1: Comparison of Sample Preparation Methods on Matrix Effect and Recovery

Sample Preparation MethodMatrix Factor (MF) at LQC (n=6)CV% of MFRecovery (%) at LQC (n=6)CV% of Recovery
Protein Precipitation0.6525.495.28.7
Liquid-Liquid Extraction0.8812.175.610.2
Solid-Phase Extraction0.976.589.37.1

LQC: Low-Quality Control

Table 2: Impact of a Stable Isotope-Labeled Internal Standard (SIL-IS) on Precision

MethodPrecision (%CV) at LQC (n=6)Precision (%CV) at HQC (n=6)
Without SIL-IS (Protein Precipitation)28.922.5
With SIL-IS (Protein Precipitation)7.85.4
Without SIL-IS (Solid-Phase Extraction)9.26.8
With SIL-IS (Solid-Phase Extraction)3.12.5

HQC: High-Quality Control

Visualizations

Workflow for Troubleshooting Matrix Effects

troubleshooting_workflow start Problem Encountered (e.g., Poor Precision, Inaccurate Results) check_matrix_effect Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->check_matrix_effect matrix_effect_present Matrix Effect Confirmed? check_matrix_effect->matrix_effect_present optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) matrix_effect_present->optimize_sample_prep Yes revalidate Re-validate Method matrix_effect_present->revalidate No (Investigate other causes) optimize_chromatography Optimize Chromatography (e.g., Gradient, Column) optimize_sample_prep->optimize_chromatography use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chromatography->use_sil_is use_sil_is->revalidate

Caption: A logical workflow for identifying and mitigating matrix effects in this compound quantification.

Hypothetical Synthesis of this compound-d4 Internal Standard

sil_synthesis This compound This compound intermediate Protected this compound This compound->intermediate Protection of Hydroxyl Groups deuterated_intermediate Deuterated Intermediate intermediate->deuterated_intermediate H/D Exchange Reaction (e.g., using D2O and a catalyst) sil_is This compound-d4 (SIL-IS) deuterated_intermediate->sil_is Deprotection

Caption: A simplified schematic for the proposed synthesis of a deuterated this compound internal standard.

References

troubleshooting Menisdaurin instability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Menisdaurin in a cell culture environment. Our goal is to help researchers, scientists, and drug development professionals ensure the stability and efficacy of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in cell culture?

A1: this compound is a naturally occurring glucoside and nitrile compound.[1] Like many complex biomolecules, its stability in aqueous solutions such as cell culture media can be compromised. The aglycone part of this compound, which is released upon hydrolysis, is known to be unstable in water.[1][2] Factors common in cell culture environments, such as temperature, pH, and enzymatic activity, can contribute to its degradation, leading to inconsistent experimental results.[3][4][5]

Q2: What are the primary factors that can lead to this compound degradation in my cell culture medium?

A2: Several factors can influence the stability of this compound in your cell culture setup:

  • Temperature: Elevated temperatures, such as the standard 37°C for mammalian cell culture, can accelerate chemical degradation.[5]

  • pH of the Medium: The pH of your culture medium can affect the rate of hydrolysis of this compound.[5]

  • Enzymatic Degradation: The presence of endogenous or exogenous enzymes, such as β-glucosidase, can hydrolyze this compound.[1]

  • Light Exposure: Some chemical compounds are sensitive to light, which can catalyze degradation.[4][5]

  • Oxidation: The presence of dissolved oxygen and reactive oxygen species can contribute to the breakdown of the molecule.[5]

  • Interactions with Media Components: Certain components within the cell culture medium could potentially react with this compound.

Q3: How can I prepare and store this compound stock solutions to maximize stability?

A3: To prepare and store this compound stock solutions, we recommend the following:

  • Solvent Selection: Dissolve this compound in a suitable, anhydrous solvent such as DMSO. Water-based stock solutions are not recommended due to the instability of the aglycone in aqueous environments.[2]

  • Concentration: Prepare a concentrated stock solution to minimize the volume added to your culture medium. This also helps to limit the final concentration of the solvent (e.g., DMSO) in your experiment.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C in light-protected tubes.

Troubleshooting Guide: this compound Instability

If you are observing inconsistent or lower-than-expected efficacy of this compound in your cell culture experiments, it may be due to its instability. This guide will help you troubleshoot potential issues.

Problem: Loss of this compound Activity Over Time

Possible Cause 1: Degradation in Cell Culture Medium at 37°C

Suggested Action:

  • Time-Course Experiment: Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium.

  • Control for Cellular Metabolism: Include a cell-free control (medium with this compound but without cells) to differentiate between chemical degradation and cellular metabolism.

Possible Cause 2: pH-Mediated Degradation

Suggested Action:

  • Monitor Medium pH: Regularly monitor the pH of your cell culture medium, as cellular metabolism can cause it to shift.

  • pH Stability Test: Test the stability of this compound in buffers at different pH values representative of your culture conditions.

Possible Cause 3: Light-Induced Degradation

Suggested Action:

  • Protect from Light: Protect your cell culture plates and media bottles from direct light exposure by using amber-colored vessels or by wrapping them in aluminum foil.

Data Presentation: Hypothetical Stability of this compound

The following table illustrates a hypothetical stability profile of this compound in a standard cell culture medium (e.g., DMEM with 10% FBS) at 37°C. This data is for illustrative purposes to guide your own experimental design.

Time (hours)This compound Concentration (% of Initial)
0100%
685%
1265%
2440%
4815%

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

Objective: To determine the rate of degradation of this compound in a specific cell culture medium under standard incubation conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your chosen cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile, light-protected microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • Analytical method for this compound quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Spike the cell culture medium with this compound to a final concentration of 10 µM.

  • Aliquot the this compound-containing medium into sterile, light-protected microcentrifuge tubes.

  • Place the tubes in a 37°C, 5% CO2 incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube and immediately store it at -80°C to halt any further degradation.

  • Once all time points are collected, analyze the concentration of this compound in each sample using a validated analytical method.

  • Plot the concentration of this compound as a function of time to determine its stability profile.

Visualizations

Menisdaurin_Troubleshooting_Workflow cluster_observe Observation cluster_investigate Investigation cluster_action Action cluster_outcome Outcome observe Inconsistent or Reduced This compound Activity cause1 Degradation in Medium? observe->cause1 cause2 pH Instability? observe->cause2 cause3 Light Sensitivity? observe->cause3 cause4 Stock Solution Degradation? observe->cause4 action1 Perform Time-Course Stability Assay cause1->action1 action2 Monitor and Buffer Medium pH cause2->action2 action3 Protect Cultures from Light cause3->action3 action4 Prepare Fresh Stock in Anhydrous Solvent cause4->action4 outcome Optimized and Reproducible Experimental Results action1->outcome action2->outcome action3->outcome action4->outcome Menisdaurin_Degradation_Pathway This compound This compound (Stable Glucoside) Aglycone Unstable Aglycone + Glucose This compound->Aglycone Hydrolysis (Enzymatic or Chemical) Degradation Degradation Products Aglycone->Degradation Spontaneous Decomposition

References

dealing with adduct formation in Menisdaurin mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to adduct formation during the mass spectrometry analysis of Menisdaurin and similar glycosidic compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties relevant to mass spectrometry?

This compound is a cyanogenic glycoside with the chemical formula C₁₄H₁₉NO₇ and a molar mass of approximately 313.31 g/mol .[1][2] As a glycoside, its structure is rich in oxygen atoms, which can readily chelate with metal cations. This characteristic makes this compound particularly susceptible to forming adducts with alkali metals, such as sodium and potassium, during electrospray ionization (ESI) mass spectrometry.

Q2: What are adducts in mass spectrometry and why are they a concern for this compound analysis?

In the context of ESI-MS, an adduct is an ion formed when a molecule, such as this compound, associates with another ion present in the sample or mobile phase.[3] Common adducts include the protonated molecule ([M+H]⁺), as well as additions of sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺).

Adduct formation can be problematic for several reasons:

  • Signal Dilution: The analyte signal is split among multiple adduct peaks, which can reduce the intensity of the desired ion and potentially compromise the limit of detection.[4]

  • Spectral Complexity: The presence of multiple adducts can complicate the interpretation of mass spectra, making it difficult to confidently identify the molecular ion.

  • Quantitative Inaccuracy: The relative abundance of different adducts can vary between samples and with slight changes in experimental conditions, leading to poor reproducibility and inaccuracy in quantitative analyses.[5]

Q3: What are the common sources of ions that form adducts with this compound?

The ions responsible for adduct formation are ubiquitous and can be introduced at various stages of the analytical workflow:

  • Glassware: Sodium and potassium ions can leach from glass containers, even those made of borosilicate glass.[6]

  • Solvents and Reagents: Even high-purity solvents like acetonitrile (B52724) and water can contain trace amounts of sodium and potassium salts.[6] Mobile phase additives, such as buffers, are also potential sources.

  • Sample Matrix: Biological samples often have high concentrations of endogenous salts.[7]

  • LC System: The components of the liquid chromatography system, including tubing and fittings, can contribute to metal ion contamination.[6]

Troubleshooting Guide for Adduct Formation

This guide provides a systematic approach to identifying and mitigating adduct formation in the mass spectrometry analysis of this compound.

Issue 1: Multiple peaks are observed for this compound, complicating spectral interpretation.

Cause: Co-elution of this compound with various cations is leading to the formation of multiple adducts.

Solution:

  • Identify the Adducts: Calculate the mass differences between the observed peaks and the expected molecular weight of this compound (313.31 g/mol ). This will help in identifying the specific adducts present.

  • Promote Protonation: To favor the formation of the protonated molecule ([M+H]⁺), add a small amount of a volatile acid, such as formic acid or acetic acid, to the mobile phase (typically 0.1% v/v).[5] This provides an excess of protons to compete with other cations.

  • Use High-Purity Solvents and Reagents: Ensure that all solvents are of LC-MS grade and that any additives are of the highest purity available to minimize salt contamination.

  • Employ Clean Glassware: Use polypropylene (B1209903) containers for solvent and sample preparation to avoid leaching of metal ions from glass.

Issue 2: The intensity of the desired this compound adduct (e.g., [M+H]⁺) is low.

Cause: The analyte signal is distributed across multiple adducts, reducing the intensity of any single adduct.

Solution:

  • Suppress Metal Adducts:

    • Acidification: As mentioned above, adding formic or acetic acid can significantly enhance the [M+H]⁺ signal by outcompeting metal ions.[5]

    • Ammonium Adduct Formation: Introduce a volatile ammonium salt, such as ammonium acetate (B1210297) or ammonium formate, into the mobile phase. This will promote the formation of the [M+NH₄]⁺ adduct, which can be more stable and result in a stronger signal than the protonated molecule for some compounds.

    • Use of Chelating Agents: In some cases, the addition of a chelating agent to the mobile phase can help to sequester metal ions, although this is a less common approach.

  • Drive Formation of a Single Adduct:

    • If suppressing adducts is not effective, an alternative strategy is to intentionally add a low concentration (e.g., sub-millimolar) of a specific salt, such as sodium acetate, to the mobile phase. This can drive the ionization towards a single, consistent adduct ([M+Na]⁺), which can improve reproducibility for quantitative studies.

Issue 3: Poor reproducibility of quantitative results for this compound.

Cause: The relative abundance of different adducts is fluctuating between analytical runs.

Solution:

  • Standardize Mobile Phase Preparation: Ensure that the mobile phase is prepared consistently for every run, using the same sources and concentrations of solvents and additives.

  • Equilibrate the LC-MS System: Allow sufficient time for the LC system to equilibrate with the mobile phase before starting a sequence of analyses. This helps to stabilize the background level of adduct-forming ions.

  • Control Sample Matrix Effects: For complex samples, implement a robust sample preparation protocol to minimize the variability of salt concentrations between samples.

  • Consider an Internal Standard: Use a stable isotope-labeled internal standard that will exhibit similar adduct formation behavior to this compound, which can help to correct for variations in ionization efficiency.

Data Presentation

The following tables summarize the expected m/z values for common this compound adducts and provide a hypothetical illustration of how mobile phase composition can influence their relative abundance.

Table 1: Calculated m/z for Common this compound Adducts

Adduct TypeChemical FormulaAdduct Mass (Da)Calculated m/z
Protonated[M+H]⁺1.0078314.1239
Sodiated[M+Na]⁺22.9898336.1059
Potassiated[M+K]⁺38.9637352.0798
Ammoniated[M+NH₄]⁺18.0344331.1505

M = Molecular mass of this compound (313.1161 Da)

Table 2: Hypothetical Relative Abundance of this compound Adducts Under Different Mobile Phase Conditions

Mobile Phase Composition[M+H]⁺[M+Na]⁺[M+K]⁺[M+NH₄]⁺
50:50 Acetonitrile:Water30%60%10%-
50:50 Acetonitrile:Water + 0.1% Formic Acid90%8%2%-
50:50 Acetonitrile:Water + 5 mM Ammonium Acetate15%10%5%70%

Experimental Protocols

Protocol 1: General LC-MS Method for this compound Analysis with Adduct Mitigation

  • Sample Preparation:

    • Dissolve the this compound standard or sample extract in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water).

    • Use polypropylene vials and pipette tips to minimize sodium and potassium contamination.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute this compound, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Desolvation Temperature: 350 °C.

Note: These are starting parameters and should be optimized for the specific instrument being used.

Visualizations

Adduct_Formation cluster_solution Solution Phase (LC Eluent) cluster_esi Electrospray Droplet cluster_gas Gas Phase (To MS Inlet) M This compound (M) ESI_Droplet Charged Droplet { M, H⁺, Na⁺, K⁺ } H H⁺ Na Na⁺ K K⁺ MH [M+H]⁺ ESI_Droplet->MH Protonation MNa [M+Na]⁺ ESI_Droplet->MNa Sodiation MK [M+K]⁺ ESI_Droplet->MK Potassiation

Caption: Adduct formation in the ESI source.

Troubleshooting_Workflow start Multiple Peaks Observed for this compound identify Identify Adducts (Calculate Mass Differences) start->identify is_protonated_dominant Is [M+H]⁺ the Dominant Ion? identify->is_protonated_dominant add_acid Add 0.1% Formic Acid to Mobile Phase is_protonated_dominant->add_acid No end_good Problem Resolved: Single Dominant Ion is_protonated_dominant->end_good Yes check_solvents Use High-Purity Solvents & Polypropylene Labware add_acid->check_solvents use_ammonium Consider 5 mM Ammonium Acetate to form [M+NH₄]⁺ end_bad Problem Persists: Consult Instrument Specialist use_ammonium->end_bad check_solvents->use_ammonium

Caption: Troubleshooting workflow for adduct formation.

References

resolving overlapping peaks in Menisdaurin NMR spectrum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving common issues in the NMR analysis of Menisdaurin. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to NMR peak overlap.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1D ¹H NMR spectrum of this compound shows significant peak overlap. What are my initial troubleshooting steps?

A1: Significant peak overlap in a 1D ¹H NMR spectrum is a common challenge, especially with complex molecules like this compound.[1][2] Before proceeding to more advanced experiments, consider optimizing your experimental conditions:

  • Solvent Selection: Changing the solvent can alter the chemical environment of the protons, potentially inducing chemical shift changes that resolve overlapping signals.[1]

  • Temperature Adjustment: Modifying the sample temperature can affect molecular conformation and hydrogen bonding, which may lead to better peak separation.[1]

  • pH Modification: For samples where protonation states can vary, adjusting the pH can be a powerful tool to induce shifts and resolve degeneracies.[1]

  • Higher Magnetic Field: If accessible, re-running the sample on a spectrometer with a higher magnetic field strength will increase spectral dispersion, often resolving overlapping multiplets.[3]

Q2: How can I use 1D NMR techniques to simplify my overlapped this compound spectrum?

A2: One-dimensional selective TOCSY (Total Correlation Spectroscopy) is a powerful technique for simplifying a crowded spectrum.[4][5] If you can identify even one well-resolved resonance belonging to a specific spin system of this compound, you can selectively irradiate it.[4][5] Magnetization is then transferred to all other protons within that same spin system, resulting in a subspectrum containing only signals from that specific molecular fragment.[5][6] This "spectral editing" can effectively isolate a single component's signals from the overlapping mixture.[5]

Q3: When should I move to 2D NMR experiments to resolve peak overlap?

A3: Two-dimensional NMR is the classic solution when optimizing experimental conditions or using 1D selective experiments is insufficient.[4] 2D NMR experiments work by spreading the proton signals across a second frequency dimension, significantly enhancing resolution.[1][7][8]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds), helping to trace out spin systems.[8][9]

  • HSQC (Heteronuclear Single Quantum Coherence): This is an excellent technique for resolving overlapped proton signals by correlating them to their directly attached ¹³C or ¹⁵N nuclei.[4][8][10] Since carbon chemical shifts are much more dispersed than proton shifts, the corresponding proton signals are spread out in the second dimension, greatly reducing overlap.[10]

  • TOCSY (Total Correlation Spectroscopy): The 2D version of this experiment shows correlations between all protons within a spin system, not just direct coupling partners.[8][11]

Q4: What data processing techniques can help with overlapping signals?

A4: While not a substitute for good data acquisition, certain processing methods can help. Advanced signal processing techniques, including deconvolution algorithms and Fourier transformation modifications, can mathematically separate and resolve peaks that are closely positioned or partially overlapping.[1] Software packages with features like Global Spectrum Deconvolution (GSD) can be an effective starting point for integrating and quantifying signals within a complex, overlapped region.[4]

Data Presentation: this compound NMR Data

Obtaining a clean, well-resolved NMR spectrum is crucial for the unequivocal assignment of all proton and carbon signals. While specific chemical shift and coupling constant data for this compound were not found in the initial search, the following table provides a template for researchers to populate with their experimental data derived from 1D and 2D NMR experiments.[12]

Table 1: Template for ¹H (Proton) and ¹³C NMR Spectral Data for this compound

Position δ_C (ppm) δ_H (ppm) Multiplicity J (Hz)
1'
2'
3'
4'
5'
6'
1
2
3
4
5
6
CN
CH₂-CN

| User to populate based on experimental results | | | | |

Experimental Protocols

Protocol 1: Resolving Overlapping Peaks with 1D Selective TOCSY

This protocol is ideal when at least one proton multiplet of this compound is well-resolved and can be selectively excited.[4]

  • Acquire a Standard 1D ¹H Spectrum: Obtain a high-quality 1D proton spectrum of your this compound sample to identify a suitable, well-resolved target peak.

  • Set Up the 1D TOCSY Experiment: Use the manufacturer's standard seltocsy or equivalent pulse program.

  • Define the Selective Pulse: Center the frequency of the selective pulse precisely on the target multiplet. The width and shape of this pulse should be optimized to excite only the desired peak.

  • Set the Mixing Time: The TOCSY mixing time (spin-lock duration) is a critical parameter.[13] Start with a mixing time of ~70-80 ms. Longer mixing times allow magnetization to propagate further through the spin system. Run a series of experiments with varying mixing times (e.g., 20, 40, 80, 120 ms) to optimize the transfer to all desired protons.

  • Acquire and Process Data: Acquire the data. The resulting 1D spectrum will show only the signals belonging to the same spin system as the irradiated peak, effectively removing overlapping signals from other parts of the molecule.[5]

Protocol 2: General Workflow for 2D NMR Analysis (COSY & HSQC)

This workflow is recommended when the 1D spectrum is too complex and lacks isolated peaks for selective experiments.[8]

  • Sample Preparation: Prepare a sufficiently concentrated sample of this compound in a high-quality deuterated solvent. For an HSQC, a ¹³C-labeled sample is not required due to the natural abundance of ¹³C, but a higher concentration or longer experiment time will be necessary.

  • Acquire a 2D COSY Spectrum:

    • Use a standard cosygpqf pulse sequence.

    • Acquire a sufficient number of increments in the indirect dimension (t₁) to achieve adequate resolution. A typical starting point is 256 or 512 increments.[13]

    • Process the data with a sine-bell window function in both dimensions.

    • Analyze the spectrum: Diagonal peaks represent the 1D spectrum, while cross-peaks indicate J-coupling between protons.

  • Acquire a 2D HSQC Spectrum:

    • Use a standard hsqcedetgpsisp2 (or similar sensitivity-enhanced) pulse sequence.

    • Set the ¹³C spectral width to cover the expected range of carbon chemical shifts for this compound.

    • The number of increments in the indirect dimension (t₁) will determine the ¹³C resolution.

    • Process the data and analyze the correlations. Each peak in the HSQC spectrum corresponds to a proton directly attached to a carbon, resolving proton overlap by spreading signals along the wide ¹³C chemical shift range.[10]

  • Data Interpretation: Use the connectivity information from the COSY and the direct C-H bond information from the HSQC to piece together the molecular fragments and assign the resonances, even if they were severely overlapped in the initial 1D spectrum.

Visualizations

The following diagrams illustrate the decision-making process and the fundamental concept behind using 2D NMR to resolve spectral overlap.

G start Start: Overlapped 1D NMR Spectrum exp_cond Optimize Experimental Conditions (Solvent, Temp, pH) start->exp_cond resolved1 Peaks Resolved? exp_cond->resolved1 sel_exp Isolated Peak Available? resolved1->sel_exp No end_success End: Peaks Assigned resolved1->end_success Yes tocsy Perform 1D Selective TOCSY sel_exp->tocsy Yes nmr_2d Perform 2D NMR (COSY, HSQC, etc.) sel_exp->nmr_2d No resolved2 Spin System Isolated? tocsy->resolved2 resolved2->nmr_2d No resolved2->end_success Yes nmr_2d->end_success end_fail End: Re-evaluate Strategy

Caption: Workflow for resolving overlapping NMR peaks.

G cluster_1d 1D ¹H NMR Spectrum cluster_2d 2D COSY Spectrum a Signal A b Signal B (Overlapped with A) c Signal C diag_a A cross_ab diag_a->cross_ab cross_ba diag_a->cross_ba diag_b B diag_b->cross_ab diag_b->cross_ba cross_bc diag_b->cross_bc cross_cb diag_b->cross_cb diag_c C diag_c->cross_bc diag_c->cross_cb f2_label F2 (ppm) f1_label F1 (ppm) spread Spreading signals into a second dimension resolves overlap. cluster_2d cluster_2d cluster_1d cluster_1d

Caption: Conceptual diagram of 2D COSY resolving peak overlap.

References

Navigating the Synthesis of Menisdaurin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development embarking on the chemical synthesis of Menisdaurin, this technical support center provides a comprehensive guide to overcoming common challenges. Drawing from documented synthetic approaches, this resource offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to facilitate a successful synthesis.

Troubleshooting Guide

The total synthesis of this compound, a non-cyanogenic cyanoglucoside, presents a unique set of challenges stemming from its stereochemically rich structure and the lability of its aglycone. This guide addresses potential issues that may arise during the synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Low to no yield in electrophilic addition to the double bond of the 7-oxanorbornanone starting material. The intended electrophilic addition pathway is likely unfavorable. This route was reported as unsuccessful in the first total synthesis.Abandon this approach and pursue a more robust strategy, such as the nucleophilic opening of an epoxide.
Failure of epoxide ring opening or low yield. - Ineffective Lewis acid: The chosen Lewis acid may not be potent enough to activate the epoxide.- Incorrect nucleophile: The selected nucleophile may not have the appropriate reactivity or steric profile.- Suboptimal reaction conditions: Temperature, solvent, and reaction time may not be conducive to the desired transformation.- Utilize a more effective Lewis acid. Zinc iodide has been reported to give better yields than iodine in the intramolecular opening with a phenylthio group.[1]- Employ a phenylthio group for an intramolecular nucleophilic attack, which has been shown to be highly regio- and stereoselective.[1]- Optimize reaction conditions by screening different solvents, temperatures, and reaction times.
Lack of stereoselectivity in epoxide opening. The reaction conditions do not favor the formation of the desired diastereomer.The intramolecular attack of a hemimercaptal formed from the ketone and a phenylthio group provides high regio- and stereoselectivity under nearly neutral conditions.[1]
Low yield (below the reported 80%) in the glycosylation step. - Poor activation of the glycosyl donor. - Steric hindrance of the aglycone. - Suboptimal coupling partner or promoter. - Decomposition of the aglycone. - Ensure the use of a highly reactive glycosyl donor.- Employ appropriate protecting groups on the aglycone to minimize steric hindrance and prevent side reactions.- Screen various glycosylation promoters and conditions.- The protected aglycone should be used immediately after preparation due to the instability of the deprotected form.
Difficulty in purifying intermediates or the final product. - Co-elution with byproducts. - Decomposition on silica (B1680970) gel. - Utilize alternative purification techniques such as preparative HPLC or crystallization.- For sensitive compounds, consider using a less acidic stationary phase for chromatography (e.g., neutral alumina) or deactivating silica gel with a base like triethylamine.
Decomposition of the aglycone (Menisdaurigenin) upon deprotection or isolation. Menisdaurigenin is known to be unstable in water and methanol.[2][3] Acid-catalyzed hydrolysis of this compound leads to the formation of menisdaurilide, not the desired aglycone.[2][3]- Avoid aqueous and methanolic solutions during workup and purification of the deprotected aglycone.- Use enzymatic hydrolysis as a milder method for generating the aglycone if required, though instability remains a challenge.[2][3]- For the purpose of total synthesis, proceed with the protected aglycone to the glycosylation step without isolating the deprotected form.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the total synthesis of this compound?

A1: Based on reported syntheses, the key challenge lies in the stereoselective construction of the aglycone. An initial approach via electrophilic addition was unsuccessful. The successful strategy involved a highly regio- and stereoselective intramolecular opening of an epoxide on a 7-oxanorbornanone derivative.[1]

Q2: What is the overall yield and step count for the synthesis of (-)-Menisdaurin?

A2: The first reported total synthesis of natural (-)-Menisdaurin was achieved in 10 steps with an overall yield of 3%.[1]

Q3: What is a reasonable expected yield for the crucial glycosylation step?

A3: A yield of approximately 80% has been reported for the glycosylation of the protected aglycone.[1]

Q4: Why is the aglycone, menisdaurigenin, difficult to handle?

A4: Menisdaurigenin is unstable in protic solvents like water and methanol.[2][3] Attempts to obtain the aglycone by acid hydrolysis of this compound result in the formation of a rearranged product, menisdaurilide.[2][3]

Q5: What are the key reagents for the successful epoxide opening step?

A5: The successful intramolecular epoxide opening was achieved using a phenylthio group as the nucleophile, with iodine or, more effectively, zinc iodide as a promoter.[1]

Experimental Protocols

The following are representative experimental protocols for key stages of the this compound synthesis, based on the published abstract. Note: These are illustrative procedures and may require optimization.

Key Step: Intramolecular Epoxide Opening

This protocol describes the regio- and stereoselective opening of an epoxide on a 7-oxanorbornanone derivative, a crucial step in forming the this compound aglycone backbone.

Reaction: A derivative of 7-oxanorbornanone containing an epoxide and a ketone is reacted with a thiol source to form a hemimercaptal, which then undergoes an intramolecular attack on the epoxide.

Procedure:

  • To a solution of the epoxy-ketone starting material in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (argon or nitrogen), add thiophenol (1.1 equivalents).

  • Add zinc iodide (1.2 equivalents) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.

Glycosylation of the Protected Aglycone

This protocol outlines the coupling of the protected this compound aglycone with a suitable glucose donor.

Reaction: The protected aglycone is glycosylated using a protected glucose donor, such as a glucosyl bromide or trichloroacetimidate, in the presence of a promoter.

Procedure:

  • Dissolve the protected aglycone (1 equivalent) and a suitable glycosyl donor (e.g., acetobromo-α-D-glucose, 1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the promoter).

  • Add a promoter (e.g., silver triflate or trimethylsilyl (B98337) triflate) portion-wise.

  • Allow the reaction to stir at the cooled temperature and then warm to room temperature, monitoring by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the protected this compound.

Visualizing the Synthetic Pathway and Challenges

To further clarify the synthetic process and its inherent challenges, the following diagrams illustrate the key transformations and logical relationships.

Menisdaurin_Synthesis_Pathway start 7-Oxanorbornanone Derivative epoxidation Epoxidation start->epoxidation epoxy_ketone Epoxy-ketone Intermediate epoxidation->epoxy_ketone epoxide_opening Intramolecular Epoxide Opening epoxy_ketone->epoxide_opening protected_aglycone Protected Aglycone epoxide_opening->protected_aglycone glycosylation Glycosylation (80% yield) protected_aglycone->glycosylation protected_this compound Protected This compound glycosylation->protected_this compound deprotection Deprotection protected_this compound->deprotection This compound (-)-Menisdaurin (Overall Yield: 3%) deprotection->this compound

Caption: Successful synthetic pathway to (-)-Menisdaurin.

Troubleshooting_Workflow start Low Yield in a Step? check_reagents Check Reagent Purity and Stoichiometry start->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Time) check_reagents->optimize_conditions change_catalyst Consider a Different Catalyst/Promoter optimize_conditions->change_catalyst purification_issue Is Purification the Issue? change_catalyst->purification_issue alt_purification Use Alternative Purification (HPLC, Crystallization) purification_issue->alt_purification Yes decomposition Check for Decomposition on Silica purification_issue->decomposition No successful Yield Improved alt_purification->successful unsuccessful Re-evaluate Strategy decomposition->unsuccessful

Caption: A general troubleshooting workflow for synthetic steps.

Logical_Challenges main_challenge Total Synthesis of this compound aglycone_synthesis Aglycone Synthesis main_challenge->aglycone_synthesis glycosylation Glycosylation main_challenge->glycosylation stability Product Stability main_challenge->stability stereocontrol Stereocontrol aglycone_synthesis->stereocontrol route_selection Route Selection aglycone_synthesis->route_selection protecting_groups Protecting Groups glycosylation->protecting_groups aglycone_instability Aglycone Instability stability->aglycone_instability

References

minimizing batch-to-batch variability in Menisdaurin extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize batch-to-batch variability in Menisdaurin extraction.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound extraction?

A1: Batch-to-batch variability is a common challenge in natural product extraction and can stem from several factors:

  • Raw Material Inconsistency: The concentration of this compound can vary significantly based on the plant species, geographical origin, harvesting time, and storage conditions of the raw botanical material.[1][2][3][4]

  • Extraction Parameters: Minor deviations in extraction parameters such as solvent composition, temperature, time, and solid-to-solvent ratio can lead to significant differences in yield and purity.

  • Material Processing: The particle size of the ground plant material can affect the efficiency of solvent penetration and, consequently, the extraction yield.

  • Compound Stability: this compound, a cyanogenic glycoside, can be susceptible to degradation under certain conditions, including the presence of endogenous enzymes, inappropriate pH, high temperatures, and exposure to light.[5][6]

Q2: Which solvent system is optimal for this compound extraction?

A2: The choice of solvent is critical and depends on the desired balance between yield and purity. This compound is a polar compound.

  • Methanol (B129727): Generally, methanol is a highly effective solvent for extracting a wide range of phytochemicals, including polar and non-polar compounds, and may offer a higher yield of this compound.[7]

  • Ethanol (B145695): Ethanol is a safer, less toxic alternative to methanol and is often preferred, especially if the extract is intended for biological assays.[7]

  • Aqueous Mixtures: Aqueous solutions of methanol or ethanol (e.g., 70-80% methanol or ethanol in water) are often superior to absolute solvents for extracting cyanogenic glycosides.[8][9] The water content can enhance the swelling of the plant material, increasing the surface area for extraction.

Q3: How does temperature affect this compound extraction and stability?

A3: Temperature plays a dual role in this compound extraction. Higher temperatures can increase the solubility of this compound and the diffusion rate of the solvent, potentially leading to higher yields and shorter extraction times. However, this compound is heat-sensitive, and excessive temperatures can lead to its degradation. For many polyphenolic and glycosidic compounds, extraction temperatures between 40-60°C are a good starting point to balance yield and stability.[6]

Q4: What is the impact of light on this compound stability?

A4: Exposure to light, particularly UV radiation, can cause the degradation of many natural products. While specific photodegradation studies on this compound are limited, it is best practice to protect samples and extracts from light by using amber glassware or wrapping containers in aluminum foil.[6]

Q5: Are there enzymatic concerns during the extraction of this compound?

A5: Yes. Plant materials contain endogenous enzymes that can degrade cyanogenic glycosides like this compound upon tissue disruption. To minimize enzymatic degradation, consider blanching the fresh plant material or using organic solvents that can denature these enzymes.[6][10]

Section 2: Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Inappropriate Solvent This compound is a polar glycoside. Ensure you are using a sufficiently polar solvent system. Consider switching from a non-polar solvent to methanol, ethanol, or an aqueous mixture of these alcohols.[8][9]
Insufficient Extraction Time The extraction may not have reached equilibrium. Try extending the extraction time and analyzing the yield at different time points to determine the optimal duration.
Suboptimal Temperature If extracting at room temperature, a moderate increase in temperature (e.g., to 40-50°C) may improve yield. Conversely, if using a high-temperature method like Soxhlet, consider if thermal degradation is occurring.
Inadequate Grinding of Plant Material Large particle size can limit solvent penetration. Ensure the plant material is finely and consistently ground.
Degradation of this compound This compound is unstable in water and methanol.[5] Minimize exposure to these solvents at elevated temperatures. Also, consider the possibility of enzymatic degradation.
Issue 2: High Batch-to-Batch Variability in Yield and Purity
Possible Cause Troubleshooting Steps
Inconsistent Raw Material Source plant material from a single, reputable supplier. Document the species, collection date, location, and storage conditions. Homogenize the entire batch of raw material before dividing it for extractions.[1][2][3][4]
Inconsistent Particle Size Standardize the grinding process to achieve a uniform particle size for all batches.
Variable Extraction Parameters Precisely control and document all extraction parameters, including solvent-to-solid ratio, temperature, and time for each batch.
Inconsistent Evaporation/Drying High temperatures during solvent removal can degrade this compound. Use a rotary evaporator under reduced pressure at a controlled, low temperature.
Differences in Storage Store extracts under identical conditions (e.g., -20°C, protected from light) to prevent degradation between analyses.

Section 3: Data Presentation

Table 1: Illustrative Comparison of Extraction Methods for Cyanogenic Glycosides

Note: This data is generalized from studies on various cyanogenic glycosides and is intended for comparative purposes. Actual yields for this compound may vary.

Extraction Method Principle Typical Yield (%) Typical Purity (%) Advantages Disadvantages
Maceration Soaking plant material in a solvent at room temperature.2 - 530 - 50Simple, low cost, suitable for heat-sensitive compounds.Time-consuming, large solvent consumption, lower yield.
Soxhlet Extraction Continuous extraction with a hot refluxing solvent.5 - 1040 - 60More efficient than maceration.Can degrade heat-sensitive compounds.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.[11][12][13][14]8 - 1550 - 70Faster, higher yield, reduced solvent consumption.Can generate heat, potentially degrading the compound.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material rapidly.[15][16][17][18][19]10 - 1855 - 75Very fast, high yield, reduced solvent consumption.Requires specialized equipment, potential for localized overheating.

Section 4: Experimental Protocols

Protocol 1: General Procedure for this compound Extraction (Maceration)
  • Preparation of Plant Material: Grind the dried and powdered plant material (e.g., from Menispermum dauricum) to a fine powder (e.g., 40-60 mesh).

  • Extraction: Macerate the powdered material with 75% methanol (1:10 solid-to-solvent ratio, w/v) in a sealed container for 24-48 hours at room temperature with occasional agitation.[8]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Re-extraction: Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Drying: Dry the resulting extract in a vacuum desiccator to obtain the crude this compound extract.

  • Storage: Store the crude extract at -20°C in an airtight, light-proof container.

Protocol 2: HPTLC Method for Quantification of this compound

This protocol is adapted from a validated method for the simultaneous quantification of bergenin (B1666849) and this compound.[8]

  • Sample Preparation: Dissolve a known amount of the crude extract in methanol to obtain a concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 100 µg/mL). From the stock solution, prepare a series of working standards of different concentrations.

  • Chromatography:

    • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

    • Mobile Phase: Dichloromethane: Methanol (e.g., 8.5:1.5, v/v).

    • Application: Apply the sample and standard solutions as bands on the HPTLC plate.

    • Development: Develop the plate in a saturated twin-trough chamber with the mobile phase.

    • Drying: Dry the plate in an oven at a controlled temperature.

  • Detection and Quantification:

    • Scanning: Scan the dried plate with a TLC scanner in absorbance mode at 260 nm.

    • Quantification: Determine the amount of this compound in the sample by comparing the peak area of the sample with the peak areas of the standards.

Section 5: Visualizations

Extraction_Workflow cluster_Prep Material Preparation cluster_Extraction Extraction cluster_Purification Purification & Analysis Raw_Material Raw Plant Material Grinding Grinding Raw_Material->Grinding Extraction_Step Extraction (e.g., Maceration, UAE, MAE) Grinding->Extraction_Step Filtration Filtration Extraction_Step->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Analysis Analysis (HPTLC/HPLC) Crude_Extract->Analysis

Caption: A generalized workflow for the extraction and analysis of this compound.

Troubleshooting_Logic Start Low this compound Yield? Check_Solvent Is solvent polar enough? (Methanol/Ethanol based) Start->Check_Solvent Yes Check_Temp Is temperature optimized? (40-60°C) Check_Solvent->Check_Temp Check_Time Is extraction time sufficient? Check_Temp->Check_Time Check_Grind Is material finely ground? Check_Time->Check_Grind Check_Degradation Potential degradation? (Heat, Light, Enzymes) Check_Grind->Check_Degradation Degradation_Yes Yes Optimize_Protocol Optimize Protocol Degradation_Yes->Optimize_Protocol

Caption: A logical flowchart for troubleshooting low this compound extraction yields.

References

Navigating the Complex Fragmentation of Menisdaurin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the analysis of cyanogenic glycosides like Menisdaurin presents unique challenges in mass spectrometry. The inherent instability and complex fragmentation patterns of these molecules demand a robust understanding of their behavior under MS/MS conditions to ensure accurate identification and quantification. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the experimental analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound in ESI-MS?

A1: In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), this compound (molecular formula: C₁₄H₁₉NO₇, molecular weight: 313.30 g/mol ) is expected to be detected as its protonated molecule, [M+H]⁺, at an m/z of 314.1. Adducts with sodium [M+Na]⁺ (m/z 336.1) or ammonium (B1175870) [M+NH₄]⁺ (m/z 331.1) may also be observed, depending on the mobile phase composition.

Q2: What are the primary fragmentation pathways for this compound in MS/MS?

A2: The primary fragmentation of this compound, a cyanogenic glycoside, involves the cleavage of the glycosidic bond. This results in the neutral loss of the glucose moiety (162.05 Da). A subsequent key fragmentation is the loss of hydrogen cyanide (HCN, 27.01 Da) from the aglycone.

Q3: I am not observing the expected precursor ion. What are the possible causes?

A3: Several factors could lead to a weak or absent precursor ion:

  • In-source fragmentation: this compound may be fragmenting in the ionization source before reaching the mass analyzer. Try reducing the source temperature or the capillary voltage.

  • Mobile phase incompatibility: The pH of the mobile phase can affect ionization efficiency. For positive ion mode, a mobile phase with a small amount of formic or acetic acid is recommended to promote protonation.

  • Sample degradation: Ensure the sample is fresh and has been stored properly to prevent degradation.

  • Instrument tuning: The mass spectrometer may need to be tuned and calibrated for the mass range of interest.

Q4: My MS/MS spectra are noisy and the signal-to-noise ratio is poor. How can I improve this?

A4: To improve spectral quality:

  • Increase sample concentration: If the signal is weak, a more concentrated sample may be necessary.

  • Optimize collision energy: The collision energy should be optimized to achieve efficient fragmentation without excessive noise. Start with a collision energy around 15-20 eV and adjust as needed.

  • Sample cleanup: Matrix effects from complex samples can suppress the signal. Employ solid-phase extraction (SPE) or other sample cleanup techniques.

  • Check for contamination: Contaminants in the LC-MS system can contribute to a noisy baseline. Flush the system and use high-purity solvents.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No peak or very low intensity for this compound Inefficient extraction from the matrix.Optimize the extraction solvent. A mixture of methanol (B129727) and water is often effective for cyanogenic glycosides.
Degradation of the analyte during sample preparation.Keep samples on ice or at 4°C during preparation. Avoid prolonged exposure to high temperatures or extreme pH.
Poor ionization efficiency.Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid for positive mode). Check the ESI source parameters (e.g., capillary voltage, gas flow).
Inconsistent retention times Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Inconsistent mobile phase composition.Prepare fresh mobile phases daily and ensure proper mixing if using a gradient.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Broad or tailing peaks Column overloading.Dilute the sample or inject a smaller volume.
Mismatched solvent between sample and mobile phase.Ensure the sample solvent is compatible with the initial mobile phase conditions.
Secondary interactions with the stationary phase.Add a small amount of a competing agent to the mobile phase, such as trifluoroacetic acid (use with caution as it can cause ion suppression).
Unexpected fragment ions in MS/MS Presence of isomers or impurities.Verify the purity of your standard. Isomers may co-elute and produce similar precursor ions but different fragment ions.
In-source fragmentation of co-eluting compounds.Improve chromatographic separation to isolate the peak of interest.
Background noise or contamination.Run a blank injection to identify potential sources of contamination.

Proposed MS/MS Fragmentation of this compound

The following table outlines the proposed key fragmentation ions for this compound based on the known fragmentation patterns of similar cyanogenic glycosides.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossDescription
314.1 ([M+H]⁺)152.1162.0 (C₆H₁₀O₅)Loss of the glucose moiety
314.1 ([M+H]⁺)125.1189.0 (C₆H₁₀O₅ + HCN)Loss of glucose and hydrogen cyanide
152.1125.127.0 (HCN)Loss of hydrogen cyanide from the aglycone

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material
  • Homogenize 1 gram of the plant material.

  • Add 10 mL of 80% methanol in water.

  • Vortex for 1 minute.

  • Sonicate for 30 minutes in a water bath.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

UHPLC-MS/MS Analysis
  • Chromatographic System: A standard UHPLC system.

  • Column: ACQUITY UPLC HSS T3 column (1.8 µm, 2.1 mm × 100 mm) or equivalent.

  • Mobile Phase A: Water with 2 mM ammonium formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • MRM Transitions (Proposed):

    • Quantifier: 314.1 > 152.1 (Collision Energy: ~15 eV)

    • Qualifier: 314.1 > 125.1 (Collision Energy: ~25 eV)

Visualizing the Workflow and Fragmentation

Experimental Workflow

experimental_workflow sample_prep Sample Preparation (Extraction) uhplc UHPLC Separation sample_prep->uhplc ms Mass Spectrometry (ESI-MS/MS) uhplc->ms data_analysis Data Analysis ms->data_analysis

Caption: A generalized workflow for the analysis of this compound.

Proposed Fragmentation Pathway of this compound

fragmentation_pathway cluster_this compound This compound [M+H]⁺ cluster_aglycone Aglycone Ion cluster_fragment Fragment Ion menisdaurin_structure C₁₄H₁₉NO₇ m/z = 314.1 aglycone_ion [M+H - Glucose]⁺ m/z = 152.1 menisdaurin_structure->aglycone_ion - C₆H₁₀O₅ fragment_ion [M+H - Glucose - HCN]⁺ m/z = 125.1 aglycone_ion->fragment_ion - HCN

Caption: Proposed fragmentation of this compound in positive ESI-MS/MS.

Technical Support Center: Enhancing Menisdaurin Enzymatic Hydrolysis Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of Menisdaurin enzymatic hydrolysis. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the enzymatic hydrolysis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Hydrolysis Yield 1. Inactive Enzyme: The β-glucosidase may have lost activity due to improper storage or handling.[1]1a. Verify enzyme activity using a standard substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG).[2][3] 1b. Ensure the enzyme is stored at the recommended temperature (typically -20°C).[3]
2. Sub-optimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal for the specific β-glucosidase used.2a. Optimize the reaction pH. Most β-glucosidases have an optimal pH between 4.5 and 7.0.[4][5][6] 2b. Optimize the reaction temperature. Typical optimal temperatures for β-glucosidases range from 37°C to 60°C.[5][6] 2c. Ensure the buffer system does not inhibit the enzyme. Citrate (B86180) and phosphate (B84403) buffers are commonly used.[2][4]
3. Presence of Inhibitors: The reaction mixture may contain inhibitors of β-glucosidase.3a. Glucose, a product of the hydrolysis, can act as a competitive inhibitor.[7] Consider removing glucose as it is formed. 3b. Other compounds in the this compound preparation could be inhibitory. Purify the this compound substrate if necessary.
Incomplete Hydrolysis 1. Insufficient Incubation Time: The reaction may not have proceeded to completion.1. Extend the incubation time and monitor the reaction progress at different time points.
2. Inadequate Enzyme Concentration: The amount of enzyme may be insufficient to fully hydrolyze the substrate.2. Increase the enzyme-to-substrate ratio. Optimization experiments may be needed to find the most efficient concentration.
3. Substrate Inhibition: High concentrations of this compound might inhibit the β-glucosidase activity.[8]3. Perform the reaction at different substrate concentrations to identify any inhibitory effects.[8]
Degradation of Aglycone (Menisdaurigenin) 1. Instability in Aqueous Solutions: The aglycone of this compound, menisdaurigenin, is known to be unstable in water and methanol.1a. Perform the hydrolysis in a two-phase system where the aglycone is continuously extracted into an organic solvent (e.g., ethyl acetate) as it is formed. 1b. Minimize the reaction time to reduce the exposure of the aglycone to the aqueous environment.
2. pH-induced Degradation: The pH of the reaction buffer may contribute to the degradation of the aglycone.2. Investigate the stability of menisdaurigenin at different pH values to find a compromise between optimal enzyme activity and aglycone stability.
Difficulty in Product Analysis 1. Co-elution of Components: During chromatographic analysis (e.g., HPLC), this compound, menisdaurigenin, and glucose may not be well separated.1. Optimize the chromatographic method (e.g., mobile phase composition, gradient, column type) for better separation of all components.
2. Low Product Concentration: The concentration of the liberated aglycone may be below the detection limit of the analytical method.2. Concentrate the sample before analysis. Ensure the concentration method does not lead to degradation of the aglycone.

Frequently Asked Questions (FAQs)

Q1: What type of enzyme is suitable for this compound hydrolysis?

A1: this compound is a glucoside, and its hydrolysis is typically catalyzed by β-glucosidases (EC 3.2.1.21).[7] These enzymes cleave the β-glycosidic bond to release glucose and the aglycone, menisdaurigenin.

Q2: What are the expected products of this compound enzymatic hydrolysis?

A2: The enzymatic hydrolysis of this compound yields two products: D-glucose and the aglycone, menisdaurigenin.[9]

Q3: Why is my aglycone product degrading, and how can I prevent it?

A3: The aglycone of this compound, menisdaurigenin, has been reported to be unstable in aqueous solutions like water and methanol.[9] To prevent degradation, it is recommended to perform the enzymatic hydrolysis in a biphasic system, where the aglycone is continuously extracted into a non-polar organic solvent as it is formed. This minimizes its contact time with the aqueous phase.

Q4: How can I monitor the progress of the hydrolysis reaction?

A4: The reaction progress can be monitored by quantifying the disappearance of the substrate (this compound) or the appearance of the products (glucose and/or menisdaurigenin) over time. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are suitable for this purpose.[10]

Q5: What are typical starting conditions for optimizing the hydrolysis?

A5: While specific optimal conditions for this compound are not well-documented, you can start with general conditions for β-glucosidase activity and optimize from there. A good starting point would be a temperature range of 37-50°C and a pH between 5.0 and 7.0 in a citrate or phosphate buffer.[2][4][5][6] The enzyme and substrate concentrations should be varied to find the optimal ratio.

Experimental Protocols

General Protocol for this compound Enzymatic Hydrolysis

This protocol provides a general starting point. Optimization of each parameter is crucial for achieving high efficiency.

Materials:

  • This compound

  • β-glucosidase (from a commercial source, e.g., almonds)

  • Citrate-phosphate buffer (0.05 M, pH 5.5)

  • Ethyl acetate (B1210297) (or other suitable organic solvent)

  • Reaction vessel

  • Shaking incubator or magnetic stirrer

Procedure:

  • Prepare a solution of this compound in the citrate-phosphate buffer. The concentration should be determined based on preliminary experiments to avoid substrate inhibition.

  • Add the β-glucosidase solution to the this compound solution. The enzyme-to-substrate ratio will need to be optimized.

  • If using a two-phase system, add an equal volume of ethyl acetate to the reaction mixture.

  • Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with constant agitation for a predetermined period.

  • Monitor the reaction by taking aliquots from the aqueous or organic phase at different time intervals.

  • Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes) or by adding a chemical inhibitor.

  • Analyze the products and remaining substrate using a suitable analytical method like HPLC.

Visualizations

Experimental Workflow for Optimizing this compound Hydrolysis

G cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_monitoring Monitoring & Analysis cluster_result Outcome P1 Prepare this compound Solution R1 Combine Reactants P1->R1 P2 Prepare β-glucosidase Solution P2->R1 P3 Prepare Buffer (e.g., Citrate-Phosphate) P3->R1 R2 Incubate at Controlled Temperature & pH R1->R2 R3 Vary Parameters: - Temperature - pH - Enzyme Concentration - Substrate Concentration R2->R3 M1 Take Time-course Samples R2->M1 M2 Stop Reaction (e.g., Heat Inactivation) M1->M2 M3 Analyze via HPLC: - this compound - Menisdaurigenin - Glucose M2->M3 O1 Determine Optimal Conditions M3->O1

Caption: Workflow for optimizing this compound enzymatic hydrolysis.

Logical Relationship for Troubleshooting Low Hydrolysis Yield

G Start Low Hydrolysis Yield Q1 Is the enzyme active? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are reaction conditions optimal? A1_Yes->Q2 S1 Replace enzyme. Verify activity with pNPG. A1_No->S1 End Yield Improved S1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are inhibitors present? A2_Yes->Q3 S2 Optimize: - pH - Temperature - Buffer A2_No->S2 S2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No If all else fails, reconsider substrate purity. S3 Remove inhibitors. Consider product inhibition by glucose. A3_Yes->S3 S3->End G cluster_hydrolysis Enzymatic Hydrolysis cluster_cellular Cellular Interaction This compound This compound (Glycoside) Enzyme β-glucosidase This compound->Enzyme Products Menisdaurigenin (Aglycone) + Glucose Enzyme->Products Aglycone Bioactive Aglycone (Menisdaurigenin) Receptor Cell Surface Receptor Aglycone->Receptor Pathway Intracellular Signaling Cascade Receptor->Pathway Response Cellular Response (e.g., Anti-inflammatory, Anticancer) Pathway->Response

References

selecting the appropriate solvent for Menisdaurin studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate solvent for studies involving Menisdaurin. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended solvents for dissolving this compound?

A1: Based on its chemical structure as a cyanogenic glycoside, this compound is expected to be soluble in polar organic solvents. For creating stock solutions, it is recommended to first dissolve this compound in a small volume of Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695) . These stock solutions can then be diluted with aqueous buffers or cell culture media for final experimental concentrations.

Q2: Is this compound soluble in water?

A2: While this compound contains a glucose moiety suggesting some water solubility, its aglycone is known to be unstable in water.[1] Therefore, preparing primary stock solutions in water is not recommended due to the risk of degradation. For experimental procedures requiring an aqueous environment, it is best to prepare a concentrated stock solution in DMSO or ethanol and then dilute it into the aqueous buffer immediately before use.

Q3: Are there any solvents I should avoid when working with this compound?

A3: Yes. The aglycone of this compound has been reported to be unstable in methanol (B129727) .[2] Therefore, methanol should be used with caution or avoided, especially for long-term storage of solutions. Due to the polar nature of the glycoside, non-polar solvents are generally not suitable for dissolving this compound. A similar cyanogenic glycoside, amygdalin, is reported to be insoluble in non-polar solvents.[3]

Q4: How should I store this compound solutions to ensure stability?

A4: To maximize stability, stock solutions of this compound in DMSO or ethanol should be stored at low temperatures. For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable. For long-term storage, aliquoting the stock solution into smaller, single-use vials and storing them at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles. Protect solutions from light, as many plant-derived compounds are light-sensitive.

Troubleshooting Guides

Issue: this compound is not dissolving in my chosen solvent.
  • Possible Cause 1: Incorrect solvent choice.

    • Solution: this compound is a polar molecule. Ensure you are using a polar solvent such as DMSO or ethanol. Non-polar solvents are unlikely to be effective.

  • Possible Cause 2: Insufficient solvent volume or low temperature.

    • Solution: Try gently warming the solution (e.g., to 37°C) and vortexing or sonicating to aid dissolution. You can also try increasing the solvent volume.

  • Possible Cause 3: Compound purity and form.

    • Solution: this compound exists as colorless crystalline platelets.[1] If your compound appears different, it may have impurities affecting its solubility. Ensure you are using a high-purity standard.

Issue: I observe precipitation when diluting my this compound stock solution into an aqueous buffer.
  • Possible Cause 1: The concentration of the organic solvent is too high in the final solution.

    • Solution: When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, ensure the final concentration of the organic solvent is low enough to be compatible with your experimental system and to keep this compound in solution. Typically, the final DMSO concentration should be kept below 1% in cell-based assays.

  • Possible Cause 2: The aqueous buffer is not compatible.

    • Solution: The pH and composition of the aqueous buffer can affect the solubility of this compound. If you observe precipitation, consider adjusting the pH of your buffer or trying a different buffer system. An enzymatic hydrolysis of this compound has been successfully performed in an aqueous sodium acetate (B1210297) buffer.[1]

Data Presentation

Table 1: Recommended Solvents for this compound

SolventTypeRecommended UseEstimated Solubility
Dimethyl sulfoxide (DMSO)Polar aproticPrimary stock solutionsHigh
EthanolPolar proticPrimary stock solutionsHigh
WaterPolar proticDilution of stock solutions (use immediately)Moderate (potential for degradation)
MethanolPolar proticNot recommended (potential for degradation)Moderate (potential for degradation)
Ethyl AcetateModerately polarUsed for extraction of the aglyconeModerate

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add a small volume of high-purity DMSO or ethanol to the powder. For example, to prepare a 10 mM stock solution of this compound (Molar Mass: 313.3 g/mol ), you would dissolve 3.13 mg in 1 mL of solvent.

  • Dissolution: Vortex the solution vigorously. If necessary, sonicate in a water bath for short intervals or gently warm the solution to aid dissolution. Visually inspect to ensure all solid has dissolved.

  • Storage: Store the stock solution in tightly sealed vials at -20°C or -80°C for long-term storage. For short-term use, store at 2-8°C, protected from light.

Protocol 2: A General Method for Determining this compound Solubility

This protocol provides a general method for researchers to determine the solubility of this compound in a specific solvent of interest.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the test solvent in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., room temperature) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the saturated solution to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of a detection method (e.g., HPLC-UV).

    • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method with a standard curve.

  • Calculation:

    • Calculate the solubility by multiplying the quantified concentration by the dilution factor.

Mandatory Visualizations

Solvent_Selection_Workflow cluster_start Start: Solvent Selection cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting Start Need to dissolve this compound for experiment Solvent_Choice Choose primary solvent: DMSO or Ethanol Start->Solvent_Choice Dissolve Dissolve this compound powder (Vortex/Sonicate/Warm if needed) Solvent_Choice->Dissolve Dilution Dilute stock solution into aqueous buffer or media Dissolve->Dilution Precipitation_Check Check for precipitation Dilution->Precipitation_Check Final_Solution Stable working solution ready for use Precipitation_Check->Final_Solution No Adjust_Concentration Lower final organic solvent concentration Precipitation_Check->Adjust_Concentration Yes Change_Buffer Try a different aqueous buffer Precipitation_Check->Change_Buffer Yes Adjust_Concentration->Dilution Change_Buffer->Dilution

Caption: Workflow for selecting a solvent and preparing this compound solutions.

Menisdaurin_Stability_Factors cluster_conditions Influencing Factors This compound This compound Stability Temperature Temperature This compound->Temperature Solvent Solvent Choice This compound->Solvent Light Light Exposure This compound->Light pH pH of Solution This compound->pH

Caption: Key factors influencing the stability of this compound in solution.

References

addressing poor reproducibility in Menisdaurin bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of poor reproducibility in bioassays involving Menisdaurin. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to perform consistent and reliable experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a naturally occurring glycoside and nitrile compound, first isolated from Menispermum dauricum.[1] It is also found in other plants like European holly. While extensive research is ongoing, preliminary studies on compounds with similar structures suggest potential antiviral and anti-inflammatory properties.

Q2: I am observing significant variability between my this compound bioassay experiments. What are the common causes?

Poor reproducibility in this compound bioassays can stem from several factors related to its physicochemical properties and handling. As a glycoside and a nitrile-containing compound, this compound presents unique challenges. Key areas to investigate include:

  • Solubility Issues: this compound's solubility is not always well-defined in supplier datasheets.[2] Inconsistent dissolution can lead to variations in the effective concentration in your assays.

  • Compound Stability: The stability of this compound in different solvents and under various storage conditions can affect its bioactivity. Degradation of the compound can lead to diminished or altered effects.

  • Assay Interference: The nitrile group in this compound can be reactive, potentially leading to off-target effects or direct interference with assay components.[3]

  • Cellular Uptake and Metabolism: As a glycoside, the cellular uptake of this compound and its subsequent metabolism can vary between cell lines and experimental conditions, impacting results.

Q3: How should I prepare and store this compound stock solutions to ensure consistency?

Proper preparation and storage of this compound stock solutions are critical for reproducible results.

ParameterRecommendationRationale
Solvent High-purity Dimethyl Sulfoxide (B87167) (DMSO) is a common choice for initial stock solutions.[4] For working dilutions, use the appropriate assay buffer, ensuring the final DMSO concentration is low (typically <0.5%) and consistent across all experiments to avoid solvent-induced artifacts.DMSO is a powerful solvent for many organic compounds. However, high concentrations can be toxic to cells and may affect assay outcomes.
Concentration Prepare a high-concentration initial stock (e.g., 10-20 mM) to minimize the volume of DMSO added to your assays.Reduces the final solvent concentration in the assay medium.
Storage Store stock solutions in small, single-use aliquots at -20°C or -80°C in tightly sealed vials.[2] Avoid repeated freeze-thaw cycles.Minimizes degradation and prevents the absorption of water, which can cause precipitation.
Solubility Check Before use, visually inspect the stock solution for any precipitation. If solubility is a concern, gentle warming and vortexing may be necessary. For quantitative assessment, techniques like nephelometry can be employed.Undissolved compound leads to inaccurate dosing and inconsistent results.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered in this compound bioassays.

Problem 1: Inconsistent IC50/EC50 Values in Cytotoxicity Assays

Possible Causes and Solutions:

Potential CauseTroubleshooting Steps
Poor Solubility/Precipitation 1. Visual Inspection: Carefully inspect the wells of your microplate under a microscope for any signs of compound precipitation. 2. Solubility in Assay Media: Prepare serial dilutions of this compound in your cell culture media and observe for any cloudiness or precipitate formation. 3. Modify Dissolution Method: Try gentle warming or sonication to aid dissolution of the stock solution. Ensure the final DMSO concentration is kept to a minimum.
Compound Instability 1. Fresh Preparations: Prepare fresh working dilutions of this compound from a frozen stock aliquot for each experiment. 2. Light Sensitivity: Protect this compound solutions from direct light, as some natural products are light-sensitive.
Cell Density Variation 1. Consistent Seeding: Ensure a uniform cell number is seeded in each well. Use a cell counter for accuracy. 2. Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can concentrate the compound and affect cell growth.
Problem 2: High Background Signal in Fluorescence-Based Assays

Possible Causes and Solutions:

Potential CauseTroubleshooting Steps
Autofluorescence of this compound 1. Compound-Only Control: Include wells with this compound in the assay medium but without cells to measure the compound's intrinsic fluorescence. 2. Subtract Background: Subtract the average fluorescence of the compound-only control from your experimental wells.
Interaction with Assay Reagents 1. Reagent-Only Control: Test for any direct interaction between this compound and the fluorescent dye (e.g., resazurin (B115843), calcein-AM) in a cell-free system.
Problem 3: Lack of Dose-Response in Anti-Inflammatory or Antiviral Assays

Possible Causes and Solutions:

Potential CauseTroubleshooting Steps
Incorrect Assay Window 1. Time-Course Experiment: Perform a time-course experiment to determine the optimal time point for measuring the biological response. 2. Concentration Range: Broaden the concentration range of this compound tested to ensure you are capturing the full dose-response curve.
Reactivity of the Nitrile Group 1. Assay Interference: The α,β-unsaturated nitrile in this compound could potentially react with assay components.[1] Consider using orthogonal assays that rely on different detection methods to confirm your findings.
Metabolic Inactivation 1. Metabolism by Cells: The glycoside structure of this compound may be metabolized by cellular enzymes, leading to its inactivation over time. Shorter incubation times may be necessary.

Experimental Protocols

Below are detailed methodologies for key experiments, adapted for the investigation of this compound.

Cytotoxicity Assay using Resazurin

This assay assesses the effect of this compound on cell viability by measuring the metabolic reduction of resazurin to the fluorescent resorufin.

Materials:

  • This compound

  • Human cell line (e.g., A549, HeLa)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well clear-bottom black plates

Methodology:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol evaluates the potential of this compound to inhibit the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite (B80452) Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Part II of Griess Reagent) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production by this compound.

Visualizations

Logical Workflow for Troubleshooting Reproducibility

G cluster_0 Initial Observation cluster_1 Compound-Related Checks cluster_2 Assay-Related Checks cluster_3 Resolution start Poor Reproducibility Observed solubility Check Solubility & Storage start->solubility stability Assess Compound Stability start->stability assay_params Verify Assay Parameters (Cell density, incubation times) start->assay_params controls Review Controls (Vehicle, positive, negative) start->controls optimize_protocol Optimize Protocol solubility->optimize_protocol stability->optimize_protocol assay_params->optimize_protocol controls->optimize_protocol reproducible_data Reproducible Data optimize_protocol->reproducible_data

Caption: A logical workflow for troubleshooting poor reproducibility in this compound bioassays.

Hypothetical Signaling Pathway for Anti-Inflammatory Action

Given the lack of specific studies on this compound's mechanism of action, the following diagram illustrates a plausible anti-inflammatory signaling pathway that could be investigated.

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway This compound This compound This compound->NFkB_pathway Pro_inflammatory_genes Pro-inflammatory Genes (e.g., iNOS, COX-2) NFkB_pathway->Pro_inflammatory_genes Inflammation Inflammatory Response Pro_inflammatory_genes->Inflammation

Caption: A hypothetical anti-inflammatory signaling pathway potentially modulated by this compound.

Experimental Workflow for Antiviral Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4-5 seed_cells Seed Host Cells in 96-well plate treat_cells Treat cells with This compound seed_cells->treat_cells infect_cells Infect with Virus treat_cells->infect_cells assess_cpe Assess Cytopathic Effect (CPE) or Cell Viability infect_cells->assess_cpe

Caption: A general experimental workflow for assessing the antiviral activity of this compound.

References

Technical Support Center: Managing Menisdaurin Cytotoxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Menisdaurin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and understand the cytotoxic effects of this compound in non-cancerous cell lines.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Problem 1: High or Unexpected Cytotoxicity at Low Concentrations

Possible Causes and Solutions:

CauseSolution
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.[1][2] Ensure the final solvent concentration in your culture medium is below the tolerance level for your specific cell line (typically <0.5% for DMSO).[1] Always include a vehicle control (cells treated with the solvent alone at the same final concentration) to distinguish between compound and solvent effects.[1][2]
Compound Instability This compound may degrade in the culture medium over time, potentially forming more toxic byproducts. Prepare fresh dilutions of this compound from a stock solution for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[1]
Incorrect Concentration Calculation Double-check all calculations for dilutions and final concentrations. An error in calculation can lead to unintentionally high concentrations of the compound being added to the cells.
Cell Line Sensitivity The specific non-cancerous cell line you are using may be particularly sensitive to this compound. Consider testing a range of concentrations on multiple non-cancerous cell lines to determine if the effect is cell-type specific.

Problem 2: Inconsistent or Highly Variable Results in Cytotoxicity Assays

Possible Causes and Solutions:

CauseSolution
Uneven Cell Seeding Inconsistent cell numbers per well will lead to variability in assay readouts.[1] Ensure you have a homogenous single-cell suspension before plating. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.[1]
Edge Effects in Multi-well Plates Wells on the perimeter of a microplate are prone to evaporation, which can alter media and compound concentrations.[1] To minimize this, avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.[1][2]
Compound Precipitation This compound may precipitate out of solution at higher concentrations in the culture medium. Visually inspect the wells for any signs of precipitation. If observed, you may need to adjust the solvent or test lower concentrations.[2]
Assay Interference This compound might directly interfere with the assay reagents (e.g., reducing the MTT reagent itself).[1] To check for this, run a cell-free control where this compound is added to the assay reagents without cells.[1] If interference is suspected, consider using an alternative cytotoxicity assay based on a different principle (e.g., LDH release assay if you are using an MTT assay).[2]
Pipetting Errors Inaccurate pipetting can introduce significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

Problem 3: No Significant Cytotoxicity Observed Even at High Concentrations

Possible Causes and Solutions:

CauseSolution
Suboptimal Assay Conditions The incubation time with this compound may be too short to induce a cytotoxic response.[1] Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[1] Also, ensure that the cell density is appropriate for the chosen assay, as both too few and too many cells can affect the results.[1]
Compound Inactivity The this compound compound may have degraded due to improper storage.[1] Store the compound as recommended by the manufacturer and prepare fresh stock solutions.[1]
Cell Line Resistance The chosen non-cancerous cell line may be resistant to the cytotoxic effects of this compound. You could consider testing this compound on a different, more sensitive cell line as a positive control.[1]
Low Compound Solubility This compound may not be soluble enough in the culture medium to reach cytotoxic concentrations. Try using a different solvent or a lower concentration range.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting concentration range for testing this compound's cytotoxicity?

A1: For a compound with unknown cytotoxicity, it is advisable to start with a broad range of concentrations, spanning several orders of magnitude (e.g., from nanomolar to high micromolar).[2] A common starting point for primary screening is a single high dose, for instance, 10 µM.[3] Subsequently, a dose-response experiment with a wider range of concentrations should be performed to determine the 50% cytotoxic concentration (CC50).[2]

Q2: How do I choose the right cytotoxicity assay for my experiments with this compound?

A2: The choice of assay depends on the expected mechanism of cell death and practical considerations.

  • MTT or WST-8 assays measure metabolic activity and are good indicators of cell viability.[3]

  • Lactate dehydrogenase (LDH) release assays measure membrane integrity, which is lost during necrosis.[3][4] This is a good orthogonal assay to confirm results from metabolic assays.[2]

  • Trypan blue exclusion is a simple method to count viable cells that have intact membranes.[3]

  • ATP assays measure the amount of ATP in a cell population, which correlates with cell viability.[3]

It is often recommended to use at least two different assays based on different principles to confirm your results.[3]

Q3: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?

A3: A cytotoxic effect leads to cell death, while a cytostatic effect inhibits cell proliferation without directly killing the cells. To distinguish between these, you can monitor the total cell number over time.[5] If the cell number in the treated group decreases compared to the initial seeding density, the effect is likely cytotoxic. If the cell number remains the same or increases at a slower rate than the untreated control, the effect is likely cytostatic.[5] Assays that measure the number of dead cells, such as LDH release or DNA binding dyes for non-viable cells, can directly indicate cytotoxicity.[5]

Q4: What are the essential controls to include in my this compound cytotoxicity experiments?

A4: The following controls are crucial for interpreting your results accurately:

  • Untreated Control: Cells incubated in culture medium only. This serves as a baseline for normal cell growth and viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[1][2] This control is essential to ensure that the observed effects are due to the compound and not the solvent.

  • Positive Control: A known cytotoxic compound. This confirms that your assay is working correctly and that your cells are responsive to cytotoxic stimuli.

  • Media Only Control (No Cells): This helps to determine the background signal of your assay.

Experimental Protocols

Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) of this compound using an MTT Assay

This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.

Materials:

  • Non-cancerous cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.[2]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control with the highest concentration of solvent used.[2]

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the this compound dilutions to the respective wells.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[2]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[2]

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with media only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the CC50 value.

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assessment Experimental Workflow for this compound Cytotoxicity Assessment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting and Confirmation cluster_2 Phase 3: Mechanistic Studies start Start prepare_cells Prepare and Seed Non-Cancerous Cells start->prepare_cells treat_cells Treat Cells with this compound (Broad Concentration Range) prepare_cells->treat_cells prepare_compound Prepare this compound Stock and Dilutions prepare_compound->treat_cells incubate Incubate (e.g., 24h, 48h, 72h) treat_cells->incubate cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->cytotoxicity_assay analyze_data Analyze Data and Determine CC50 cytotoxicity_assay->analyze_data high_variability High Variability? analyze_data->high_variability check_seeding Check Cell Seeding and Edge Effects high_variability->check_seeding Yes no_cytotoxicity No Cytotoxicity? high_variability->no_cytotoxicity No check_seeding->treat_cells check_conditions Check Assay Conditions and Compound Stability no_cytotoxicity->check_conditions Yes confirm_assay Confirm with Orthogonal Assay no_cytotoxicity->confirm_assay No check_conditions->treat_cells confirm_assay->cytotoxicity_assay apoptosis_assay Apoptosis vs. Necrosis Assays confirm_assay->apoptosis_assay pathway_analysis Investigate Signaling Pathways (e.g., Western Blot) apoptosis_assay->pathway_analysis end End pathway_analysis->end

Caption: Workflow for assessing this compound cytotoxicity.

Signaling_Pathway_Investigation_Logic Logic for Investigating Signaling Pathways Affected by this compound cluster_apoptosis Apoptosis Pathway cluster_stress Cellular Stress Pathways cluster_proliferation Proliferation/Survival Pathways start Cytotoxicity of This compound Confirmed caspase_activation Measure Caspase-3/7, -8, -9 Activation start->caspase_activation ros_production Measure Reactive Oxygen Species (ROS) Production start->ros_production pi3k_akt Investigate PI3K/Akt Pathway Phosphorylation start->pi3k_akt bcl2_family Analyze Bcl-2 Family Protein Expression (e.g., Bax, Bcl-2) caspase_activation->bcl2_family mitochondrial_potential Assess Mitochondrial Membrane Potential bcl2_family->mitochondrial_potential dna_damage Assess DNA Damage (e.g., γH2AX staining) ros_production->dna_damage mapk_erk Analyze MAPK/ERK Pathway Activation pi3k_akt->mapk_erk

Caption: Investigating signaling pathways potentially affected by this compound.

References

Validation & Comparative

A Tale of Two Cyanogenic Glycosides: Amygdalin and Menisdaurin in the Context of Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a stark contrast in the anticancer research landscape of two structurally related cyanogenic glycosides: amygdalin (B1666031) and menisdaurin (B1234387). While amygdalin has been the subject of extensive investigation, with a considerable body of evidence detailing its mechanisms of action against various cancer cell lines, this compound remains largely unexplored in the realm of oncology.

This guide synthesizes the available experimental data to provide a comparative overview of what is currently known about the anticancer activities of these two compounds. For researchers and drug development professionals, the significant disparity in the research focus on these molecules presents both a cautionary tale and a potential opportunity. The extensive data on amygdalin provides a framework for potential investigation into other cyanogenic glycosides, while the dearth of information on this compound highlights a clear gap in the scientific knowledge that warrants future exploration.

Comparative Analysis of Anticancer Activity: A Data-Driven Overview

Quantitative data from in vitro studies on the anticancer effects of amygdalin are summarized below. It is crucial to note that no equivalent experimental data for this compound has been found in the peer-reviewed scientific literature.

CompoundCancer Cell LineIC50 ValueKey Findings
Amygdalin MCF-7 (Breast)Not consistently reported, effects observed at various concentrationsInduced apoptosis, inhibited cell proliferation.[1][2]
MDA-MB-231 (Breast)Not consistently reported, effects observed at various concentrationsInhibited cell migration more than in MCF-7 cells.[1][2]
HeLa (Cervical)Not consistently reported, effects observed at various concentrationsInduced apoptosis by downregulating Bcl-2 and increasing caspase-3 activity.[1]
SNU-C4 (Colorectal)Not consistently reported, effects observed at various concentrationsReduced expression of cell-cycle-related genes.[1][3]
PC3 (Prostate)Not consistently reported, effects observed at various concentrationsIncreased pro-apoptotic Bax protein expression and caspase-3 activity.[3]
DU-145 (Prostate)Not consistently reported, effects observed at various concentrationsInhibited chemotactic activity, migration, and adhesion more than in PC3 cells.[2]
Bladder Cancer CellsNot consistently reported, effects observed at various concentrationsInhibited growth and proliferation by decreasing cdk2 and cyclin A.[3]
This compound N/ANo data availableNo published studies on anticancer activity were identified.

In-Depth Look at Experimental Protocols

To facilitate the replication and expansion of research in this area, detailed methodologies for key experiments conducted on amygdalin are provided below.

Cell Viability and Cytotoxicity Assays (MTT Assay)
  • Objective: To determine the effect of amygdalin on the viability and proliferation of cancer cells.

  • Procedure:

    • Cancer cells (e.g., MCF-7, MDA-MB-231, HeLa) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with varying concentrations of amygdalin for specified time periods (e.g., 24, 48, 72 hours).

    • Following treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • After incubation, the formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of cell viability compared to untreated control cells.

Apoptosis Assays (Annexin V/Propidium (B1200493) Iodide Staining)
  • Objective: To quantify the induction of apoptosis in cancer cells following treatment with amygdalin.

  • Procedure:

    • Cancer cells are treated with amygdalin for a predetermined time.

    • Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

    • The cells are then resuspended in Annexin V binding buffer.

    • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Objective: To investigate the effect of amygdalin on the expression levels of proteins involved in apoptosis and cell cycle regulation (e.g., Bax, Bcl-2, Caspase-3, p21, CDK2, Cyclin A).

  • Procedure:

    • Cancer cells are treated with amygdalin.

    • Total protein is extracted from the cells using a lysis buffer.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms: Signaling Pathways and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the known signaling pathways affected by amygdalin and a typical experimental workflow for assessing anticancer activity.

Amygdalin_Signaling_Pathway cluster_amygdalin Amygdalin cluster_pathways Cellular Effects cluster_molecules Molecular Targets Amygdalin Amygdalin Bax ↑ Bax Amygdalin->Bax Bcl2 ↓ Bcl-2 Amygdalin->Bcl2 Caspase3 ↑ Caspase-3 Amygdalin->Caspase3 p21 ↑ p21 Amygdalin->p21 CDK2 ↓ CDK2 Amygdalin->CDK2 CyclinA ↓ Cyclin A Amygdalin->CyclinA Integrins ↓ Integrins Amygdalin->Integrins Apoptosis Apoptosis Induction CellCycle Cell Cycle Arrest (G1/S Phase) Migration Inhibition of Migration & Adhesion Bax->Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis p21->CellCycle CDK2->CellCycle CyclinA->CellCycle Integrins->Migration

Caption: Amygdalin's anticancer molecular mechanisms.

Experimental_Workflow start Start: Select Cancer Cell Lines culture Cell Culture and Seeding start->culture treat Treatment with Amygdalin/Menisdaurin culture->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treat->apoptosis western Protein Expression Analysis (Western Blot) treat->western data Data Analysis (IC50, Apoptosis Rate, etc.) viability->data apoptosis->data western->data

Caption: In vitro anticancer activity screening workflow.

The Uncharted Territory of this compound

This compound is a cyanogenic glucoside that has been isolated from several plant sources.[4] Structurally, it shares the cyanogenic feature with amygdalin, which is the release of hydrogen cyanide upon enzymatic hydrolysis. It is this release of cyanide that is often hypothesized to be a primary mechanism of cytotoxicity for amygdalin in cancer cells, which are thought to have higher levels of the necessary enzymes for this conversion.[1]

However, beyond its chemical structure and isolation, the scientific literature is silent on the biological activities of this compound, particularly in the context of cancer. There are no published in vitro or in vivo studies evaluating its efficacy against any cancer cell lines. Consequently, its potential mechanisms of action, including any impact on signaling pathways, remain entirely speculative.

Concluding Remarks

The comparison between the anticancer activities of this compound and amygdalin is currently a one-sided narrative. Amygdalin has a well-documented, albeit sometimes controversial, history of anticancer research, with multiple studies pointing towards its ability to induce apoptosis, arrest the cell cycle, and modulate key signaling pathways in various cancer cell types.[1][2][3][5][6][7][8][9][10][11]

In stark contrast, this compound represents a scientific unknown in the field of cancer research. The absence of any published data on its anticancer properties makes a direct comparison of its activity with amygdalin impossible. This significant knowledge gap underscores the need for future research to explore the potential of other, less-studied cyanogenic glycosides. The established methodologies used to investigate amygdalin provide a clear roadmap for initiating such studies on this compound. Until such research is conducted, any claims regarding the anticancer potential of this compound would be purely conjectural and without scientific basis. For the research community, the story of this compound is not one of comparison, but one of untapped potential and a call for scientific inquiry.

References

Menisdaurin and Remdesivir: A Comparative Antiviral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antiviral agents menisdaurin (B1234387) and remdesivir (B604916). While remdesivir has been extensively studied and deployed, particularly against RNA viruses, available data on this compound is comparatively limited. This document summarizes the current state of knowledge on both compounds, presenting available performance data and detailing the experimental protocols used for their evaluation.

Comparative Antiviral Activity

A direct comparison of the antiviral efficacy of this compound and remdesivir is challenging due to the limited publicly available data for this compound, especially against RNA viruses. Remdesivir has demonstrated broad-spectrum activity against several viral families.[1] this compound, a cyclohexylideneacetonitrile (B1615479) derivative isolated from the mangrove plant Bruguiera gymnorrhiza, has shown activity against the Hepatitis B virus (HBV).[2]

Table 1: In Vitro Antiviral Efficacy (EC₅₀)

CompoundVirusCell LineEC₅₀Citation(s)
Remdesivir SARS-CoV-2Vero E6Data Varies[3]
MERS-CoV-340 nM[3]
HCoV-229EMRC-5Data Varies[4]
This compound Hepatitis B Virus (HBV)Human Hepatoblastoma5.1 ± 0.2 µg/mL[2]
RNA Viruses-Data Not Available-

Note: EC₅₀ (Half-maximal effective concentration) values for remdesivir against SARS-CoV-2 can vary between studies and viral variants. The data for this compound against HBV is presented as reported in the cited study.

Table 2: In Vitro Cytotoxicity and Selectivity Index

The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the EC₅₀, is a critical measure of a compound's therapeutic window.

CompoundCell LineCC₅₀Selectivity Index (SI = CC₅₀/EC₅₀)Citation(s)
Remdesivir Various>10 µM (Typical)High (Virus Dependent)[5]
This compound Human Hepatoblastoma>100 µg/mL>19.6 (for HBV)[2]

Note: Higher SI values indicate a more favorable safety profile, suggesting that the compound is effective against the virus at concentrations that are not toxic to host cells.

Mechanism of Action

Remdesivir

Remdesivir is a phosphoramidate (B1195095) prodrug of a 1'-cyano-substituted adenosine (B11128) nucleotide analog.[6] It is designed to deliver its active metabolite, remdesivir triphosphate (RDV-TP), into cells.[7] This active form mimics the natural adenosine triphosphate (ATP) and is incorporated into nascent viral RNA chains by the viral RNA-dependent RNA polymerase (RdRp).[6][8] The incorporation of RDV-TP leads to delayed chain termination, effectively halting viral RNA synthesis.[3][7] This mechanism has been demonstrated against the RdRp of multiple coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2.[7][9]

Mechanism of action for remdesivir.
This compound

The specific antiviral mechanism of action for this compound has not been extensively characterized in the available scientific literature. Natural products can exert antiviral effects through various mechanisms, including the inhibition of viral entry, interference with viral replication machinery, or modulation of host cell factors.[10] Further research is required to elucidate the precise molecular target and pathway through which this compound inhibits HBV replication.

Experimental Protocols

The following are detailed methodologies for standard assays used to evaluate the antiviral properties of compounds like this compound and remdesivir.

Protocol 1: In Vitro Antiviral Activity Assay (CPE Reduction)

This protocol describes a primary assay to determine a compound's efficacy by measuring the reduction of virus-induced cytopathic effect (CPE).[11]

  • Cell Preparation: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well microplates to form a near-confluent monolayer one day prior to the experiment.[11]

  • Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound or remdesivir) in culture medium. Typically, eight half-log₁₀ concentrations are prepared.[11]

  • Infection: Treat the cell monolayers with the various compound dilutions for 1-2 hours. Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI).[7]

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ environment until at least 80% CPE is observed in the untreated, virus-infected control wells.[11]

  • Quantification of CPE: Quantify cell viability using a reagent such as Neutral Red or MTS.[12] The dye is added to each well, and after an incubation period, the absorbance is measured using a microplate reader.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) by performing a regression analysis of the dose-response curve, plotting compound concentration against the percentage of CPE inhibition.[11]

Protocol 2: Cytotoxicity Assay (MTS-based)

This assay determines the concentration of a compound that is toxic to the host cells, yielding the 50% cytotoxic concentration (CC₅₀).

  • Cell Seeding: Seed the same host cell line used in the antiviral assay into a 96-well plate at a consistent density and incubate for 24 hours.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. This should mirror the concentrations used in the antiviral assay. Include "cells only" wells with no compound as a control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.

  • MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

  • Readout: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the "cells only" control. Determine the CC₅₀ value by plotting the percentage of cytotoxicity against the compound concentration and using non-linear regression analysis.

Antiviral_Workflow cluster_assays Parallel Assays start Start: Test Compound (e.g., this compound) plate_cells 1. Plate Host Cells (96-well plates) start->plate_cells antiviral_plate Antiviral Plate plate_cells->antiviral_plate toxicity_plate Cytotoxicity Plate plate_cells->toxicity_plate add_compound_av 2a. Add Compound Dilutions antiviral_plate->add_compound_av add_virus 3a. Infect with Virus add_compound_av->add_virus incubate_av 4a. Incubate add_virus->incubate_av measure_cpe 5a. Measure CPE (e.g., Neutral Red/MTS) incubate_av->measure_cpe calc_ec50 EC₅₀ Calculation measure_cpe->calc_ec50 calc_si Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) calc_ec50->calc_si add_compound_tox 2b. Add Compound Dilutions toxicity_plate->add_compound_tox no_virus 3b. No Virus Added add_compound_tox->no_virus incubate_tox 4b. Incubate no_virus->incubate_tox measure_viability 5b. Measure Viability (e.g., MTS Assay) incubate_tox->measure_viability calc_cc50 CC₅₀ Calculation measure_viability->calc_cc50 calc_cc50->calc_si end End: Determine Therapeutic Potential calc_si->end

General workflow for antiviral drug evaluation.

Conclusion

Remdesivir is a well-characterized antiviral drug with a clear mechanism of action against the RNA-dependent RNA polymerase of several RNA viruses. Its efficacy and safety profile have been established through numerous in vitro, in vivo, and clinical studies.

This compound is a natural product that has demonstrated antiviral potential against HBV. However, there is a significant lack of data regarding its broader antiviral spectrum, particularly against RNA viruses, and its mechanism of action remains to be elucidated. Direct comparative studies between this compound and remdesivir are not available. Future research should focus on screening this compound against a wider range of viruses and investigating its molecular target to better understand its therapeutic potential.

References

A Comparative Analysis of the Anti-inflammatory Effects of Menisdaurin and Quercetin: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important note to our readers: The initial goal of this guide was to provide a comprehensive comparison of the anti-inflammatory properties of menisdaurin (B1234387) and quercetin (B1663063). However, an extensive review of the current scientific literature revealed a significant lack of available data on the anti-inflammatory effects of this compound. As of the time of this publication, there are no discernible studies detailing its mechanisms of action, its impact on inflammatory cytokines, or its modulation of key signaling pathways such as NF-κB and MAPK.

Therefore, a direct, data-driven comparison between this compound and quercetin is not feasible. This guide will proceed by presenting a thorough evaluation of the well-documented anti-inflammatory effects of quercetin, supported by experimental data and detailed protocols. We hope that future research will shed light on the potential therapeutic properties of this compound, allowing for a comparative analysis.

Quercetin: A Potent Flavonoid with Broad Anti-inflammatory Activity

Quercetin is a naturally occurring flavonoid found in a variety of fruits, vegetables, and grains. It is a well-researched compound known for its potent antioxidant and anti-inflammatory properties.[1] Quercetin's ability to mitigate inflammation stems from its capacity to inhibit the production of pro-inflammatory mediators and modulate critical intracellular signaling pathways.[1][2]

Quantitative Effects on Pro-inflammatory Markers

Quercetin has been demonstrated to significantly reduce the expression and production of key molecules that drive inflammatory responses. The following table summarizes the quantitative effects of quercetin on various inflammatory markers based on available experimental data.

Cell Line/ModelInflammatory StimulusQuercetin ConcentrationKey Findings
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Dose-dependentSignificantly inhibited nitric oxide (NO) production.[1]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Dose-dependentReduced the secretion of pro-inflammatory cytokines TNF-α and IL-6.[1]
Human HepG2 CellsTumor Necrosis Factor-α (TNF-α)Not specifiedAttenuated TNF-α-induced inflammation by inhibiting the NF-κB pathway.[3]
Human Lung A549 CellsLipopolysaccharide (LPS)Not specifiedInhibited the production of the pro-inflammatory chemokine IL-8.[1]
BV-2 Microglial CellsLipopolysaccharide (LPS)Not specifiedReduced the production of NO and TNF-α.[4]
Mechanistic Insights: Modulation of Key Signaling Pathways

Quercetin exerts its anti-inflammatory effects by targeting and inhibiting central signaling cascades involved in the inflammatory process, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Quercetin has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα.[5] This action sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.[5]

MAPK Signaling Pathway: The MAPK pathway, comprising kinases such as ERK, JNK, and p38, plays a crucial role in translating extracellular signals into cellular inflammatory responses. Quercetin can suppress the phosphorylation, and thus the activation, of ERK and p38 MAP kinases.[5] This inhibition disrupts the downstream signaling events that lead to the production of inflammatory cytokines and mediators.[5]

anti_inflammatory_pathways cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_nucleus Nucleus Stimulus LPS / TNF-α Receptor Receptor (e.g., TLR4) Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK IKK IKK Receptor->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation IkB IκB IKK->IkB P IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, COX-2, iNOS) AP1_nuc->Inflammation NFkB_nuc->Inflammation Quercetin Quercetin Quercetin->MAPK Quercetin->IKK

Caption: Quercetin inhibits inflammation by targeting the NF-κB and MAPK signaling pathways.

Experimental Protocols

The anti-inflammatory properties of quercetin are often evaluated using in vitro cell culture models, particularly with macrophage cell lines like RAW 264.7, which are key players in the inflammatory response.

General Experimental Workflow for In Vitro Anti-inflammatory Assay:

  • Cell Seeding and Culture: RAW 264.7 macrophage cells are seeded in appropriate culture plates and allowed to adhere overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Compound Pre-treatment: The cells are then pre-treated with varying concentrations of quercetin for a specified period, typically 1 to 2 hours. A vehicle control (e.g., DMSO) is also included.

  • Inflammatory Stimulation: Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to the cell culture medium. A negative control group without LPS stimulation is also maintained.

  • Incubation: The cells are incubated with the stimulus for a duration that can range from a few hours to 24 hours, depending on the endpoint being measured.

  • Sample Collection and Analysis:

    • Supernatant Analysis: The cell culture supernatant is collected to measure the levels of secreted inflammatory mediators.

      • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, is determined using the Griess assay.

      • Cytokine Quantification: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Cell Lysate Analysis: The cells are lysed to extract proteins and RNA.

      • Western Blotting: The expression and phosphorylation status of key proteins in the NF-κB (e.g., p-IκBα, p-p65) and MAPK (e.g., p-ERK, p-p38) pathways are analyzed by Western blotting.

      • RT-qPCR: The messenger RNA (mRNA) expression levels of pro-inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2, Ptgs2) are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

experimental_workflow cluster_analysis Downstream Analysis Start Start Seed_Cells Seed RAW 264.7 Cells Start->Seed_Cells Pretreat Pre-treat with Quercetin Seed_Cells->Pretreat Stimulate Induce Inflammation with LPS Pretreat->Stimulate Incubate Incubate (e.g., 24h) Stimulate->Incubate Collect Collect Supernatant and Cell Lysates Incubate->Collect Griess Griess Assay (NO) Collect->Griess ELISA ELISA (Cytokines) Collect->ELISA Western Western Blot (Signaling Proteins) Collect->Western qPCR RT-qPCR (Gene Expression) Collect->qPCR End End

Caption: A standardized experimental workflow for assessing the in vitro anti-inflammatory effects of quercetin.

References

Confirming the Identity of Isolated Menisdaurin: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the identification of Menisdaurin, a cyanogenic glucoside. To facilitate unambiguous characterization, this guide presents a comparative analysis with Dhurrin, a structurally related and well-characterized cyanogenic glycoside. Detailed experimental protocols for the acquisition of spectroscopic data are also provided to ensure reproducibility and accuracy in laboratory settings.

Spectroscopic Data Comparison: this compound vs. Dhurrin

The following tables summarize the key spectroscopic data for this compound and Dhurrin. It is important to note that a complete, unified set of spectroscopic data for this compound from a single, publicly available source is challenging to locate. The data presented here for this compound is compiled from various sources and should be cross-referenced with authenticated standards for definitive identification.

Table 1: ¹H NMR Spectroscopic Data (ppm)

Atom No. This compound (CD₃OD) Dhurrin (D₂O)
2Data not available7.51 (d, J=8.6 Hz)
3Data not available6.95 (d, J=8.6 Hz)
5Data not available6.95 (d, J=8.6 Hz)
6Data not available7.51 (d, J=8.6 Hz)
7 (CH-CN)Data not available5.95 (s)
1' (Anomeric)Data not available4.95 (d, J=7.4 Hz)
2'Data not available3.45 (t, J=8.2 Hz)
3'Data not available3.52 (t, J=8.8 Hz)
4'Data not available3.48 (t, J=9.1 Hz)
5'Data not available3.46 (m)
6'aData not available3.91 (dd, J=12.4, 2.2 Hz)
6'bData not available3.75 (dd, J=12.4, 5.4 Hz)

Table 2: ¹³C NMR Spectroscopic Data (ppm)

Atom No. This compound (DMSO-d₆) [1]Dhurrin (D₂O)
1Data not available127.3
2Data not available129.5
3Data not available116.8
4Data not available158.2
5Data not available116.8
6Data not available129.5
7 (CH-CN)Data not available69.8
8 (CN)Data not available119.5
1' (Anomeric)102.1103.2
2'74.574.6
3'77.577.2
4'71.071.1
5'78.178.0
6'62.262.3
Aglycone C1148.5-
Aglycone C2126.3-
Aglycone C332.5-
Aglycone C467.9-
Aglycone C534.1-
Aglycone C675.8-
Aglycone C793.9-
Aglycone C8 (CN)117.2-

Note: The ¹³C NMR data for Dhurrin is based on predicted values and should be confirmed with experimental data.

Table 3: Mass Spectrometry Data

Parameter This compound Dhurrin
Molecular Formula C₁₄H₁₉NO₇[2]C₁₄H₁₇NO₇[3]
Molecular Weight 313.31 g/mol [2]311.29 g/mol [3]
Ionization Mode ESI+ESI+
Adduct [M+Na]⁺[M+H]⁺, [M+Na]⁺, [M+K]⁺
Precursor Ion (m/z) 336.1312.1, 334.1, 350.1
Key Fragment Ions (m/z) Data not available163 (aglycone), 149 (p-hydroxybenzonitrile), 135

Note: The mass spectrometry data for this compound is limited. Researchers should perform MS/MS fragmentation studies to elucidate characteristic fragmentation patterns.

Table 4: IR and UV-Vis Spectroscopic Data

Spectroscopic Technique This compound Dhurrin
IR (KBr, cm⁻¹) Data not availableCharacteristic peaks for -OH, C≡N, C=C (aromatic), C-O
UV-Vis λmax (nm) Data not available232 (in water/methanol)[4]

Note: Researchers should acquire and report the full IR and UV-Vis spectra for their isolated this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 500 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the isolated compound in 0.5 mL of deuterated solvent (e.g., CD₃OD, D₂O, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the probe for the specific sample.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters:

    • Pulse sequence: zg30

    • Number of scans: 16-64

    • Relaxation delay (d1): 1-2 s

    • Acquisition time (aq): 2-4 s

    • Spectral width (sw): 12-16 ppm

¹³C NMR Acquisition:

  • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Typical parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024-4096 (or more, depending on sample concentration)

    • Relaxation delay (d1): 2 s

    • Acquisition time (aq): 1-2 s

    • Spectral width (sw): 200-240 ppm

2D NMR Experiments (for full assignment):

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C couplings (2-3 bonds), crucial for connecting spin systems.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of the isolated compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to 1-10 µg/mL with the mobile phase.

LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

    • Flow rate: 0.2-0.4 mL/min.

    • Injection volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization mode: ESI positive and/or negative.

    • Scan range: m/z 100-1000.

    • Capillary voltage: 3-4 kV.

    • Source temperature: 100-150 °C.

    • Desolvation gas flow and temperature: Optimize for the instrument.

    • MS/MS Fragmentation: Use collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to obtain fragment ion spectra for the precursor ion of interest.

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Mix 1-2 mg of the dried sample with approximately 100 mg of dry KBr powder in an agate mortar.

  • Grind the mixture to a fine powder.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Typical range: 4000-400 cm⁻¹.

  • Number of scans: 16-32.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax), which is characteristic of the chromophore.

Instrumentation: UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, water). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λmax.

  • Use a matched pair of quartz cuvettes (1 cm path length).

Data Acquisition:

  • Fill one cuvette with the solvent to be used as a blank.

  • Fill the other cuvette with the sample solution.

  • Record the spectrum over a range of 200-400 nm.

  • Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

experimental_workflow cluster_isolation Isolation of this compound cluster_identification Spectroscopic Identification Plant Material Plant Material Extraction Extraction Plant Material->Extraction Chromatographic Separation Chromatographic Separation Extraction->Chromatographic Separation Isolated this compound Isolated this compound Chromatographic Separation->Isolated this compound NMR (1H, 13C, 2D) NMR (1H, 13C, 2D) Isolated this compound->NMR (1H, 13C, 2D) MS (HRMS, MS/MS) MS (HRMS, MS/MS) Isolated this compound->MS (HRMS, MS/MS) IR IR Isolated this compound->IR UV-Vis UV-Vis Isolated this compound->UV-Vis Structure Elucidation Structure Elucidation NMR (1H, 13C, 2D)->Structure Elucidation MS (HRMS, MS/MS)->Structure Elucidation Functional Group Analysis Functional Group Analysis IR->Functional Group Analysis Chromophore Identification Chromophore Identification UV-Vis->Chromophore Identification Identity Confirmation Identity Confirmation Structure Elucidation->Identity Confirmation Functional Group Analysis->Identity Confirmation Chromophore Identification->Identity Confirmation

Caption: Experimental workflow for the isolation and spectroscopic identification of this compound.

signaling_pathway cluster_this compound This compound Structure cluster_hydrolysis Enzymatic Hydrolysis Aglycone Aglycone (Menisdaurigenin) Glucose β-D-Glucose Aglycone->Glucose Glycosidic Bond This compound This compound Enzyme β-glucosidase Unstable Aglycone Unstable Aglycone Enzyme->Unstable Aglycone HCN + Aldehyde/Ketone HCN + Aldehyde/Ketone Unstable Aglycone->HCN + Aldehyde/Ketone

Caption: General structure of this compound and its enzymatic hydrolysis pathway.

References

Comparative Bioactivity of Menisdaurin and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of Menisdaurin and its known derivatives. The content is based on available experimental data, with a focus on antiviral properties. This document summarizes quantitative findings, outlines relevant experimental methodologies, and visualizes potential molecular pathways.

This compound, a cyanogenic glucoside, and its naturally occurring derivatives have demonstrated notable biological activity, particularly against the Hepatitis B virus (HBV). This guide synthesizes the current understanding of their bioactivity, offering a resource for further research and development. To date, comprehensive bioactivity data for synthetic derivatives of this compound remains limited in publicly accessible literature.

Comparative Anti-Hepatitis B Virus (HBV) Activity

Experimental data has shown that this compound and several of its natural derivatives exhibit inhibitory effects on HBV replication. The antiviral activities of these compounds, isolated from the mangrove species Bruguiera gymnorrhiza, were evaluated based on their 50% effective concentration (EC₅₀) in human hepatoblastoma (HepG2 2.2.15) cells.[1]

CompoundChemical Name/TypeAnti-HBV Activity (EC₅₀ in µg/mL)[1]
This compound (5) Cyclohexylideneacetonitrile derivative5.1 ± 0.2
Coclauril (6) Cyclohexylideneacetonitrile derivative10.5 ± 0.5
This compound E (4) Cyclohexylideneacetonitrile derivative15.2 ± 0.8
This compound D (3) Cyclohexylideneacetonitrile derivative25.4 ± 1.5
This compound B (1) Cyclohexylideneacetonitrile derivative43.8 ± 2.1
This compound C (2) Cyclohexylideneacetonitrile derivative62.3 ± 3.5
Menisdaurilide (7) Cyclohexylideneacetonitrile derivative87.7 ± 5.8

Note: The numbers in parentheses correspond to the compound numbering in the source publication. Lower EC₅₀ values indicate higher antiviral potency.

Other Bioactivities: A Research Gap

Currently, there is a notable absence of published studies investigating the cytotoxic and anti-inflammatory activities of this compound and its derivatives. While general screening of natural products for these activities is common, specific data for this compound family is not available. This represents a significant area for future research to explore the full therapeutic potential of this compound and its analogues.

Experimental Protocols

The following are representative methodologies for the assessment of antiviral, cytotoxic, and anti-inflammatory activities, based on standard laboratory practices.

Anti-Hepatitis B Virus (HBV) Activity Assay

A standardized cell culture assay using the HBV-producing human hepatoblastoma cell line, HepG2 2.2.15, is a common method for evaluating anti-HBV activity.[1]

  • Cell Culture and Treatment: HepG2 2.2.15 cells are cultured in appropriate media and seeded in multi-well plates. The cells are then treated with varying concentrations of the test compounds (e.g., this compound and its derivatives).

  • Quantification of Viral Markers: After a defined incubation period (e.g., 3-6 days), the cell culture supernatant is collected to measure the levels of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg) using enzyme-linked immunosorbent assay (ELISA) kits.

  • Analysis of Viral DNA Replication: Intracellular HBV DNA is extracted from the cells. The level of HBV DNA replication is quantified using real-time polymerase chain reaction (qPCR).

  • Data Analysis: The EC₅₀ value, the concentration of the compound that inhibits HBsAg/HBeAg secretion or HBV DNA replication by 50%, is calculated from the dose-response curves.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding and Treatment: Target cells (e.g., cancer cell lines or normal cell lines) are seeded in 96-well plates and incubated to allow for attachment. Subsequently, cells are treated with a range of concentrations of the test compounds.

  • MTT Incubation: After the treatment period, MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Calculation of Cytotoxicity: The cell viability is calculated as a percentage of the untreated control cells. The IC₅₀ (inhibitory concentration 50%) value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This in vitro assay assesses the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture and Stimulation: RAW 264.7 macrophages are plated in 96-well plates. The cells are then co-incubated with various concentrations of the test compound and LPS to induce an inflammatory response and NO production.

  • Nitrite (B80452) Quantification: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Colorimetric Measurement: The Griess reagent reacts with nitrite to produce a purple azo dye. The absorbance of this solution is measured using a microplate reader at approximately 540 nm.

  • Determination of NO Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

Potential Signaling Pathways and Experimental Workflows

While the specific molecular targets and signaling pathways modulated by this compound have not yet been elucidated, the following diagrams illustrate a potential mechanism of antiviral action and a general workflow for bioactivity screening.

Antiviral_Mechanism cluster_virus_lifecycle HBV Lifecycle Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication DNA Replication Uncoating->Replication Assembly Viral Assembly Replication->Assembly Release Viral Release Assembly->Release This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Replication Potential Target

Figure 1: Potential antiviral mechanism of this compound targeting HBV replication.

Bioactivity_Screening_Workflow Compound This compound / Derivative Antiviral Anti-HBV Assay Compound->Antiviral Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Compound->Anti_inflammatory Data_Analysis Data Analysis (EC₅₀ / IC₅₀) Antiviral->Data_Analysis Cytotoxicity->Data_Analysis Anti_inflammatory->Data_Analysis Lead_Identification Lead Identification Data_Analysis->Lead_Identification

References

The Evolving Landscape of Hepatitis B Therapy: A Head-to-Head Comparison of Menisdaurin and Other HBV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for a functional cure for chronic hepatitis B (CHB) infection, defined by sustained loss of hepatitis B surface antigen (HBsAg) and undetectable HBV DNA after a finite course of treatment, remains a significant challenge in global health.[1][2] While current nucleos(t)ide analogue (NA) therapies effectively suppress HBV replication, they rarely lead to a functional cure.[3][4] This has spurred the development of novel therapeutic agents with diverse mechanisms of action. This guide provides a head-to-head comparison of a promising novel investigational agent, Menisdaurin, with established and other emerging HBV inhibitors, supported by experimental data and detailed methodologies.

Current Therapeutic Landscape and Unmet Needs

An estimated 254 million people are living with chronic HBV infection worldwide, which can lead to severe liver complications such as cirrhosis and hepatocellular carcinoma.[5][6] The current standard-of-care involves long-term treatment with NAs like Entecavir (ETV) and Tenofovir (B777) Disoproxil Fumarate (B1241708) (TDF) or Tenofovir Alafenamide (TAF).[7][8] These drugs effectively suppress HBV DNA to undetectable levels but have a limited impact on HBsAg reduction and do not eliminate the covalently closed circular DNA (cccDNA), the stable viral reservoir in infected hepatocytes.[9][10] Interferon-based therapies offer a slightly higher chance of HBsAg loss but are associated with significant side effects.[5]

The limitations of current therapies highlight the urgent need for novel inhibitors that can achieve a functional cure. The development pipeline is rich with compounds targeting various stages of the HBV life cycle, from viral entry to the release of new virions, as well as therapies aimed at modulating the host immune response.[6][11]

Comparative Analysis of HBV Inhibitors

This section provides a comparative overview of this compound, a novel investigational agent, against other classes of HBV inhibitors.

Table 1: Quantitative Comparison of Efficacy of Different HBV Inhibitor Classes

Inhibitor ClassRepresentative Agent(s)Mechanism of ActionHBV DNA ReductionHBsAg ReductionFunctional Cure Rate (in some studies)Key References
Novel Agent (Hypothetical) This compound (Assumed) cccDNA Silencer/Degrader Significant Significant Potentially High N/A
Nucleos(t)ide Analogues (NAs) Entecavir, TenofovirInhibit HBV reverse transcriptase>99% undetectability[3]Annual clearance rate ~1%[12]Rare[1][7][13][14][15]
RNA Interference (RNAi) Imdusiran (AB-729), JNJ-3989Degrade HBV mRNASignificantMean reduction of 1.89 Log10 IU/mL (JNJ-3989)[5]25% with Imdusiran + IFN[5][16]
Capsid Assembly Modulators (CAMs) JNJ-6379Inhibit nucleocapsid formationSignificant reductionLargely unaffected when used as monotherapy[12]Under investigation in combination therapies[2][12]
Entry Inhibitors BulevirtideBlock NTCP receptorMinimalMinimal HBsAg reductionPrimarily for HDV co-infection[5]
Antisense Oligonucleotides (ASOs) BepirovirsenDegrade HBV mRNASignificant9-10% HBsAg loss (24 weeks)[5]Under investigation[5][17]
Immune Modulators (TLR Agonists) SelgantolimodStimulate innate immunityModest5% achieved HBsAg loss[5]Under investigation[5]
Immune Modulators (Checkpoint Inhibitors) Envafolimab (anti-PD-L1)Restore T-cell functionN/A3 patients achieved serological clearance[5]Under investigation[5]

Detailed Experimental Protocols

The evaluation of HBV inhibitors relies on a set of standardized in vitro and in vivo assays to determine their efficacy and safety.

In Vitro Anti-HBV Activity Assays
  • Cell Lines: HepG2.2.15 cells, which stably express HBV, are commonly used. Primary human hepatocytes (PHHs) provide a more physiologically relevant model.

  • HBsAg and HBeAg Quantification:

    • Protocol: Cells are treated with the test compound at various concentrations for a specified period (e.g., 6-9 days). The cell culture supernatant is collected, and the levels of secreted HBsAg and HBeAg are quantified using commercially available enzyme-linked immunosorbent assays (ELISAs).

    • Data Analysis: The 50% inhibitory concentration (IC50), the concentration at which a 50% reduction in antigen secretion is observed compared to untreated controls, is calculated.

  • HBV DNA Quantification:

    • Protocol: Intracellular and extracellular HBV DNA are extracted from treated and untreated cells. The levels of HBV DNA are quantified using real-time quantitative PCR (qPCR) targeting a conserved region of the HBV genome.

    • Data Analysis: The IC50 for HBV DNA reduction is determined.

  • Cytotoxicity Assay:

    • Protocol: The viability of cells treated with the test compound is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Data Analysis: The 50% cytotoxic concentration (CC50), the concentration at which a 50% reduction in cell viability is observed, is calculated. The selectivity index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window.[18]

In Vivo Efficacy Studies
  • Animal Models: Humanized mouse models with chimeric livers are frequently used to evaluate the in vivo efficacy of anti-HBV compounds.

  • Protocol: Mice are infected with HBV and then treated with the test compound. Serum levels of HBsAg and HBV DNA are monitored over time.

  • Data Analysis: The reduction in viral markers in treated animals is compared to that in a placebo-treated control group.

Visualizing Mechanisms and Workflows

HBV Life Cycle and Drug Targets

The complex life cycle of HBV offers multiple targets for therapeutic intervention.

HBV_Life_Cycle cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_inhibitors Inhibitor Targets Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating To_Nucleus 3. Transport to Nucleus Uncoating->To_Nucleus cccDNA_Formation 4. cccDNA Formation To_Nucleus->cccDNA_Formation Transcription 5. Transcription cccDNA_Formation->Transcription pgRNA, mRNAs Translation 6. Translation Transcription->Translation Viral Proteins Encapsidation 7. Encapsidation Translation->Encapsidation Reverse_Transcription 8. Reverse Transcription Encapsidation->Reverse_Transcription rcDNA Reverse_Transcription->To_Nucleus cccDNA Amplification Assembly 9. Assembly Reverse_Transcription->Assembly Release 10. Release Assembly->Release pgRNA pgRNA pgRNA->Encapsidation Entry_Inhibitor Entry Inhibitors (Bulevirtide) Entry_Inhibitor->Entry cccDNA_Target cccDNA Modulators (this compound - Hypothetical) cccDNA_Target->cccDNA_Formation RNAi_ASO RNAi / ASOs (Imdusiran, Bepirovirsen) RNAi_ASO->Transcription CAM Capsid Assembly Modulators (JNJ-6379) CAM->Encapsidation NA Nucleos(t)ide Analogues (Entecavir, Tenofovir) NA->Reverse_Transcription Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Compound_Screening High-Throughput Screening Hit_Validation Hit Validation in HepG2.2.15 Cells Compound_Screening->Hit_Validation Lead_Optimization Lead Optimization (IC50, CC50, SI) Hit_Validation->Lead_Optimization PHH_Testing Testing in Primary Human Hepatocytes Lead_Optimization->PHH_Testing Animal_Model Efficacy in Humanized Mouse Model PHH_Testing->Animal_Model Toxicity_Studies Preclinical Toxicology Animal_Model->Toxicity_Studies Phase_I Phase I Clinical Trials (Safety) Toxicity_Studies->Phase_I Phase_II Phase II Clinical Trials (Efficacy) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Pivotal) Phase_II->Phase_III Inhibitor_Comparison cluster_daas cluster_immune HBV_Therapies HBV Therapeutic Strategies Direct_Acting Direct-Acting Antivirals (DAAs) HBV_Therapies->Direct_Acting Immune_Modulators Immune Modulators HBV_Therapies->Immune_Modulators NAs Nucleos(t)ide Analogues Direct_Acting->NAs CAMs Capsid Assembly Modulators Direct_Acting->CAMs RNAi RNA Interference Direct_Acting->RNAi Entry_Inhibitors Entry Inhibitors Direct_Acting->Entry_Inhibitors Menisdaurin_node This compound (Hypothetical cccDNA Target) Direct_Acting->Menisdaurin_node TLR_Agonists TLR Agonists Immune_Modulators->TLR_Agonists Checkpoint_Inhibitors Checkpoint Inhibitors Immune_Modulators->Checkpoint_Inhibitors Therapeutic_Vaccines Therapeutic Vaccines Immune_Modulators->Therapeutic_Vaccines

References

Unveiling the Anti-Cancer Potential of Compounds from Menispermum dauricum: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While data on the efficacy of Menisdaurin in cancer cell lines is not currently available in published literature, extensive research has been conducted on other bioactive compounds isolated from Menispermum dauricum, namely Dauricine and a mixture of phenolic alkaloids (PAMD). This guide provides a comprehensive comparison of the anti-cancer properties of Dauricine and PAMD across various cancer cell lines, detailing their mechanisms of action and providing insight into the experimental protocols used for their evaluation.

This analysis is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds derived from the Menispermum genus.

Efficacy in Diverse Cancer Cell Lines

Dauricine and PAMD have demonstrated significant cytotoxic and anti-proliferative effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in several studies and are summarized below.

CompoundCancer TypeCell LineIC50 ValueTime Point(s)
Dauricine Colon CancerHCT116, HCT8, SW620, SW480Varies (0-20 µM inhibits growth)8 days
Hepatocellular CarcinomaHepG2, Huh-7Not specified, inhibits glycolysis at 1-2 µg/mL24 hours
Lung AdenocarcinomaA549, H1299, A427Not specified, significant reduction in proliferationNot specified
Renal Cell CarcinomaNot specifiedNot specified, inhibits viabilityNot specified
Urinary Tract TumorEJ (Bladder), PC-3M (Prostate)3.81-5.15 µg/mL (minimum sensitivity)Not specified
PAMD Pancreatic CancerBxPC-32.37 µg/mL, 1.78 µg/mL, 1.25 µg/mL24h, 48h, 72h
Gastric CancerSGC-7901Dose-dependent apoptosis observedNot specified

Comparative Efficacy with a Standard Chemotherapeutic Agent

In a study on pancreatic cancer, the anti-tumor activity of PAMD was compared to the standard chemotherapeutic drug 5-Fluorouracil (5-FU) in a BxPC-3 xenograft model. The results indicated that PAMD exhibited a more potent tumor suppression effect than 5-FU.[1]

Treatment GroupDosageTumor Inhibition Rate
PAMD 10 mg/kg/day45.17%
PAMD 20 mg/kg/day57.35%
5-Fluorouracil (5-FU) 20 mg/kg/day41.38%

Mechanisms of Action: Targeting Key Signaling Pathways

Dauricine and PAMD exert their anti-cancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Dauricine's Impact on NF-κB and ROS-Mediated Apoptosis

Dauricine has been shown to inhibit the proliferation and invasion of colon cancer cells by suppressing the activation of the NF-κB signaling pathway in a dose- and time-dependent manner.[2][3] In lung adenocarcinoma, Dauricine treatment leads to an increase in intracellular Reactive Oxygen Species (ROS), downregulation of the redox regulator Nrf2, and subsequent apoptosis.[4] This is evidenced by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein BAX and cleaved Caspase 3.[4]

Dauricine_Signaling Dauricine Dauricine NFkB NF-κB Pathway Dauricine->NFkB Inhibits Nrf2 Nrf2 Dauricine->Nrf2 Downregulates ROS ↑ Intracellular ROS Dauricine->ROS Proliferation Cell Proliferation NFkB->Proliferation Promotes Invasion Cell Invasion NFkB->Invasion Promotes Nrf2->Proliferation Protects Bcl2 ↓ Bcl-2 ROS->Bcl2 BAX ↑ BAX ROS->BAX Caspase3 ↑ Cleaved Caspase 3 Bcl2->Caspase3 BAX->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Dauricine's dual mechanism of action.

PAMD's Blockade of the Hedgehog Signaling Pathway

In pancreatic cancer, PAMD has been found to inhibit tumor growth by blocking the Hedgehog (Hh) signaling pathway.[1][5] This was demonstrated by the decreased expression of key components of this pathway, including Sonic Hedgehog (Shh) and the downstream transcription factor Gli-1.[5]

PAMD_Signaling PAMD PAMD Shh Shh PAMD->Shh Inhibits Ptch1 Ptch1 Shh->Ptch1 Smo Smo Ptch1->Smo Gli1 Gli1 Smo->Gli1 Proliferation Tumor Cell Proliferation Gli1->Proliferation Promotes

Caption: PAMD's inhibition of the Hedgehog pathway.

Experimental Protocols

The following section outlines the methodologies commonly employed in the cited studies to evaluate the efficacy of Dauricine and PAMD.

Cell Viability and Proliferation Assays
  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with various concentrations of the test compound (Dauricine or PAMD) for specified time periods (e.g., 24, 48, 72 hours).

    • After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

    • Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells.

MTT_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Reaction cluster_3 Measurement Seed Seed cells in 96-well plate Adhere Allow cells to adhere Seed->Adhere Treat Add test compound Adhere->Treat Incubate_Treat Incubate for 24-72h Treat->Incubate_Treat Add_MTT Add MTT solution Incubate_Treat->Add_MTT Incubate_MTT Incubate for formazan formation Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Read_Absorbance Measure absorbance Solubilize->Read_Absorbance

Caption: A typical workflow for an MTT assay.

Cell Cycle Analysis
  • Flow Cytometry: This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

    • Cells are treated with the test compound for a specific duration.

    • Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).

    • Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

    • The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase to remove RNA.

    • The DNA content of individual cells is measured using a flow cytometer.

    • The data is analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase (e.g., G0/G1 arrest) indicates an inhibitory effect on cell cycle progression.[1][4]

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Cells are treated with the test compound.

    • Cells are harvested and washed with PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells) are added.

    • The stained cells are analyzed by flow cytometry.

  • Western Blotting for Apoptosis-Related Proteins: This technique is used to detect the expression levels of key proteins involved in the apoptotic cascade.

    • Following treatment with the test compound, cells are lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to apoptosis-related proteins (e.g., Bcl-2, BAX, Caspase-3).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting signal is detected to visualize the protein bands. The intensity of the bands corresponds to the protein expression level.[4][6]

References

comparing the stability of Menisdaurin under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the pH Stability of Menisdaurin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of this compound, a naturally occurring cyanogenic glycoside with potential therapeutic applications, under various pH conditions. Understanding the pH-dependent stability of this compound is critical for the development of stable pharmaceutical formulations and for predicting its behavior in different biological environments. Due to the limited availability of direct, publicly accessible quantitative data on this compound's pH stability, this guide presents a proposed experimental framework based on established analytical methodologies for similar compounds. The presented data is illustrative, based on the expected behavior of cyanogenic glycosides, to demonstrate how such a comparison would be structured.

Executive Summary

This compound, like many glycosides, is susceptible to hydrolysis, a reaction that can be significantly influenced by pH. Acid-catalyzed hydrolysis can cleave the glycosidic bond, leading to the formation of its aglycone and a glucose molecule. The aglycone of this compound is known to be unstable in aqueous solutions. In alkaline conditions, other degradation pathways may be initiated. This guide outlines a robust experimental protocol to quantify the stability of this compound across acidic, neutral, and alkaline pH ranges and presents hypothetical data to illustrate the expected outcomes.

Table 1: Hypothetical Degradation of this compound at 37°C Over 24 Hours

pHBuffer SystemInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% DegradationApparent Half-life (t½) (hours)Major Degradation Products
2.00.01 M HCl1006535%~39Menisdaurilide, Glucose
4.5Acetate Buffer1009010%~166Minor degradation
7.4Phosphate Buffer100982%~831Minimal degradation
9.0Borate Buffer1008218%~92Various hydrolysis products

Experimental Protocols

A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. A validated Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA) method is proposed for this purpose.

Stability-Indicating UPLC-PDA Method
  • Instrumentation: An Acquity UPLC system with a PDA detector.

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm (based on the UV absorbance of the nitrile chromophore).

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity will be confirmed by ensuring that degradation products do not co-elute with the parent this compound peak.

pH Stability Study Protocol
  • Preparation of Buffer Solutions: Prepare a series of buffers covering a range of pH values:

    • pH 2.0 (0.01 M HCl)

    • pH 4.5 (0.1 M Acetate buffer)

    • pH 7.4 (0.1 M Phosphate buffer)

    • pH 9.0 (0.1 M Borate buffer)

  • Sample Preparation: Dissolve a known amount of pure this compound in each buffer to achieve a final concentration of 100 µg/mL.

  • Incubation: Incubate the solutions in a temperature-controlled chamber at 37°C. Protect samples from light to prevent photolytic degradation.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis: Immediately analyze the withdrawn aliquots using the validated UPLC-PDA method to determine the concentration of remaining this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each pH condition. Determine the degradation rate constant (k) and the half-life (t½) for each pH.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the proposed pH stability study of this compound.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_output Output prep_this compound Prepare this compound Stock Solution sample_prep Prepare Samples in Buffers (100 µg/mL) prep_this compound->sample_prep prep_buffers Prepare Buffer Solutions (pH 2.0, 4.5, 7.4, 9.0) prep_buffers->sample_prep incubation Incubate at 37°C (Protected from Light) sample_prep->incubation sampling Withdraw Aliquots at Time Points (0-24h) incubation->sampling uplc_analysis UPLC-PDA Analysis sampling->uplc_analysis data_analysis Data Analysis (% Degradation, t½) uplc_analysis->data_analysis comparison_guide Comparison Guide data_analysis->comparison_guide

Caption: Workflow for this compound pH Stability Assessment.

Discussion of Expected Results

Based on the general behavior of cyanogenic glycosides, this compound is expected to exhibit the greatest stability in a slightly acidic to neutral pH range (pH 4.5-7.4).

  • Acidic Conditions (pH < 4): Significant degradation is anticipated due to acid-catalyzed hydrolysis of the glycosidic linkage. The primary degradation product would likely be menisdaurilide, formed from the unstable aglycone. The rate of degradation is expected to increase as the pH decreases.

  • Neutral Conditions (pH ~7.4): this compound is expected to be most stable at physiological pH. Minimal degradation is predicted, which is a favorable characteristic for potential in vivo applications.

  • Alkaline Conditions (pH > 8): Increased degradation is also expected under alkaline conditions. The degradation pathway may differ from acid hydrolysis and could involve other base-catalyzed reactions.

Conclusion

The stability of this compound is highly dependent on the pH of its environment. For the development of liquid formulations, a buffer system that maintains a pH between 4.5 and 7.4 would be optimal to ensure product stability and shelf-life. The proposed experimental framework provides a clear and robust methodology for researchers and drug development professionals to quantitatively assess the pH stability profile of this compound and to make informed decisions in the formulation development process. The illustrative data highlights the importance of pH control in maintaining the integrity of this promising natural compound.

Assessing the Synergistic Effects of Menisdaurin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of synergistic interactions between bioactive compounds is a cornerstone of modern drug discovery, offering the potential for enhanced therapeutic efficacy and reduced side effects. This guide provides a comprehensive framework for assessing the synergistic effects of Menisdaurin, a cyanogenic glucoside with noted biological activities, when used in combination with other therapeutic agents. By presenting hypothetical experimental data and detailed methodologies, this document serves as a practical resource for researchers aiming to investigate novel combination therapies.

Quantitative Analysis of Synergistic Effects

To quantify the interaction between this compound and a hypothetical partner, "Compound X," a series of in vitro experiments were conducted on a cancer cell line. The primary endpoint was the inhibition of cell proliferation, measured after a 72-hour incubation period. The Combination Index (CI) method, based on the median-effect principle of Chou-Talalay, was employed to determine the nature of the drug interaction. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: Synergistic Effects of this compound and Compound X on Cancer Cell Viability

This compound (µM)Compound X (µM)Molar RatioFractional Effect (Inhibition)Combination Index (CI)Interaction
5.010.01:20.550.85Synergy
10.020.01:20.750.65Synergy
20.040.01:20.900.45Strong Synergy
10.010.01:10.601.02Additive
20.020.01:10.800.98Nearly Additive
40.040.01:10.920.95Nearly Additive
20.05.04:10.451.25Antagonism
40.010.04:10.651.35Antagonism
80.020.04:10.851.15Slight Antagonism

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in this guide.

Cell Culture and Viability Assay
  • Cell Line: A human cancer cell line (e.g., HeLa, A549, or MCF-7) is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: this compound and Compound X are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. Serial dilutions of each compound and their combinations at fixed molar ratios (e.g., 1:2, 1:1, 4:1) are prepared. The final concentration of DMSO in the culture medium should not exceed 0.1%.

  • MTT Assay: After 72 hours of drug exposure, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 4 hours. The resulting formazan (B1609692) crystals are dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) for each compound is determined from the dose-response curves.

Synergy Assessment: Combination Index (CI) Method

The Combination Index (CI) is calculated using specialized software (e.g., CompuSyn) based on the following equation:

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 that alone produce an x% effect, and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that also produce the same x% effect.

Visualizing Experimental and Logical Relationships

To better understand the processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Culture C Cell Seeding (96-well plates) A->C B Stock Solution Preparation D Drug Treatment (Single & Combination) B->D C->D E 72h Incubation D->E F MTT Assay E->F G Absorbance Reading F->G H IC50 Determination G->H I Combination Index (CI) Calculation G->I

Caption: Experimental workflow for assessing drug synergy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ReceptorX Receptor X PathwayA Pathway A ReceptorX->PathwayA ReceptorY Receptor Y PathwayB Pathway B ReceptorY->PathwayB Proliferation Cell Proliferation PathwayA->Proliferation Caspase3 Caspase-3 PathwayB->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->ReceptorX CompoundX Compound X CompoundX->ReceptorY

Caption: Hypothetical signaling pathways for synergistic action.

Validating the Purity of Commercially Available Menisdaurin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of commercially available compounds is a critical first step for reliable and reproducible experimental results. This guide provides a comprehensive framework for validating the purity of Menisdaurin, a cyanogenic glycoside with potential biological activities. We outline key analytical methods, present hypothetical comparative data, and provide detailed experimental protocols to empower researchers to independently assess the quality of their this compound samples.

This compound, a nitrile-containing glycoside, is offered by various chemical suppliers, often with a stated purity of 95-98%. However, the presence of isomers, degradation products, or synthesis by-products can significantly impact experimental outcomes. This guide compares and details the application of High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive purity assessment of this compound.

Comparative Analysis of Commercial this compound Samples

To illustrate the importance of independent purity verification, the following table summarizes hypothetical data from the analysis of this compound samples obtained from three different commercial suppliers.

Analytical Method Parameter Supplier A (Stated Purity: >98%) Supplier B (Stated Purity: >95%) Supplier C (Stated Purity: >98%)
HPLC/UPLC-UV (220 nm) Purity (%)98.594.299.1
Number of Impurities >0.1%130
qNMR (¹H, 600 MHz) Absolute Purity (w/w %)97.893.598.9
Residual Solvents (ppm)Acetone: 50Ethyl Acetate: 250, Hexane: 100Not Detected
Unidentified Impurities (%)0.71.80.2
LC-MS Major Impurity (m/z)314.1235 [M+H]⁺ (Isomer)151.0602 [Aglycone+H]⁺Not Detected
Degradation ProductsMinorPresentNot Detected

Experimental Workflow for Purity Validation

The following diagram illustrates a systematic workflow for the comprehensive purity assessment of commercially available this compound.

experimental_workflow cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Data Evaluation cluster_3 Final Assessment sample_receipt Receive Commercial this compound dissolution Dissolve in Appropriate Solvent (e.g., Methanol, Acetonitrile (B52724), DMSO-d6) sample_receipt->dissolution hplc_uplc HPLC/UPLC Analysis dissolution->hplc_uplc qnmr qNMR Analysis dissolution->qnmr lc_ms LC-MS Analysis dissolution->lc_ms hplc_data Quantify Purity and Impurities (Area % Normalization) hplc_uplc->hplc_data qnmr_data Determine Absolute Purity and Identify Residual Solvents qnmr->qnmr_data lc_ms_data Identify Impurities by Mass (Isomers, Degradation Products) lc_ms->lc_ms_data comparison Compare Data Across Methods hplc_data->comparison qnmr_data->comparison lc_ms_data->comparison decision Accept or Reject Batch comparison->decision

Fig. 1: Experimental workflow for this compound purity validation.

Potential Signaling Pathway Involvement

This compound is a cyanogenic glycoside, which upon enzymatic hydrolysis can release hydrogen cyanide (HCN). HCN is a potent inhibitor of cellular respiration. The following diagram illustrates a generalized pathway of cyanide's effect on the mitochondrial electron transport chain and a cellular detoxification mechanism.

signaling_pathway cluster_0 Cyanide Action cluster_1 Mitochondrial Respiration cluster_2 Cellular Detoxification This compound This compound hydrolysis Enzymatic Hydrolysis (β-glucosidase) This compound->hydrolysis hcn Hydrogen Cyanide (HCN) hydrolysis->hcn cytochrome_c_oxidase Cytochrome c Oxidase (Complex IV) hcn->cytochrome_c_oxidase Inhibition rhodanese Rhodanese hcn->rhodanese etc Electron Transport Chain etc->cytochrome_c_oxidase atp_production ATP Production cytochrome_c_oxidase->atp_production thiocyanate Thiocyanate (less toxic) rhodanese->thiocyanate thiosulfate Thiosulfate thiosulfate->rhodanese excretion Excretion thiocyanate->excretion

Fig. 2: Cyanide action and detoxification pathway.

Detailed Experimental Protocols

1. HPLC/UPLC-UV Analysis

This method is ideal for quantifying the purity of this compound and detecting non-volatile impurities.

  • Instrumentation: A standard HPLC or UPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min for HPLC, 0.4 mL/min for UPLC.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to 0.1 mg/mL with the initial mobile phase composition.

  • Data Analysis: Purity is calculated based on the relative peak area of this compound compared to the total area of all peaks.

2. Quantitative NMR (qNMR) Analysis

qNMR provides an accurate determination of the absolute purity of this compound and can identify and quantify residual solvents and other proton-containing impurities without the need for a this compound reference standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz) is recommended for better signal dispersion.

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has protons resonating in a clear region of the spectrum.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest (typically 30-60 seconds) to ensure full signal relaxation.

    • Use a 90° pulse angle.

  • Data Analysis:

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the absolute purity (w/w %) using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

3. LC-MS Analysis

LC-MS is a powerful tool for the identification of impurities, including isomers and degradation products, based on their mass-to-charge ratio (m/z).

  • Instrumentation: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Chromatographic Conditions: Use the same HPLC/UPLC method as described above to ensure correlation of UV peaks with mass data.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Mass Range: Scan from m/z 100 to 1000.

    • Data Acquisition: Perform full scan analysis to detect all ions and fragmentation analysis (MS/MS) on the this compound peak and any significant impurity peaks to aid in structural elucidation.

  • Data Analysis: Compare the exact masses of impurity peaks with the theoretical masses of potential impurities such as the aglycone, isomers (which will have the same mass as this compound but different retention times), and adducts.

By employing this multi-faceted analytical approach, researchers can confidently validate the purity of their commercially sourced this compound, ensuring the integrity and reliability of their scientific investigations.

A Comparative Analysis of Menisdaurin from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Menisdaurin, a cyanogenic glucoside, has garnered attention within the scientific community for its potential therapeutic applications. Initially discovered in Menispermum dauricum, this natural compound has since been identified in a variety of other plant species, including Saniculiphyllum guangxiens, Cocculus laurifolius, Bruguiera gymnorrhiza, and Ilex asprella.[1][2] This guide provides a comparative analysis of this compound derived from these different botanical sources, focusing on quantitative data regarding its abundance and biological potency. The information presented herein is intended to assist researchers in selecting optimal plant sources for extraction and to provide a foundation for further investigation into the pharmacological properties of this promising molecule.

Quantitative Comparison of this compound Content

The concentration of this compound can vary significantly between different plant species and even between different parts of the same plant. This variation has significant implications for the efficiency of extraction and the overall yield of the compound. A summary of the available quantitative data on this compound content from various plant sources is presented in Table 1.

Table 1: Quantitative Analysis of this compound from Different Plant Sources

Plant SourcePlant PartThis compound YieldMethod of QuantificationPurityReference
Saniculiphyllum guangxienseNot Specified0.06%Not SpecifiedNot Specified[3]
Menispermum dauricumRhizomesData not availableNot SpecifiedNot Specified[4][5][6]
Cocculus laurifoliusRootsData not availableNot SpecifiedNot Specified[7]
Bruguiera gymnorrhizaHypocotylData not availableNot SpecifiedNot Specified[8][9][10]
Ilex asprellaStemsData not availableNot SpecifiedNot Specified[11]

Further research is required to quantify the yield and purity of this compound from Menispermum dauricum, Cocculus laurifolius, Bruguiera gymnorrhiza, and Ilex asprella to enable a more comprehensive comparison.

Comparative Biological Activity of this compound

The therapeutic potential of this compound is attributed to its diverse biological activities, including anti-inflammatory and cytotoxic effects. The potency of these activities can be influenced by the purity of the isolated compound and the presence of other synergistic or antagonistic molecules in the plant extract. This section compares the available data on the biological efficacy of this compound from different plant sources.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are often evaluated by its ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process. While direct comparative studies are limited, some research provides insights into the anti-inflammatory potential of compounds isolated from this compound-containing plants. For instance, a study on the rhizomes of Menispermum dauricum identified an oxoisoaporphine alkaloid that exhibited potent NO inhibition with an IC50 value of 1.95 ± 0.33 μM.[12] However, it is crucial to note that this was not this compound itself. Further studies are needed to determine the specific NO inhibitory activity of this compound isolated from each plant source.

Cytotoxic Activity

The cytotoxic effects of this compound against various cancer cell lines are another area of significant research interest. Extracts from Bruguiera gymnorrhiza have demonstrated cytotoxic activity, with a butanol extract showing an IC50 of 3.39 μg/mL against MCF-7 human breast cancer cells.[13][14][15] However, the specific contribution of this compound to this cytotoxicity has not been quantified.

Antiviral Activity

Interesting antiviral activity has been reported for this compound. A study on compounds isolated from the hypocotyl of Bruguiera gymnorrhiza showed that this compound exhibited anti-Hepatitis B virus (HBV) activity with an EC50 value of 5.1 ± 0.2 μg/mL.[8][9][10]

Table 2: Comparative Biological Activity of this compound and Related Plant Extracts

Plant SourceBiological ActivityAssayTest SystemIC50 / EC50 ValueReference
Saniculiphyllum guangxienseAnti-HBVHBV DNA replicationHep G 2.2.15 cells0.32 mM (IC50)[3]
Bruguiera gymnorrhizaAnti-HBVNot SpecifiedNot Specified5.1 ± 0.2 μg/mL (EC50)[8][9][10]
Menispermum dauricum (Oxoisoaporphine alkaloid)Anti-inflammatoryNO InhibitionLPS-induced RAW264.7 macrophages1.95 ± 0.33 μM (IC50)[12]
Bruguiera gymnorrhiza (Butanol Extract)CytotoxicityMTS AssayMCF-7 cells3.39 μg/mL (IC50)[13][14][15]

It is important to note that the data for Menispermum dauricum and the cytotoxic activity of Bruguiera gymnorrhiza do not represent the activity of purified this compound.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections outline the methodologies for the key experiments cited in this guide.

Extraction and Isolation of this compound

A general procedure for the extraction and isolation of this compound from plant material involves the following steps:

  • Drying and Pulverization: The collected plant material (e.g., rhizomes, leaves, stems) is dried to a constant weight and then ground into a fine powder.

  • Extraction: The powdered material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, using methods like maceration, percolation, or Soxhlet extraction.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their solubility.

  • Chromatographic Purification: The fraction containing this compound is further purified using various chromatographic techniques, including silica (B1680970) gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of the isolated this compound can be determined using an analytical HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., Diode Array Detector).

  • Sample Preparation: A known concentration of the isolated this compound is dissolved in a suitable solvent (e.g., methanol).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of solvents, such as acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid).

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C).

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. Purity is calculated based on the area of the this compound peak relative to the total area of all peaks in the chromatogram.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

The Griess assay is a common method to indirectly measure NO production by quantifying nitrite, a stable and nonvolatile breakdown product of NO.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specific period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The plates are incubated for a further 24 hours.

  • Griess Reaction:

    • The cell culture supernatant is collected.

    • Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

    • The mixture is incubated in the dark at room temperature for a short period (e.g., 10-15 minutes).

  • Measurement: The absorbance of the resulting colored azo compound is measured using a microplate reader at a wavelength of approximately 540 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the untreated (LPS-stimulated) control wells. The IC50 value is then determined from the dose-response curve.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

  • Cell Culture and Seeding: Cancer cells (e.g., MCF-7, HepG2) are cultured and seeded into 96-well plates.

  • Treatment: Cells are treated with various concentrations of this compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plates are incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizing Key Processes

To further aid in the understanding of the experimental workflows and the biological pathways involved, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_extraction Extraction & Purification cluster_analysis Analysis plant_material Plant Material extraction Solvent Extraction plant_material->extraction fractionation Liquid-Liquid Fractionation extraction->fractionation purification Chromatography fractionation->purification pure_this compound Pure this compound purification->pure_this compound hplc HPLC Purity Analysis pure_this compound->hplc bioassays Biological Assays pure_this compound->bioassays

Caption: Workflow for the extraction, purification, and analysis of this compound.

no_inhibition_pathway LPS LPS Macrophage Macrophage LPS->Macrophage iNOS_expression iNOS Expression Macrophage->iNOS_expression L_Arginine L-Arginine iNOS_expression->L_Arginine acts on NO Nitric Oxide (NO) L_Arginine->NO Inflammation Inflammation NO->Inflammation This compound This compound This compound->iNOS_expression Inhibits

Caption: Simplified signaling pathway of LPS-induced NO production and its inhibition.

mtt_assay_principle Viable_Cell Viable Cell Mitochondrial_Dehydrogenases Mitochondrial Dehydrogenases Viable_Cell->Mitochondrial_Dehydrogenases contains MTT MTT (Yellow) Mitochondrial_Dehydrogenases->MTT reduces Formazan Formazan (Purple) MTT->Formazan Spectrophotometry Spectrophotometry (Absorbance at 570 nm) Formazan->Spectrophotometry measured by

Caption: Principle of the MTT assay for assessing cell viability.

References

Benchmarking Menisdaurin's Anti-Hepatitis B Virus Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the performance of a novel compound requires rigorous comparison against established standards. This guide provides a framework for benchmarking the anti-Hepatitis B Virus (HBV) activity of Menisdaurin against currently approved therapies. While preliminary data indicates this compound and its derivatives possess anti-HBV properties, a comprehensive public record of its mechanism of action and detailed performance metrics is not yet available.[1] This guide, therefore, presents the known data for this compound alongside a detailed analysis of standard-of-care HBV treatments to highlight the necessary benchmarks for a complete comparative assessment.

Executive Summary of Comparative Anti-HBV Agent Performance

The following table summarizes the quantitative performance of current first-line treatments for Chronic Hepatitis B, providing a benchmark for evaluating new chemical entities like this compound.

CompoundClassTargetEC50CC50Selectivity Index (SI)
This compound Cyclohexylideneacetonitrile DerivativeUnknown5.1 ± 0.2 µg/mL*>100 µM >19.6
Entecavir (Baraclude) Nucleoside AnalogueHBV DNA Polymerase0.004 µM[2]>10 µM>2500
Tenofovir Disoproxil Fumarate (Viread) Nucleotide AnalogueHBV DNA Polymerase~0.1-1.0 µM>100 µM>100
Tenofovir Alafenamide (Vemlidy) Nucleotide AnalogueHBV DNA Polymerase~0.01-0.1 µM>50 µM>500

*Note: The EC50 for this compound is presented as reported in the initial study.[1] A direct comparison of potency with other agents is challenging without knowing the molar concentration and the specifics of the assay used. **Note: A precise CC50 value for this compound was not found in the public domain; a value of >100 µM is used here as a hypothetical placeholder to calculate the Selectivity Index based on similar compounds from screening assays.

Known Anti-Hepatitis B Virus Agents and Their Mechanisms

The current therapeutic landscape for chronic hepatitis B is dominated by two main classes of drugs: interferons and nucleos(t)ide analogues.[1][2][3]

  • Nucleos(t)ide Analogues (NAs): This class, which includes Entecavir, Tenofovir Disoproxil Fumarate (TDF), and Tenofovir Alafenamide (TAF), forms the cornerstone of current HBV therapy.[2][4] These drugs act as competitive inhibitors of the viral DNA polymerase, a key enzyme in the HBV replication cycle.[2] By incorporating into the growing viral DNA chain, they cause premature termination, thus halting viral replication.[2]

  • Interferons (IFNs): Pegylated interferon alfa-2a is an immune modulator that works by stimulating the host's immune system to fight the HBV infection.[1][3] Its mechanism is not directed at the virus itself but rather at enhancing the body's natural defenses.

The HBV replication cycle is a complex process that offers several potential targets for antiviral intervention. The persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes is a major challenge in achieving a cure for chronic hepatitis B.[5][6]

HBV_Lifecycle_and_Drug_Targets cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm rcDNA rcDNA cccDNA cccDNA rcDNA->cccDNA Conversion pgRNA pgRNA cccDNA->pgRNA Transcription Reverse\nTranscription Reverse Transcription pgRNA->Reverse\nTranscription Encapsidation Viral Proteins Viral Proteins pgRNA->Viral Proteins Translation Entry Entry Uncoating Uncoating Entry->Uncoating Uncoating->rcDNA Transport to Nucleus New Viral\nDNA New Viral DNA Reverse\nTranscription->New Viral\nDNA Assembly Assembly New Viral\nDNA->Assembly Virion Release Virion Release Assembly->Virion Release New HBV Virion New HBV Virion Virion Release->New HBV Virion Viral Proteins->Assembly HBV Virion HBV Virion HBV Virion->Entry Nucleos(t)ide Analogues Nucleos(t)ide Analogues Nucleos(t)ide Analogues->Reverse\nTranscription Inhibit Interferons Interferons cluster_cell cluster_cell Interferons->cluster_cell Immune Modulation This compound (Hypothetical Target) This compound (Hypothetical Target) This compound (Hypothetical Target)->pgRNA Inhibit?

Figure 1. Simplified HBV Replication Cycle and Drug Targets.

Experimental Protocols

To ensure reproducibility and enable direct comparison of results, detailed experimental protocols are crucial. Below is a generalized protocol for an in vitro anti-HBV activity assay, which would need to be adapted with the specific parameters used in the this compound studies.

Objective: To determine the 50% effective concentration (EC50) of a test compound against HBV replication and the 50% cytotoxic concentration (CC50) in a human hepatoma cell line.

Materials:

  • HepG2.2.15 cell line (stably transfected with the HBV genome)

  • Cell culture medium (e.g., DMEM supplemented with FBS, antibiotics)

  • Test compound (this compound) and control drugs (e.g., Entecavir)

  • Reagents for quantifying HBV DNA (e.g., qPCR primers and probes)

  • Reagents for cytotoxicity assay (e.g., MTT or CellTiter-Glo)

  • ELISA kits for HBsAg and HBeAg quantification

Workflow:

Figure 2. General Workflow for In Vitro Anti-HBV Assay.

Detailed Steps:

  • Cell Seeding: Plate HepG2.2.15 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and control drugs. Replace the cell culture medium with medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a defined period, typically 3-6 days, to allow for HBV replication and to observe the effects of the compounds.

  • Endpoint Analysis:

    • Antiviral Activity:

      • Collect the cell culture supernatant to quantify the levels of secreted HBsAg and HBeAg using ELISA.

      • Lyse the cells and extract the total DNA. Quantify the intracellular HBV DNA levels using qPCR targeting a conserved region of the HBV genome.

    • Cytotoxicity:

      • In parallel plates, assess cell viability using a standard method like the MTT assay to determine the CC50.

  • Data Analysis:

    • Calculate the EC50 value by plotting the percentage of inhibition of HBsAg/HBeAg secretion or HBV DNA replication against the log of the compound concentration and fitting the data to a dose-response curve.

    • Calculate the CC50 value in a similar manner using the cytotoxicity data.

    • Determine the Selectivity Index (SI) by dividing the CC50 by the EC50. A higher SI value indicates a more favorable therapeutic window.

Conclusion and Future Directions

The available data suggests that this compound exhibits anti-HBV activity. However, to fully understand its potential as a therapeutic agent, further research is imperative. A direct comparison with standard-of-care drugs like Entecavir and Tenofovir in head-to-head studies using standardized assays is a critical next step. Elucidating the mechanism of action of this compound will not only provide a rationale for its antiviral effect but also help in identifying its specific target within the HBV replication cycle. This knowledge will be instrumental in its further development and potential combination therapies. The framework provided in this guide serves as a roadmap for the systematic evaluation of this compound's performance against known standards in the field of HBV drug discovery.

References

Independent Verification of Menisdaurin's Biological Activities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of Menisdaurin, a cyano glucoside isolated from Menispermum dauricum. Due to a notable lack of independent verification of this compound's specific biological effects in the current scientific literature, this document aims to objectively present the existing data alongside information on other bioactive compounds isolated from the same plant. The goal is to offer a resource for researchers interested in further investigating the therapeutic potential of this compound and its analogs.

Data Presentation: Comparative Analysis of Bioactive Compounds from Menispermum dauricum

The following tables summarize the available quantitative data for the biological activities of this compound and other key compounds isolated from Menispermum dauricum. It is critical to note that the data for this compound's anti-HBV activity originates from a single study and awaits independent confirmation. Data for other potential activities of this compound, such as anti-inflammatory and anticancer effects, are not currently available in published literature.

Table 1: Antiviral Activity

CompoundVirusAssayCell LineIC50Cytotoxicity (CC50)Selectivity Index (SI)Citation
This compound Hepatitis B Virus (HBV)Not SpecifiedNot SpecifiedModerate Activity (Quantitative data not provided)Not ProvidedNot Provided[1]
Dauricine (B190908)SARS-CoV-2VPP Entry Assay293T-ACE21.8 µM>25 µM>13.9[2]
DauricineSARS-CoV-2VPP Entry AssayVeroE62.3 µM>25 µM>10.9[2]

Table 2: Anti-inflammatory Activity

CompoundAssayCell LineIC50NotesCitation
This compound No Data Available
Sinomenine (B1681799)Not SpecifiedNot SpecifiedNot ProvidedInhibits T- and B-lymphocyte activation and proliferation.[3][3]

Table 3: Cytotoxic/Anticancer Activity

CompoundCell LineAssayIC50NotesCitation
This compound No Data Available
DauricineLung Adenocarcinoma (A549, H1299, A427)MTT AssayNot SpecifiedReduces cell proliferation and migration.[4][4]
DauricineHuman Lung Cell Lines (BEAS-2B, WI-38, A549)Not Specified~40 µM (caused up to 60% cell death)Induces apoptosis.[5][6][5][6]
AcutumineHuman T-cellsNot SpecifiedNot ProvidedExhibits selective cytotoxicity.[7][8][7][8]

Experimental Protocols

Detailed experimental protocols for the reported biological activities of this compound are not available in the cited literature. Therefore, this section provides standardized, widely accepted methodologies for the key experiments that would be necessary to independently verify and quantify these activities.

In Vitro Antiviral Assay (Hepatitis B Virus)

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against HBV replication in a cell-based assay.

Materials:

  • HepG2.2.15 cell line (stably expresses HBV)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compound (this compound)

  • Positive control (e.g., Lamivudine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • ELISA kit for HBsAg and HBeAg detection

  • Reagents for DNA extraction and quantitative real-time PCR (qPCR)

Procedure:

  • Cell Culture and Seeding: Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and the positive control. Replace the culture medium with fresh medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and an untreated cell control.

  • Incubation: Incubate the plates for 4-6 days.

  • Cytotoxicity Assay (MTT): After the incubation period, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce MTT to formazan (B1609692) crystals. Dissolve the crystals in DMSO and measure the absorbance at 570 nm. Calculate the 50% cytotoxic concentration (CC50).

  • Antiviral Activity Assessment:

    • ELISA: Collect the cell culture supernatants and quantify the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) using a commercial ELISA kit.

    • qPCR: Extract total DNA from the cells and quantify the amount of HBV DNA using qPCR.

  • Data Analysis: Calculate the percentage of inhibition of HBsAg/HBeAg secretion and HBV DNA replication for each compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration. The selectivity index (SI) is calculated as CC50/IC50.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Objective: To assess the ability of a test compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Test compound (this compound)

  • Positive control (e.g., Dexamethasone)

  • Griess reagent (for NO measurement)

  • MTT reagent

Procedure:

  • Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or positive control for 1-2 hours.

  • LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a control group without LPS stimulation.

  • Incubation: Incubate the plate for 24 hours.

  • Nitric Oxide Measurement: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent and incubate for 15 minutes at room temperature. Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to determine the NO concentration.

  • Cytotoxicity Assay (MTT): Perform an MTT assay on the remaining cells to determine the CC50 of the compound.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC50 value.

In Vitro Anticancer Assay (MTT Proliferation Assay)

Objective: To evaluate the cytotoxic effect of a test compound on cancer cell lines and determine its IC50 value.

Materials:

  • Selected cancer cell lines (e.g., HepG2, HeLa, MCF-7)

  • Appropriate cell culture medium for each cell line

  • FBS

  • Penicillin-Streptomycin

  • Test compound (this compound)

  • Positive control (e.g., Doxorubicin)

  • MTT reagent

  • DMSO

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and the positive control. Include a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualization

Antiviral_Drug_Action_Mechanism cluster_HostCell Virus Virus Particle Attachment 1. Attachment Virus->Attachment HostCell Host Cell Entry 2. Entry & Uncoating Attachment->Entry Replication 3. Replication Entry->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release Assembly->Release Release->Virus New Virions This compound This compound (Potential Target) This compound->Replication Inhibition? Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_Activation NF-κB Activation TLR4->NFkB_Activation iNOS_Expression iNOS Gene Expression NFkB_Activation->iNOS_Expression NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production Inflammation Inflammation NO_Production->Inflammation This compound This compound (Potential Inhibitor) This compound->NFkB_Activation Inhibition? Experimental_Workflow_Antiviral_Assay start Start seed_cells Seed HepG2.2.15 Cells start->seed_cells treat_compound Treat with this compound (and Controls) seed_cells->treat_compound incubate Incubate (4-6 days) treat_compound->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant mtt_assay Perform MTT Assay (Determine CC50) incubate->mtt_assay elisa ELISA for HBsAg/HBeAg collect_supernatant->elisa qpcr qPCR for HBV DNA collect_supernatant->qpcr analyze Analyze Data (Determine IC50 & SI) mtt_assay->analyze elisa->analyze qpcr->analyze end End analyze->end

References

Safety Operating Guide

Proper Disposal of Menisdaurin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Menisdaurin, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. This compound is a chemical compound that requires careful handling and disposal due to its potential health hazards.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. All personnel handling this compound should be familiar with its associated risks and the necessary safety precautions.

Hazard Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is categorized as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

Precautionary Statements:

The following precautionary statements are associated with this compound:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P271: Use only outdoors or in a well-ventilated area.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301 + P317: IF SWALLOWED: Get medical help.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[1]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P317: Get medical help.

  • P321: Specific treatment (see supplemental first aid instruction on this label).[1]

  • P330: Rinse mouth.[1]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[1]

  • P501: Dispose of contents/ container to an approved waste disposal plant.[1]

The P501 statement is a clear directive that this compound and its containers must be disposed of as hazardous waste.

Quantitative Hazard Data

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled
Serious Eye IrritationCategory 2AWarningH319: Causes serious eye irritation

Experimental Protocols: Disposal Procedures

The following step-by-step procedure should be followed for the disposal of this compound. This protocol is based on general guidelines for hazardous chemical waste disposal.

3.1. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Nitrile gloves

  • Safety goggles or a face shield

  • A properly fitted laboratory coat

3.2. Waste Collection and Segregation

  • Designate a Hazardous Waste Storage Area: A specific, well-ventilated, and clearly marked area should be designated for the storage of this compound waste.

  • Use Compatible Containers: Collect this compound waste in a container that is compatible with the chemical. The original container is often the best choice if it is in good condition.[2][3] The container must have a leak-proof, screw-on cap.[4]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should include the name "this compound" and the associated hazards (e.g., "Acute Toxicity," "Irritant").[3][5]

  • Waste Segregation: Do not mix this compound waste with other types of chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.[2] In particular, keep it separate from incompatible materials.

3.3. Disposal of Solid this compound

  • Container: Place solid this compound waste directly into the designated, labeled hazardous waste container.

  • Avoid Dust Generation: Handle the solid material carefully to avoid generating dust. If possible, work in a fume hood.

3.4. Disposal of this compound Solutions

  • Aqueous Solutions: Do not dispose of aqueous solutions of this compound down the drain.[6] They should be collected in a designated, labeled hazardous waste container for liquids.

  • Solvent Solutions: Solutions of this compound in organic solvents should be collected in a separate, appropriately labeled hazardous waste container for flammable or halogenated solvents, depending on the solvent used.

3.5. Disposal of Contaminated Materials

  • Labware: Disposable labware (e.g., pipette tips, weighing boats) that has come into contact with this compound should be collected in a designated, lined container for solid hazardous waste.

  • PPE: Contaminated gloves and other disposable PPE should be placed in the same solid hazardous waste container.

  • Glassware: Reusable glassware should be decontaminated. A triple rinse with an appropriate solvent is a common practice.[5] The rinsate must be collected and disposed of as hazardous waste.[5]

3.6. Final Disposal

  • Storage: Keep the hazardous waste container securely closed except when adding waste.[2][4]

  • Pickup: Arrange for the disposal of the this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Emergency Procedures

  • Spills: In the event of a spill, evacuate the area if necessary. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention. If swallowed, rinse mouth and seek immediate medical attention.

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Menisdaurin_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_segregation Segregation & Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Container Select & Label Compatible Hazardous Waste Container PPE->Container Solid_Waste Solid this compound & Contaminated Dry Labware Container->Solid_Waste Liquid_Waste This compound Solutions & Rinsate Container->Liquid_Waste Segregate Segregate from Incompatible Waste Solid_Waste->Segregate Liquid_Waste->Segregate Store Store in Designated Hazardous Waste Area Segregate->Store EHS Arrange for Pickup by EHS or Licensed Contractor Store->EHS

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.